molecular formula C28H27N3O4 B2784952 HCH6-1

HCH6-1

カタログ番号: B2784952
分子量: 469.5 g/mol
InChIキー: MPFZAIDTRUPTSU-LOSJGSFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HCH6-1 is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZAIDTRUPTSU-LOSJGSFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

HCH6-1: A Technical Guide to its Mechanism of Action as a Formyl Peptide Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HCH6-1 is a synthetic dipeptide that has been identified as a potent, selective, and competitive antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3][4][5] FPR1 is a G protein-coupled receptor predominantly expressed on neutrophils and other immune cells, playing a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria.[3][6] By blocking the activation of FPR1, this compound effectively inhibits neutrophil activation, including chemotaxis, superoxide (B77818) anion generation, and elastase release.[2][3][4] This mechanism of action underlies its demonstrated therapeutic potential in preclinical models of inflammatory diseases, notably acute lung injury (ALI) and Parkinson's disease.[2][3][7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, including quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: FPR1 Antagonism

This compound exerts its effects by directly competing with FPR1 agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), for binding to the receptor.[3][4][5] This competitive antagonism prevents the conformational changes in FPR1 necessary for downstream signaling, thereby blocking the activation of intracellular pathways that lead to neutrophil effector functions.[3][5] this compound has been shown to be selective for FPR1, with significantly lower inhibitory activity against the related receptor, FPR2.[9]

Signaling Pathway

The binding of an agonist like fMLF to FPR1 typically initiates a signaling cascade involving the activation of heterotrimeric G proteins. This leads to the activation of downstream effectors, including mitogen-activated protein kinases (MAPKs) and Akt, which are crucial for mediating the inflammatory responses of neutrophils.[2][5] this compound, by blocking the initial receptor activation, effectively attenuates the phosphorylation and activation of these downstream signaling molecules.[2][5]

HCH6_1_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 This compound This compound (Antagonist) This compound->FPR1 G_Protein G-Protein Activation FPR1->G_Protein MAPK_Akt MAPK/Akt Signaling G_Protein->MAPK_Akt Neutrophil_Activation Neutrophil Activation (Chemotaxis, O2- production, Elastase release) MAPK_Akt->Neutrophil_Activation

Figure 1: this compound Mechanism of Action.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro assays using human neutrophils. The following tables summarize the key quantitative data.

Assay Agonist IC50 of this compound (µM) Reference
Superoxide Anion GenerationfMLF0.32[9]
Elastase ReleasefMLF0.57[9]
Elastase ReleaseWKYMVm (FPR1/FPR2 agonist)5.22 ± 0.69[9]
Elastase ReleaseMMK1 (FPR2 agonist)10.00 ± 0.65[9]

Table 1: Inhibitory Potency of this compound on Neutrophil Functions

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

In Vitro Assays

This assay measures the production of superoxide anions by activated neutrophils, a key indicator of the respiratory burst.

  • Principle: The assay is based on the superoxide dismutase-inhibitable reduction of ferricytochrome c. The change in absorbance at 550 nm is proportional to the amount of superoxide anion produced.[10][11][12][13]

  • Protocol:

    • Isolate human neutrophils from peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation.[12]

    • Resuspend neutrophils in Hank's Balanced Salt Solution (HBSS) or a similar buffer.

    • Pre-incubate neutrophils (e.g., 1 x 10^6 cells/mL) with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.[13]

    • Add cytochrome c (e.g., 1 mg/mL) to the cell suspension.[10]

    • Initiate the reaction by adding the FPR1 agonist fMLF (e.g., 1 µM).[10]

    • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

    • Calculate the rate of superoxide anion production and determine the IC50 value for this compound.

This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, upon activation.

  • Principle: A fluorogenic substrate for elastase is used. The cleavage of the substrate by elastase releases a fluorescent molecule, and the increase in fluorescence is proportional to the amount of elastase released.[14][15][16][17]

  • Protocol:

    • Isolate and prepare human neutrophils as described for the superoxide anion generation assay.

    • Pre-incubate neutrophils with various concentrations of this compound or vehicle control.

    • Stimulate the neutrophils with fMLF to induce degranulation and elastase release.

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Add a fluorogenic elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) to the supernatant.

    • Measure the increase in fluorescence over time using a fluorometer (e.g., excitation/emission wavelengths of 380/500 nm).

    • Quantify the amount of released elastase by comparing to a standard curve of purified neutrophil elastase and determine the IC50 of this compound.

In_Vitro_Workflow cluster_assays Assays Start Start Neutrophil_Isolation Isolate Human Neutrophils Start->Neutrophil_Isolation Preincubation Pre-incubate with this compound Neutrophil_Isolation->Preincubation Stimulation Stimulate with fMLF Preincubation->Stimulation Superoxide_Assay Superoxide Anion Assay (Cytochrome c reduction) Stimulation->Superoxide_Assay Elastase_Assay Elastase Release Assay (Fluorogenic substrate) Stimulation->Elastase_Assay Data_Analysis Data Analysis (IC50) Superoxide_Assay->Data_Analysis Elastase_Assay->Data_Analysis

Figure 2: In Vitro Experimental Workflow.
In Vivo Models

This model is used to evaluate the protective effects of this compound against acute inflammatory lung damage.

  • Principle: Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and pro-inflammatory cytokine production, mimicking key features of human ALI.[1][2][3][4][7]

  • Protocol:

    • Anesthetize mice (e.g., C57BL/6) using an appropriate anesthetic.[7]

    • Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection either before (prophylactic) or after (therapeutic) LPS challenge.[9]

    • Induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg).[7]

    • At a predetermined time point after LPS administration (e.g., 6-24 hours), euthanize the mice.[1]

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell counts (total and differential) and protein concentration (as a measure of vascular permeability).

    • Harvest lung tissue for histological analysis (e.g., H&E staining) to assess lung injury and for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF or lung homogenates using ELISA.

This model is employed to investigate the neuroprotective and anti-neuroinflammatory effects of this compound.

  • Principle: Rotenone (B1679576), a mitochondrial complex I inhibitor, induces oxidative stress and neuroinflammation, leading to the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[5][8][18][19][20][21][22]

  • Protocol:

    • Administer rotenone to mice or zebrafish to induce Parkinson's-like pathology. The route and duration of administration can vary (e.g., oral gavage, subcutaneous injection).[5][18][19][20][21][22]

    • Co-administer this compound with rotenone.

    • Assess motor function using behavioral tests such as the rotarod test or open field test.[18][22]

    • After the treatment period, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry to quantify the loss of dopaminergic neurons (e.g., tyrosine hydroxylase staining) and to assess microglial activation (e.g., Iba-1 staining).[5]

    • Use molecular techniques such as Western blotting or qPCR to measure the expression of FPR1, inflammasome components (e.g., NLRP3), and pro-inflammatory cytokines in brain tissue.[5][8]

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of FPR1. Its mechanism of action, centered on the inhibition of FPR1-mediated neutrophil activation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting the FPR1 pathway for the treatment of inflammatory diseases. The promising preclinical findings in models of acute lung injury and Parkinson's disease highlight the therapeutic potential of this compound and warrant further investigation.

References

HCH6-1: A Selective FPR1 Antagonist for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor that plays a pivotal role in the innate immune response by recognizing N-formylated peptides derived from bacteria and damaged mitochondria. Its activation on phagocytic leukocytes, such as neutrophils, triggers a cascade of pro-inflammatory events, including chemotaxis, superoxide (B77818) production, and degranulation. Consequently, FPR1 has emerged as a significant therapeutic target for a range of inflammatory diseases. HCH6-1, a synthetic dipeptide, has been identified as a potent, selective, and competitive antagonist of FPR1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a depiction of the associated signaling pathways.

Introduction to this compound

This compound is a dipeptide antagonist that demonstrates high selectivity for Formyl Peptide Receptor 1 (FPR1).[1][2] Its chemical formula is C28H27N3O4, with a molecular weight of 469.53 g/mol .[3] By competitively binding to FPR1, this compound effectively blocks the downstream signaling initiated by FPR1 agonists like fMLF (N-formylmethionyl-leucyl-phenylalanine), thereby inhibiting key neutrophil functions such as chemotaxis, superoxide anion generation, and elastase release.[2] This selective antagonism makes this compound a valuable tool for investigating the role of FPR1 in various inflammatory pathologies and a potential lead compound for the development of novel anti-inflammatory therapeutics.

Chemical Structure
  • IUPAC Name: Methyl (R)-2-((S)-2-(benzoylamino)-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoate

  • CAS Number: 1435265-06-7[2]

  • Molecular Formula: C28H27N3O4[3]

  • Molecular Weight: 469.53[3]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency and selectivity for FPR1.

Assay TypeAgonistParameterThis compound IC50 (µM)Cell TypeReference
Superoxide Anion GenerationfMLF (FPR1 agonist)Inhibition0.32Human Neutrophils[2]
Superoxide Anion GenerationWKYMVm (FPR1/FPR2 agonist)Inhibition4.98 ± 0.27Human Neutrophils[2]
Superoxide Anion GenerationMMK1 (FPR2 agonist)Inhibition17.68 ± 2.77Human Neutrophils[2]
Elastase ReleasefMLF (FPR1 agonist)Inhibition0.57Human Neutrophils[2]
Elastase ReleaseWKYMVm (FPR1/FPR2 agonist)Inhibition5.22 ± 0.69Human Neutrophils[2]
Elastase ReleaseMMK1 (FPR2 agonist)Inhibition10.00 ± 0.65Human Neutrophils[2]

Mechanism of Action

This compound functions as a competitive antagonist at the FPR1 receptor. This means that this compound binds to the same site on the receptor as endogenous and exogenous agonists but does not activate the receptor. By occupying the binding site, it prevents agonists from binding and initiating the downstream signaling cascade. This competitive antagonism has been demonstrated by the rightward shift in the concentration-response curves of fMLF in the presence of this compound.

FPR1 Signaling Pathway

Upon activation by an agonist, FPR1, a G protein-coupled receptor, initiates a signaling cascade that leads to various cellular responses. This compound blocks this pathway at the initial receptor-ligand binding step.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist FPR1 Agonist (e.g., fMLF) FPR1 FPR1 Agonist->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Blocks G_protein Gαi/Gβγ FPR1->G_protein Activates beta_arrestin β-Arrestin FPR1->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Superoxide Production, Degranulation) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK, p38) PKC->MAPK MAPK->Cellular_Response PI3K->Cellular_Response Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization

FPR1 Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for FPR1 by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Assay prep Prepare cell membranes expressing FPR1 incubation Incubate membranes with a fixed concentration of radiolabeled FPR1 agonist (e.g., [³H]fMLF) and varying concentrations of this compound prep->incubation separation Separate bound from free radioligand by rapid filtration through a glass fiber filter incubation->separation wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand separation->wash quantification Quantify radioactivity on filters using liquid scintillation counting wash->quantification analysis Analyze data to determine the IC50 of this compound and calculate the Ki value quantification->analysis

Workflow for Competitive Radioligand Binding Assay

Protocol:

  • Membrane Preparation: Prepare membranes from cells overexpressing FPR1 (e.g., HEK293-FPR1) or from primary neutrophils.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled FPR1 agonist (e.g., [3H]fMLF) and a range of concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist).

  • Equilibrium: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions by neutrophils, a key functional response to FPR1 activation.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • Assay Setup: In a 96-well plate, add the neutrophil suspension, cytochrome c, and varying concentrations of this compound.

  • Stimulation: Initiate the reaction by adding the FPR1 agonist fMLF.

  • Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide anions results in an increase in absorbance.

  • Data Analysis: Calculate the rate of superoxide production and determine the IC50 value for this compound.

Neutrophil Elastase Release Assay

This assay quantifies the release of the enzyme elastase from neutrophil granules upon activation.

Protocol:

  • Neutrophil Preparation: Isolate and prepare human neutrophils as described for the superoxide anion generation assay.

  • Incubation: Pre-incubate the neutrophils with various concentrations of this compound in a 96-well plate.

  • Stimulation: Add fMLF to stimulate elastase release.

  • Enzyme Assay: After a suitable incubation period, centrifuge the plate to pellet the cells. Transfer the supernatant to a new plate and add a specific chromogenic substrate for elastase.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of color change is proportional to the amount of elastase released.

  • Data Analysis: Calculate the percentage of elastase release and determine the IC50 value for this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of neutrophils to migrate along a chemical gradient, a process known as chemotaxis.[4]

Boyden_Chamber_Assay setup Place a microporous membrane between the upper and lower wells of a Boyden chamber lower_well Add fMLF (chemoattractant) to the lower well setup->lower_well upper_well Add neutrophils pre-incubated with This compound or vehicle to the upper well setup->upper_well incubation Incubate the chamber to allow neutrophil migration lower_well->incubation upper_well->incubation staining Fix and stain the migrated cells on the underside of the membrane incubation->staining quantification Count the number of migrated cells under a microscope staining->quantification

Workflow for Boyden Chamber Chemotaxis Assay

Protocol:

  • Chamber Assembly: Assemble a Boyden chamber with a microporous membrane separating the upper and lower wells.

  • Chemoattractant: Add a solution containing fMLF to the lower wells of the chamber.

  • Cell Preparation: Pre-incubate isolated human neutrophils with different concentrations of this compound or a vehicle control.

  • Cell Addition: Add the pre-incubated neutrophils to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.

  • Cell Staining: After the incubation period, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.

  • Quantification: Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

In Vivo Studies

In a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS), intraperitoneal administration of this compound (50 mg/kg) either before or after LPS challenge significantly reduced inflammatory cell infiltration and attenuated lung damage.[2] These findings suggest that this compound has protective effects in vivo and holds potential for the treatment of FPR1-mediated inflammatory lung diseases.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of FPR1. Its ability to inhibit key pro-inflammatory functions of neutrophils both in vitro and in vivo makes it an invaluable research tool for elucidating the role of FPR1 in health and disease. Furthermore, its demonstrated efficacy in an animal model of acute lung injury highlights its potential as a therapeutic agent for the treatment of inflammatory conditions where FPR1 activation is a key pathological driver. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies.

References

HCH6-1: A Technical Guide to its Antagonistic Role in Neutrophil Activation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic dipeptide HCH6-1 and its mechanism of action in the modulation of neutrophil activation. This compound has been identified as a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR1), a key G protein-coupled receptor involved in chemotaxis and the inflammatory response. By competitively binding to FPR1, this compound effectively inhibits downstream signaling cascades, leading to the attenuation of crucial neutrophil functions such as superoxide (B77818) anion generation, elastase release, and chemotaxis. This guide details the quantitative effects of this compound on these processes, provides comprehensive experimental protocols for the study of its activity, and visualizes the intricate signaling pathways involved. The information presented herein is intended to support further research and development of this compound and similar FPR1 antagonists as potential therapeutic agents for neutrophil-mediated inflammatory diseases.

Introduction

Neutrophils are the most abundant type of white blood cell and constitute the first line of defense of the innate immune system. Their rapid recruitment to sites of infection or injury is critical for host defense. However, excessive or dysregulated neutrophil activation is a hallmark of numerous inflammatory diseases, including acute lung injury (ALI), rheumatoid arthritis, and sepsis.[1] This pathological activation leads to the release of cytotoxic substances such as reactive oxygen species (ROS) and proteolytic enzymes, causing significant damage to surrounding tissues.

A key mediator of neutrophil activation is the Formyl Peptide Receptor 1 (FPR1), which recognizes N-formylated peptides derived from bacteria or damaged mitochondria.[1] Activation of FPR1 triggers a cascade of intracellular signaling events that culminate in the characteristic inflammatory responses of neutrophils. Consequently, antagonism of FPR1 represents a promising therapeutic strategy for a wide range of inflammatory conditions.

This compound, a synthetic dipeptide, has emerged as a potent and selective competitive antagonist of FPR1.[1][2][3][4][5][6] This guide will explore the molecular interactions and cellular consequences of this compound's engagement with the FPR1 signaling pathway in human neutrophils.

Quantitative Data: Inhibitory Effects of this compound on Neutrophil Activation

The efficacy of this compound in inhibiting key neutrophil functions has been quantified through various in vitro assays. The following tables summarize the reported IC50 values for this compound against different agonists and functions.

Table 1: this compound Inhibitory Concentration (IC50) on Superoxide Anion Generation in fMLF-Activated Human Neutrophils

AgonistThis compound IC50 (µM)Reference
fMLF0.32[6]

Table 2: this compound Inhibitory Concentration (IC50) on Elastase Release in fMLF-Activated Human Neutrophils

AgonistThis compound IC50 (µM)Reference
fMLF0.57[6]

Signaling Pathways

This compound exerts its inhibitory effects by competitively binding to FPR1, thereby preventing the binding of the agonist fMLF and the subsequent activation of downstream signaling pathways. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

This compound Inhibition of the FPR1 Signaling Pathway

The following diagram illustrates the mechanism of this compound in blocking the fMLF-induced signaling cascade in neutrophils.

HCH6_1_FPR1_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FPR1 FPR1 G_Protein G-protein Activation FPR1->G_Protein Activates fMLF fMLF (Agonist) fMLF->FPR1 Binds and Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Competitively Binds and Inhibits MAPK_Pathway MAPK Pathway (p38, ERK, JNK) G_Protein->MAPK_Pathway Akt_Pathway PI3K/Akt Pathway G_Protein->Akt_Pathway Activation Neutrophil Activation (Superoxide Generation, Elastase Release, Chemotaxis) MAPK_Pathway->Activation Akt_Pathway->Activation

Caption: this compound competitively antagonizes FPR1, blocking fMLF-induced signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neutrophil activation.

Isolation of Human Neutrophils

A standard density gradient centrifugation method is employed to isolate neutrophils from human peripheral blood.

Materials:

  • Anticoagulated whole blood (e.g., with heparin)

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Dextran T500

  • Red Blood Cell Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

Procedure:

  • Dilute anticoagulated whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Aspirate and discard the upper layers (plasma and mononuclear cells).

  • Carefully collect the neutrophil-rich layer and the underlying erythrocyte pellet.

  • Resuspend the cells in HBSS and add Dextran T500 to a final concentration of 1% to sediment the erythrocytes.

  • Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Collect the leukocyte-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • To remove any remaining erythrocytes, resuspend the cell pellet in Red Blood Cell Lysis Buffer for 5-10 minutes.

  • Add an excess of HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes.

  • Wash the cell pellet twice with HBSS.

  • Resuspend the final neutrophil pellet in an appropriate buffer for subsequent experiments.

  • Determine cell viability and purity using a hemocytometer and trypan blue exclusion, and by morphological assessment of a stained cytospin preparation.

Neutrophil_Isolation_Workflow Start Anticoagulated Whole Blood Density_Gradient Density Gradient Centrifugation (Ficoll-Paque) Start->Density_Gradient Collect_Neutrophils Collect Neutrophil and Erythrocyte Layers Density_Gradient->Collect_Neutrophils Dextran_Sedimentation Dextran Sedimentation Collect_Neutrophils->Dextran_Sedimentation Collect_Supernatant Collect Leukocyte-rich Supernatant Dextran_Sedimentation->Collect_Supernatant RBC_Lysis Red Blood Cell Lysis Collect_Supernatant->RBC_Lysis Wash Wash Cells RBC_Lysis->Wash End Isolated Neutrophils Wash->End

Caption: Workflow for the isolation of human neutrophils from whole blood.

Measurement of Superoxide Anion Generation

The generation of superoxide anion, a key indicator of neutrophil respiratory burst, is measured using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution with Ca2+/Mg2+ (HBSS++)

  • Cytochrome c (from equine heart)

  • Superoxide Dismutase (SOD)

  • fMLF (N-Formylmethionyl-leucyl-phenylalanine)

  • This compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Resuspend isolated neutrophils in HBSS++ at a concentration of 1 x 10^6 cells/mL.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Add 50 µL of varying concentrations of this compound (or vehicle control) to the wells and incubate for 5 minutes at 37°C.

  • To each well, add 50 µL of a solution containing 0.5 mM cytochrome c. For control wells to measure background, also add 50 U/mL SOD.

  • Initiate the reaction by adding 50 µL of 1 µM fMLF to each well.

  • Immediately measure the absorbance at 550 nm at 1-minute intervals for 15 minutes using a spectrophotometer.

  • Calculate the rate of superoxide production by determining the change in absorbance over time and using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹).

  • The SOD-inhibitable portion represents the actual superoxide generation.

Measurement of Elastase Release

Neutrophil degranulation is assessed by measuring the release of elastase, a serine protease stored in azurophilic granules.

Materials:

  • Isolated human neutrophils

  • HBSS++

  • MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)

  • fMLF

  • This compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Resuspend isolated neutrophils in HBSS++ at a concentration of 1 x 10^6 cells/mL.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Add 50 µL of varying concentrations of this compound (or vehicle control) and incubate for 5 minutes at 37°C.

  • Stimulate the cells by adding 50 µL of 1 µM fMLF and incubate for 10 minutes at 37°C.

  • Centrifuge the plate at 200 x g for 5 minutes to pellet the cells.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of 0.1 mM MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide to each well containing the supernatant.

  • Measure the absorbance at 405 nm at 1-minute intervals for 15 minutes.

  • Calculate the rate of elastase activity from the change in absorbance over time.

Chemotaxis Assay

Neutrophil migration in response to a chemoattractant is evaluated using a Boyden chamber or Transwell assay.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium with 1% BSA

  • fMLF

  • This compound

  • Boyden chamber or 24-well Transwell inserts (3-5 µm pore size)

  • Calcein-AM (or other cell viability stain)

  • Fluorescence plate reader

Procedure:

  • Resuspend isolated neutrophils in RPMI 1640 with 1% BSA at 1 x 10^6 cells/mL.

  • Pre-incubate the neutrophils with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

  • In the lower chamber of the Boyden apparatus, add RPMI 1640 containing 10 nM fMLF.

  • Place the Transwell insert into the lower chamber.

  • Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the insert.

  • Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • After incubation, remove the insert and wipe the upper surface of the membrane to remove non-migrated cells.

  • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.

Western Blot Analysis of MAPK and Akt Phosphorylation

The phosphorylation status of key signaling proteins is determined by Western blotting to elucidate the intracellular mechanism of this compound.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium

  • fMLF

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-phospho-p38, -ERK, -JNK, -Akt; and total p38, ERK, JNK, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Resuspend neutrophils in RPMI 1640 at 5 x 10^6 cells/mL.

  • Pre-incubate cells with this compound for 5 minutes at 37°C.

  • Stimulate with 100 nM fMLF for various time points (e.g., 0, 1, 3, 5 minutes).

  • Terminate the reaction by adding ice-cold PBS and centrifuging at 4°C.

  • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable research tool for investigating the role of FPR1 in neutrophil-mediated inflammation. Its potent and selective antagonistic activity makes it a strong candidate for further preclinical and clinical development as a therapeutic agent for a variety of inflammatory disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to explore the full potential of this compound and to advance the field of anti-inflammatory drug discovery.

References

The Role of HCH6-1 in Inhibiting Chemotaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation and immunity. The aberrant regulation of chemotaxis, particularly of neutrophils, is a hallmark of numerous inflammatory diseases. Formyl peptide receptor 1 (FPR1), a G protein-coupled receptor expressed on neutrophils, plays a pivotal role in initiating the inflammatory cascade by binding to N-formylated peptides like formyl-methionyl-leucyl-phenylalanine (fMLF). HCH6-1, a synthetic dipeptide, has emerged as a potent and selective competitive antagonist of FPR1. This technical guide provides an in-depth overview of the role of this compound in inhibiting neutrophil chemotaxis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This information is intended to support further research and drug development efforts targeting FPR1-mediated inflammation.

Introduction

Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. This process is primarily guided by chemotactic gradients sensed by receptors on the neutrophil surface.[1] Among these, Formyl Peptide Receptor 1 (FPR1) is a key player, recognizing formylated peptides of bacterial and mitochondrial origin.[2][3][4] Activation of FPR1 triggers a cascade of intracellular signaling events leading to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which contribute to the inflammatory response.[2][3]

However, excessive or prolonged neutrophil activation can lead to tissue damage and is implicated in the pathogenesis of various inflammatory conditions, including acute lung injury (ALI).[2][3] Consequently, the development of specific FPR1 antagonists is a promising therapeutic strategy. This compound, a dipeptide antagonist, has demonstrated significant potential in this area by selectively inhibiting FPR1-mediated neutrophil functions.[2][3]

Mechanism of Action of this compound

This compound functions as a competitive antagonist of FPR1.[2] This means that this compound binds to the same site on FPR1 as its natural agonist, fMLF, but does not activate the receptor. By occupying the binding site, this compound prevents fMLF from binding and initiating the downstream signaling pathways that lead to neutrophil activation and chemotaxis.[2] Evidence for this competitive antagonism comes from studies showing that this compound produces rightward shifts in the concentration-response curves of fMLF.[2]

The inhibitory effects of this compound are specific to FPR1. It shows significantly less inhibitory activity against responses mediated by other formyl peptide receptors, such as FPR2.[5]

Quantitative Data on this compound Inhibitory Activity

The potency of this compound in inhibiting various neutrophil functions has been quantified through in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against different FPR1-mediated responses.

Inhibitory Target Agonist Cell Type IC50 (µM) Reference
Superoxide Anion GenerationfMLFHuman Neutrophils0.32[5]
Superoxide Anion GenerationWKYMVm (dual FPR1/FPR2 agonist)Human Neutrophils4.98 ± 0.27[5]
Superoxide Anion GenerationMMK1 (FPR2 agonist)Human Neutrophils17.68 ± 2.77[5]
Elastase ReleasefMLFHuman Neutrophils0.57[5]
Elastase ReleaseWKYMVm (dual FPR1/FPR2 agonist)Human Neutrophils5.22 ± 0.69[5]
Elastase ReleaseMMK1 (FPR2 agonist)Human Neutrophils10.00 ± 0.65[5]

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by the respective agonist.

Signaling Pathways Modulated by this compound

Activation of FPR1 by an agonist like fMLF initiates a signaling cascade that is crucial for chemotaxis. This compound, by blocking this initial step, prevents the activation of downstream signaling molecules. Key pathways affected include the mitogen-activated protein kinase (MAPK) and the protein kinase B (Akt) pathways, both of which are involved in cell migration and other inflammatory responses.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_Protein G-protein Activation FPR1->G_Protein fMLF fMLF (Agonist) fMLF->FPR1 Binds and Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Binds and Blocks PLC PLC Activation G_Protein->PLC Akt_Pathway PI3K/Akt Pathway G_Protein->Akt_Pathway PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_Mobilization Ca²⁺ Mobilization PIP2->Ca_Mobilization MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Ca_Mobilization->MAPK_Pathway Chemotaxis Chemotaxis MAPK_Pathway->Chemotaxis Inflammatory_Responses Other Inflammatory Responses (e.g., ROS production, degranulation) MAPK_Pathway->Inflammatory_Responses Akt_Pathway->Chemotaxis Akt_Pathway->Inflammatory_Responses

Caption: this compound competitively antagonizes FPR1, inhibiting downstream signaling.

Experimental Protocols

Neutrophil Isolation

Human neutrophils are isolated from the peripheral blood of healthy donors. A common method involves dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation to separate neutrophils from other blood components. The isolated neutrophils are then washed and resuspended in an appropriate buffer for subsequent assays.

Chemotaxis Assay (Boyden Chamber)

The inhibitory effect of this compound on neutrophil chemotaxis is commonly assessed using a Boyden chamber or a similar transwell migration assay.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Isolated human neutrophils

  • This compound

  • fMLF (chemoattractant)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Detection reagent (e.g., Calcein-AM for fluorescent labeling)

Procedure:

  • Preparation:

    • Prepare various concentrations of this compound and a stock solution of fMLF.

    • Resuspend isolated neutrophils in the assay buffer.

  • Assay Setup:

    • Add fMLF (chemoattractant) to the lower wells of the Boyden chamber. Use buffer alone as a negative control.

    • In the upper chamber, pre-incubate neutrophils with different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • Place the membrane separating the upper and lower chambers.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant migration (e.g., 60-90 minutes).

  • Quantification:

    • After incubation, remove the membrane.

    • The migrated cells in the lower chamber can be quantified. If cells are fluorescently labeled with Calcein-AM, the fluorescence can be measured using a plate reader. Alternatively, cells can be fixed, stained, and counted microscopically.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value of this compound for chemotaxis inhibition.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Quantification cluster_analysis Data Analysis Isolate_Neutrophils Isolate Human Neutrophils Preincubate Pre-incubate Neutrophils with this compound Isolate_Neutrophils->Preincubate Prepare_Reagents Prepare this compound and fMLF solutions Add_fMLF Add fMLF to lower chamber Prepare_Reagents->Add_fMLF Prepare_Reagents->Preincubate Assemble_Chamber Assemble Boyden Chamber Add_fMLF->Assemble_Chamber Preincubate->Assemble_Chamber Incubate Incubate at 37°C Assemble_Chamber->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Calculate_Inhibition Calculate % Inhibition Quantify->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the Boyden chamber chemotaxis assay.

Experimental Workflow to Demonstrate Competitive Antagonism

To demonstrate that this compound is a competitive antagonist of FPR1, a concentration-response curve for the agonist (fMLF) is generated in the absence and presence of a fixed concentration of this compound.

Procedure:

  • Perform a chemotaxis assay as described in section 5.2.

  • In the lower chamber, use a range of fMLF concentrations to generate a dose-response curve.

  • Run parallel experiments where the neutrophils in the upper chamber are pre-incubated with a fixed, sub-maximal inhibitory concentration of this compound before being exposed to the range of fMLF concentrations.

  • Plot the chemotactic response (e.g., number of migrated cells) against the logarithm of the fMLF concentration for both conditions (with and without this compound).

  • A rightward shift in the fMLF concentration-response curve in the presence of this compound, without a change in the maximum response, is indicative of competitive antagonism.

cluster_setup Experimental Setup cluster_assay Chemotaxis Assay cluster_analysis Data Analysis Vary_fMLF Vary fMLF concentrations in lower chamber Run_Assay Perform Chemotaxis Assay Vary_fMLF->Run_Assay Fixed_HCH6_1 Pre-incubate neutrophils with fixed this compound concentration Fixed_HCH6_1->Run_Assay No_HCH6_1 Pre-incubate neutrophils with vehicle (control) No_HCH6_1->Run_Assay Plot_Curves Plot concentration-response curves for fMLF Run_Assay->Plot_Curves Compare_Curves Compare curves with and without this compound Plot_Curves->Compare_Curves Conclusion Rightward shift indicates competitive antagonism Compare_Curves->Conclusion

Caption: Workflow to demonstrate competitive antagonism of FPR1 by this compound.

Conclusion and Future Directions

This compound is a valuable research tool for studying the role of FPR1 in neutrophil-mediated inflammation. Its potent and selective inhibitory effect on chemotaxis and other pro-inflammatory responses highlights the therapeutic potential of targeting FPR1. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound and related compounds in preclinical models of inflammatory diseases. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the investigation of FPR1 antagonists as a novel class of anti-inflammatory agents.

References

HCH6-1: A Technical Guide to its Inhibitory Effect on Superoxide Anion Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic dipeptide HCH6-1 and its targeted effect on superoxide (B77818) anion generation. This compound has emerged as a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR1), a key player in inflammatory responses. This document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect on superoxide anion generation primarily by acting as a competitive antagonist of FPR1.[1][2][3][4] In inflammatory cells such as neutrophils, the activation of FPR1 by agonists like formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) triggers a cascade of downstream signaling events. This cascade includes the activation of mitogen-activated protein kinases (MAPKs) and Akt, ultimately leading to the assembly and activation of the NADPH oxidase complex, the primary enzyme responsible for producing superoxide anions.[2] this compound competitively binds to FPR1, thereby blocking the binding of agonists and inhibiting these downstream signaling pathways, which in turn prevents the generation of superoxide anions.[1][4][5] Studies have shown that this compound specifically inhibits superoxide anion generation, elastase release, and chemotaxis in neutrophils activated by the FPR1 agonist fMLF.[1][2][3][4][5]

Signaling Pathway of this compound in Inhibiting Superoxide Anion Generation

HCH6_1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 MAPK_Akt MAPK & Akt Phosphorylation FPR1->MAPK_Akt Initiates Signaling NADPH_oxidase NADPH Oxidase Superoxide Superoxide Anion (O2-) NADPH_oxidase->Superoxide Generates fMLF fMLF (Agonist) fMLF->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Inhibits MAPK_Akt->NADPH_oxidase Activates

Caption: Signaling pathway of this compound's inhibitory action on fMLF-induced superoxide generation.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of this compound on superoxide anion generation and elastase release in activated human neutrophils has been quantified, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Parameter Agonist (Receptor Specificity) IC50 of this compound (μM)
Superoxide Anion GenerationfMLF (FPR1 agonist)0.32[3]
WKYMVm (dual FPR1/FPR2 agonist)4.98 ± 0.27[3]
MMK1 (FPR2 agonist)17.68 ± 2.77[3]
Elastase ReleasefMLF (FPR1 agonist)0.57[3]
WKYMVm (dual FPR1/FPR2 agonist)5.22 ± 0.69[3]
MMK1 (FPR2 agonist)10.00 ± 0.65[3]

These data highlight that this compound is significantly more potent at inhibiting FPR1-mediated responses compared to those mediated by FPR2, underscoring its selectivity as an FPR1 antagonist.[2][3]

Experimental Protocols

A key method for quantifying extracellular superoxide anion generation is the cytochrome c reduction assay. The following is a detailed protocol representative of the methodology used to evaluate the effect of this compound.

Measurement of Superoxide Anion Generation by Cytochrome c Reduction Assay

Objective: To determine the effect of this compound on fMLF-induced superoxide anion generation in isolated human neutrophils.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Cytochrome c (from equine heart)

  • fMLF (formyl-L-methionyl-L-leucyl-L-phenylalanine)

  • This compound

  • Superoxide dismutase (SOD)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Neutrophil Preparation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes). Resuspend the purified neutrophils in HBSS at a final concentration of 1 x 10^6 cells/mL.

  • Reagent Preparation:

    • Prepare a stock solution of cytochrome c in HBSS (e.g., 10 mg/mL).

    • Prepare stock solutions of fMLF and this compound in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in HBSS. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

    • Prepare a stock solution of SOD in HBSS (e.g., 1 mg/mL).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the indicated order:

      • 50 µL of HBSS

      • 50 µL of cytochrome c solution (final concentration ~0.5-1 mg/mL)

      • 25 µL of this compound at various concentrations or vehicle control.

      • For a positive control for inhibition, add 25 µL of SOD.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Superoxide Generation:

    • Add 50 µL of isolated neutrophils (1 x 10^6 cells/mL) to each well.

    • Add 25 µL of fMLF solution (to achieve a final concentration that elicits a robust superoxide response, e.g., 100 nM) to all wells except the negative control (add HBSS instead).

  • Measurement:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 550 nm over time (e.g., every minute for 15-30 minutes). The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each condition.

    • The SOD-inhibitable portion of the reduction represents the superoxide-dependent component.

    • Plot the percentage of inhibition of superoxide generation as a function of this compound concentration.

    • Determine the IC50 value of this compound by fitting the data to a dose-response curve.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A Isolate Human Neutrophils C Plate Setup: Add Cytochrome c, This compound/Vehicle/SOD A->C B Prepare Reagents: This compound, fMLF, Cytochrome c, SOD B->C D Pre-incubate at 37°C C->D E Add Neutrophils and fMLF D->E F Measure Absorbance at 550 nm (Kinetic) E->F G Calculate Rate of Cytochrome c Reduction F->G H Determine % Inhibition and IC50 of this compound G->H

Caption: Workflow for measuring this compound's effect on superoxide anion generation.

Conclusion

This compound is a well-characterized dipeptide that potently and selectively inhibits superoxide anion generation in neutrophils by competitively antagonizing the FPR1 receptor. Its mechanism of action involves the blockade of downstream signaling pathways, including MAPK and Akt phosphorylation, which are crucial for the activation of NADPH oxidase. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent for FPR1-mediated inflammatory diseases where excessive superoxide production is a key pathological feature.

References

HCH6-1: A Potent Inhibitor of Neutrophil Elastase Release

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase, a serine protease released from the azurophilic granules of neutrophils, plays a critical role in the innate immune response. However, its excessive and unregulated release is implicated in the pathogenesis of numerous inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Consequently, the modulation of neutrophil elastase release represents a key therapeutic target. This technical guide provides a comprehensive overview of HCH6-1, a dipeptide antagonist of the formyl peptide receptor 1 (FPR1), and its potent inhibitory effects on neutrophil elastase release. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and the underlying signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic dipeptide, N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, that acts as a potent and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a G protein-coupled receptor highly expressed on neutrophils and is a key initiator of the inflammatory cascade when activated by N-formylated peptides, such as the bacterial-derived peptide formyl-methionyl-leucyl-phenylalanine (fMLF).[2] Upon activation by agonists like fMLF, FPR1 triggers a cascade of intracellular signaling events leading to neutrophil activation, including chemotaxis, superoxide (B77818) anion generation, and the release of granular contents, such as elastase.[1][2]

This compound exerts its inhibitory effects by competitively binding to FPR1, thereby preventing the binding of agonists and the subsequent initiation of downstream signaling pathways.[1] This blockade of FPR1 activation effectively suppresses neutrophil-mediated inflammatory responses, including the degranulation and release of elastase.

Quantitative Analysis of this compound Efficacy

The inhibitory potency of this compound on elastase release has been quantified in human neutrophils stimulated with various agonists. The half-maximal inhibitory concentration (IC50) values demonstrate the specificity of this compound for FPR1-mediated activation.

Agonist (Receptor Specificity)This compound IC50 (µM) for Elastase Release Inhibition
fMLF (FPR1 agonist)0.57
WKYMVm (dual FPR1/FPR2 agonist)5.22 ± 0.69
MMK1 (FPR2 agonist)10.00 ± 0.65

Table 1: Inhibitory concentration (IC50) of this compound on elastase release from human neutrophils stimulated by different formyl peptide receptor agonists.

The data clearly indicates that this compound is most potent at inhibiting elastase release when it is triggered by a specific FPR1 agonist (fMLF). Its significantly higher IC50 values for agonists that also activate FPR2 (WKYMVm and MMK1) highlight its selectivity for FPR1.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the inhibitory effects of this compound on elastase release.

Isolation of Human Neutrophils

A standard method for isolating human neutrophils from whole blood involves dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.[3][4]

Materials:

  • Anticoagulated (heparin or EDTA) whole human blood

  • Dextran T500 solution (e.g., 3% in saline)

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), with and without Ca2+/Mg2+

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dilute the anticoagulated blood 1:1 with HBSS without Ca2+/Mg2+.

  • Mix the diluted blood with an equal volume of Dextran T500 solution and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Carefully layer the upper leukocyte-rich plasma onto a Ficoll-Paque PLUS gradient.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate the upper layers (plasma, mononuclear cells, and Ficoll-Paque). The neutrophil-rich pellet will be at the bottom.

  • Resuspend the neutrophil pellet in HBSS without Ca2+/Mg2+.

  • To remove contaminating erythrocytes, perform hypotonic lysis by adding RBC Lysis Buffer.

  • Wash the cells with HBSS without Ca2+/Mg2+ and centrifuge at 250 x g for 5-10 minutes.

  • Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ at the desired concentration.

  • Assess cell viability and purity using a hemocytometer and trypan blue exclusion, and by microscopic examination of a stained cytospin preparation. A purity of >95% is generally expected.

Elastase Release Assay

This assay measures the amount of elastase released from activated neutrophils. The protocol below is a common method using a chromogenic substrate.

Materials:

  • Isolated human neutrophils

  • This compound (or other inhibitors) at various concentrations

  • Cytochalasin B solution (e.g., 5 µg/mL)

  • fMLF solution (e.g., 1 µM)

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Pre-warm all reagents and the microplate to 37°C.

  • In a 96-well plate, add the isolated neutrophils (e.g., 1 x 10^6 cells/well).

  • Add different concentrations of this compound to the respective wells and incubate for 15 minutes at 37°C.

  • Add cytochalasin B to all wells (except for the negative control) and incubate for 5 minutes at 37°C. Cytochalasin B is a priming agent that enhances degranulation.

  • Add the elastase substrate to all wells.

  • Initiate the reaction by adding fMLF to the appropriate wells.

  • Immediately begin measuring the absorbance at 405 nm every 1-2 minutes for 30-60 minutes using a spectrophotometer. The change in absorbance over time is proportional to the elastase activity.

  • The rate of the reaction can be calculated from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each this compound concentration relative to the fMLF-only control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Signaling Pathways and Visualization

The activation of FPR1 by fMLF initiates a complex signaling cascade within the neutrophil, culminating in elastase release. This compound, by blocking the initial receptor activation, prevents these downstream events.

FPR1 Signaling Cascade Leading to Elastase Release

Upon fMLF binding, FPR1 activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. This triggers multiple downstream signaling pathways, including:

  • Phospholipase C (PLC) Activation: Gβγ activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for neutrophil survival and various effector functions, including degranulation.[5][6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The activation of ERK, p38, and JNK MAPKs is also involved in regulating neutrophil degranulation and elastase release.[7]

The culmination of these signaling events leads to the fusion of azurophilic granules with the plasma membrane and the subsequent release of their contents, including elastase.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF FPR1 FPR1 fMLF->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Inhibits G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Granule_fusion Azurophilic Granule Fusion Ca_release->Granule_fusion PKC->Granule_fusion Akt Akt PI3K->Akt Activates Akt->Granule_fusion MAPK->Granule_fusion Elastase_release Elastase Release Granule_fusion->Elastase_release

FPR1 signaling cascade leading to elastase release.
Experimental Workflow for Studying this compound

The overall workflow for investigating the effect of this compound on elastase release can be visualized as a series of sequential steps.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis blood_collection Whole Blood Collection neutrophil_isolation Neutrophil Isolation blood_collection->neutrophil_isolation cell_plating Cell Plating neutrophil_isolation->cell_plating inhibitor_incubation This compound Incubation cell_plating->inhibitor_incubation priming Priming with Cytochalasin B inhibitor_incubation->priming stimulation Stimulation with fMLF priming->stimulation measurement Spectrophotometric Measurement stimulation->measurement rate_calculation Calculate Reaction Rates measurement->rate_calculation inhibition_calculation Calculate % Inhibition rate_calculation->inhibition_calculation ic50_determination Determine IC50 inhibition_calculation->ic50_determination

Experimental workflow for this compound analysis.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for inflammatory diseases characterized by excessive neutrophil activation and elastase release. Its high potency and selectivity for FPR1 make it a precise instrument for dissecting the role of this receptor in inflammatory processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other FPR1 antagonists. The continued exploration of such targeted inhibitors holds significant promise for the development of novel anti-inflammatory therapies.

References

HCH6-1: A Novel Dipeptide Antagonist of FPR1 with Protective Effects in Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by overwhelming lung inflammation, leading to significant morbidity and mortality. A key driver of this inflammatory cascade is the excessive recruitment and activation of neutrophils. The N-formyl peptide receptor 1 (FPR1) has been identified as a crucial mediator in neutrophil chemotaxis and activation. This technical guide details the mechanism of action and therapeutic potential of HCH6-1, a synthetic dipeptide that acts as a potent and selective competitive antagonist of FPR1. Through the inhibition of FPR1, this compound effectively mitigates neutrophil-mediated inflammatory responses, demonstrating significant protective effects in preclinical models of acute lung injury. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's therapeutic action.

Mechanism of Action of this compound

This compound, chemically identified as N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, is a synthetic dipeptide that functions as a selective and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[1][2] FPR1 is a G protein-coupled receptor predominantly expressed on neutrophils and is a key initiator of the innate immune response by recognizing N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or damaged mitochondria.[1][3]

By binding to FPR1, this compound competitively blocks the binding of agonists like fMLF.[1][3] This blockade prevents the conformational changes in the receptor necessary for intracellular signaling. Consequently, this compound inhibits the downstream signaling pathways that are normally triggered by FPR1 activation, including the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt.[2] This targeted inhibition of FPR1 and its subsequent signaling cascades leads to a significant reduction in key neutrophil functions that contribute to acute lung injury, namely:

  • Superoxide (B77818) Anion Generation: The production of reactive oxygen species by neutrophils is a major contributor to tissue damage in ALI. This compound effectively inhibits fMLF-induced superoxide anion generation.[1][2][3]

  • Elastase Release: Neutrophil elastase is a potent protease that can degrade components of the extracellular matrix, leading to alveolar-capillary barrier dysfunction. This compound blocks the release of elastase from activated neutrophils.[1][2][3]

  • Chemotaxis: The migration of neutrophils to the site of inflammation is a critical step in the pathogenesis of ALI. This compound inhibits the chemotactic response of neutrophils towards FPR1 agonists.[1][2][3]

The specificity of this compound for FPR1 is highlighted by its reduced efficacy in inhibiting neutrophil responses triggered by agonists for other formyl peptide receptors, such as FPR2.[4]

Quantitative Data on the Efficacy of this compound

The protective effects of this compound in acute lung injury have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 2.1: In Vitro Inhibitory Activity of this compound on Human Neutrophil Functions
ParameterAgonistIC₅₀ of this compound (μM)Reference
Superoxide Anion GenerationfMLF (FPR1 agonist)0.32[4]
Elastase ReleasefMLF (FPR1 agonist)0.57[4]
Elastase ReleaseWKYMVm (dual FPR1/FPR2 agonist)5.22 ± 0.69[4]
Elastase ReleaseMMK1 (FPR2 agonist)10.00 ± 0.65[4]

Note: The higher IC₅₀ values for WKYMVm and MMK1 indicate the selectivity of this compound for FPR1.

Table 2.2: In Vivo Protective Effects of this compound in a Murine Model of LPS-Induced Acute Lung Injury
ParameterTreatment GroupOutcomeReference
Pulmonary Inflammation LPS + this compound (50 mg/kg, i.p.)Reduced inflammatory cell infiltration[5]
LPS + this compound (50 mg/kg, i.p.)Attenuated distortion of pulmonary architecture[5]
Neutrophil Accumulation LPS + this compound (50 mg/kg, i.p.)Significantly decreased neutrophil accumulation in the lungs[5]
Pulmonary Edema & Alveolar Damage LPS + this compound (50 mg/kg, i.p.)Prevented LPS-induced pulmonary edema and alveolar damage[1]
Treatment Regimen Pre-treatment (1 hr before LPS)Effective in ameliorating ALI[5]
Post-treatment (30 min after LPS)Showed inhibitory effects on neutrophil accumulation and lung damage[5]

Note: this compound administered alone did not induce any signs of airspace inflammation.[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's protective effects in acute lung injury.

In Vitro Assays
  • Source: Whole blood is collected from healthy adult volunteers.

  • Procedure: Neutrophils are isolated using a standard dextran (B179266) sedimentation method, followed by centrifugation through a Ficoll-Hypaque gradient and hypotonic lysis of red blood cells.

  • Purity and Viability: The purity of the isolated neutrophils should be >98% as determined by Wright-Giemsa staining, and viability should be >98% as assessed by the trypan blue exclusion test.

  • Principle: This assay is based on the reduction of ferricytochrome c by superoxide anions.

  • Protocol:

    • Isolated neutrophils are equilibrated in a suitable buffer (e.g., Hank's balanced salt solution with Ca²⁺).

    • Neutrophils are incubated with ferricytochrome c and this compound at various concentrations for a specified time at 37°C.

    • The reaction is initiated by the addition of the FPR1 agonist, fMLF.

    • The change in absorbance at 550 nm is measured spectrophotometrically to quantify the amount of reduced cytochrome c.

    • The IC₅₀ value for this compound is calculated from the concentration-response curve.

  • Principle: This assay measures the activity of elastase released from degranulating neutrophils using a specific substrate.

  • Protocol:

    • Isolated neutrophils are pre-incubated with cytochalasin B to enhance degranulation.

    • The cells are then treated with various concentrations of this compound.

    • Degranulation is induced by adding fMLF.

    • The cell suspension is centrifuged, and the supernatant is collected.

    • The elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) is added to the supernatant.

    • The change in absorbance is monitored to determine the rate of substrate cleavage, which is proportional to the amount of released elastase.

    • The IC₅₀ value is determined from the dose-response curve.

In Vivo Model of Acute Lung Injury
  • Animal Model: C57BL/6 mice (typically 6-8 weeks old) are used.

  • Induction of ALI:

    • Mice are anesthetized.

    • Lipopolysaccharide (LPS) from E. coli is administered intratracheally or via nebulization to induce lung injury.

  • This compound Administration:

    • This compound (e.g., 50 mg/kg) is administered via intraperitoneal (i.p.) injection.

    • For pre-treatment studies, this compound is given 1 hour before LPS challenge.

    • For post-treatment studies, this compound is administered 30 minutes after LPS challenge.

  • Sample Collection: At a specified time point after LPS administration (e.g., 6-24 hours), mice are euthanized, and samples are collected for analysis.

  • Procedure: The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).

  • Cell Counts: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (neutrophils, macrophages) are determined using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

  • Protein Concentration: The protein concentration in the cell-free BAL fluid supernatant is measured (e.g., using a BCA protein assay) as an indicator of alveolar-capillary barrier permeability.

  • Principle: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenates is used as a quantitative index of neutrophil infiltration.

  • Protocol:

    • Lung tissue is harvested, homogenized, and sonicated in a suitable buffer.

    • The homogenate is centrifuged, and the supernatant is assayed for MPO activity.

    • MPO activity is determined by measuring the H₂O₂-dependent oxidation of a chromogenic substrate (e.g., o-dianisidine dihydrochloride (B599025) or tetramethylbenzidine).

  • Procedure: Lung tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Analysis: The stained sections are examined microscopically for evidence of lung injury, including neutrophil infiltration, alveolar wall thickening, edema, and hemorrhage.

Visualization of Signaling Pathways and Workflows

This compound Mechanism of Action

HCH6_1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLF fMLF (Agonist) FPR1 FPR1 Receptor fMLF->FPR1 Binds & Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Binds & Blocks G_protein G-protein Activation FPR1->G_protein Signaling Downstream Signaling (MAPK, Akt) G_protein->Signaling Neutrophil_Activation Neutrophil Activation - Superoxide Generation - Elastase Release - Chemotaxis Signaling->Neutrophil_Activation

Caption: this compound competitively antagonizes the FPR1 receptor, blocking fMLF-induced signaling.

Experimental Workflow for In Vivo ALI Studies

ALI_Workflow cluster_treatment Treatment Groups cluster_analysis Analysis start C57BL/6 Mice Control Control (Vehicle) start->Control LPS_only LPS only start->LPS_only LPS_HCH61 LPS + this compound (Pre- or Post-treatment) start->LPS_HCH61 induce_ALI Induce ALI (Intratracheal LPS) LPS_only->induce_ALI LPS_HCH61->induce_ALI sacrifice Euthanize Mice (e.g., 24h post-LPS) induce_ALI->sacrifice BALF BAL Fluid Analysis - Cell Counts - Protein Concentration sacrifice->BALF MPO Lung MPO Assay (Neutrophil Infiltration) sacrifice->MPO Histo Lung Histopathology (H&E Staining) sacrifice->Histo

Caption: Workflow for evaluating this compound's efficacy in a mouse model of LPS-induced ALI.

FPR1 Signaling Pathway

FPR1_Signaling cluster_Gprotein G-protein Coupling cluster_pathways Downstream Effectors cluster_PLC_products cluster_functions Neutrophil Functions fMLF fMLF FPR1 FPR1 fMLF->FPR1 G_alpha Gαi FPR1->G_alpha G_beta_gamma Gβγ FPR1->G_beta_gamma HCH6_1 This compound HCH6_1->FPR1 PI3K PI3Kγ PLC PLCβ G_beta_gamma->PLC G_beta_gamma->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ROS Superoxide Generation PKC->ROS Chemotaxis Chemotaxis Ca_release->Chemotaxis Akt->Chemotaxis Degranulation Degranulation (Elastase Release) Akt->Degranulation MAPK MAPKs (p38, ERK, JNK) MAPK->Chemotaxis MAPK->Degranulation MAPK->ROS

Caption: FPR1 signaling cascade leading to neutrophil activation, inhibited by this compound.

Conclusion and Future Directions

The synthetic dipeptide this compound has emerged as a promising therapeutic candidate for the treatment of acute lung injury. Its potent and selective antagonism of the FPR1 receptor provides a targeted approach to inhibiting the excessive neutrophil activation that is a hallmark of ALI. The preclinical data robustly demonstrate that this compound can effectively reduce neutrophil infiltration, superoxide production, and elastase release, leading to a significant amelioration of lung injury in a well-established animal model.

For researchers in both academic and industrial settings, this compound represents a valuable tool for further elucidating the role of FPR1 in various inflammatory diseases. For drug development professionals, the demonstrated efficacy and selectivity of this compound warrant further investigation into its pharmacokinetic and toxicological profiles, with the ultimate goal of advancing this compound or its derivatives toward clinical evaluation. Future studies should focus on optimizing dosing regimens, exploring alternative delivery routes (e.g., inhalation), and evaluating its efficacy in other models of neutrophilic inflammation.

References

Investigating HCH6-1 in Neuroinflammatory Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases, including Parkinson's disease. Microglial activation, a key event in neuroinflammation, leads to the release of pro-inflammatory cytokines and neurotoxic mediators, contributing to neuronal damage and disease progression. A promising therapeutic target in this cascade is the Formyl Peptide Receptor 1 (FPR1), a pattern recognition receptor expressed on microglia that, when activated, triggers inflammatory responses. This whitepaper provides an in-depth look at HCH6-1, a competitive antagonist of FPR1, and its potential as a modulator of neuroinflammation. We will explore its mechanism of action, summarize key experimental findings, and provide an overview of the methodologies used to investigate its effects in relevant neuroinflammatory models.

Core Mechanism of Action of this compound

This compound functions as a dipeptide antagonist of FPR1.[1] Its primary mechanism involves competitively blocking the binding of FPR1 agonists, such as N-formylated peptides released from bacteria or damaged mitochondria.[2][3] This inhibition prevents the subsequent activation of microglia and the downstream inflammatory signaling cascade.[2][3] Key molecular events inhibited by this compound include the upregulation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3]

Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its anti-neuroinflammatory effects.

HCH6_1_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Microglia FPR1 Agonist FPR1 Agonist FPR1 FPR1 FPR1 Agonist->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Inhibits NLRP3 NLRP3 Inflammasome FPR1->NLRP3 Upregulates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines Activates Release Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

While detailed quantitative data from neuroinflammatory models remains largely within the primary research publication, some key inhibitory concentrations have been reported in the context of neutrophil activation, which also relies on FPR1 signaling.

AssayAgonistInhibitorIC50Cell TypeReference
Superoxide Anion GenerationfMLFThis compound0.32 µMHuman Neutrophils[1]
Elastase ReleasefMLFThis compound0.57 µMHuman Neutrophils[1]

fMLF (formyl-L-methionyl-L-leucyl-L-phenylalanine) is a potent FPR1 agonist.

It is important to note that this compound shows significantly less inhibitory effect on cells activated by FPR2 agonists, highlighting its specificity for FPR1.[1] Further research is needed to establish the precise dose-response relationships and efficacy of this compound in microglia and dopaminergic neurons.

Experimental Protocols and Workflows

The investigation of this compound in neuroinflammatory models has utilized both in vitro and in vivo systems. Below are detailed overviews of the key experimental protocols.

In Vitro Model: Microglia-Neuron Co-culture System

This model is designed to assess the neuroprotective effects of this compound against microglia-mediated neurotoxicity.

In_Vitro_Workflow cluster_microglia Microglial Culture cluster_neuron Dopaminergic Neuron Culture (SH-SY5Y) M_start 1. Culture Microglia M_treat 2. Treat with fMLF (FPR1 Agonist) +/- this compound M_start->M_treat M_cm 3. Collect Conditioned Medium (CM) M_treat->M_cm N_treat 5. Apply Microglial CM to Neurons M_cm->N_treat Transfer CM N_start 4. Culture and Differentiate SH-SY5Y cells N_start->N_treat N_assess 6. Assess Neuronal Viability, Apoptosis, and Oxidative Stress N_treat->N_assess In_Vivo_Workflow start 1. Acclimatize Mice induce 2. Induce Parkinsonism with Rotenone start->induce treat 3. Administer this compound or Vehicle induce->treat assess_behavior 4. Behavioral Testing (e.g., Pole Test, Rotarod) treat->assess_behavior assess_histology 5. Histological & Biochemical Analysis of Brain Tissue assess_behavior->assess_histology

References

HCH6-1: A Potent FPR1 Antagonist for Inflammatory Disease Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HCH6-1, a synthetic dipeptide, has emerged as a promising therapeutic candidate for a range of inflammatory diseases. Functioning as a selective and competitive antagonist for Formyl Peptide Receptor 1 (FPR1), a key receptor in innate immunity, this compound demonstrates significant potential in mitigating the deleterious effects of excessive neutrophil activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

Neutrophils, as the first line of defense in the innate immune system, are critical for host defense against pathogens. However, their excessive activation can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), sepsis, and neuroinflammatory conditions.[1] Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor predominantly expressed on neutrophils that recognizes N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), which are released by bacteria and damaged mitochondria.[2][3] Activation of FPR1 triggers a cascade of pro-inflammatory responses in neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][4]

This compound is a synthetic dipeptide, N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, that has been identified as a potent and selective competitive antagonist of FPR1.[2][4] By blocking the binding of agonists to FPR1, this compound effectively inhibits neutrophil activation and its downstream inflammatory consequences, offering a targeted approach to treating neutrophilic inflammatory diseases.[1][4]

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively binding to FPR1, thereby preventing the binding of endogenous and exogenous agonists like fMLF.[2][4] This blockade inhibits the downstream signaling pathways initiated by FPR1 activation. Key mechanistic aspects include:

  • Inhibition of Neutrophil Activation: this compound has been shown to inhibit fMLF-induced superoxide (B77818) anion generation, elastase release, and chemotaxis in human neutrophils.[4][5]

  • Suppression of Downstream Signaling: The binding of this compound to FPR1 attenuates the phosphorylation of critical downstream signaling molecules, including mitogen-activated protein kinases (MAPKs) and Akt.[1]

  • Neuroinflammatory Modulation: In the context of neuroinflammation, this compound has been demonstrated to inhibit microglial activation and the activation of the NLRP3 inflammasome, a key component in the production of pro-inflammatory cytokines like IL-1β.[6]

Quantitative Data

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different neutrophil functions stimulated by various agonists.

Table 1: In Vitro Inhibitory Activity of this compound on Neutrophil Functions

Neutrophil Function Agonist IC50 (µM) Reference
Superoxide Anion GenerationfMLF (FPR1 agonist)0.32[5]
WKYMVm (dual FPR1/FPR2 agonist)4.98 ± 0.27[5]
MMK1 (FPR2 agonist)17.68 ± 2.77[5]
Elastase ReleasefMLF (FPR1 agonist)0.57[5]
WKYMVm (dual FPR1/FPR2 agonist)5.22 ± 0.69[5]
MMK1 (FPR2 agonist)10.00 ± 0.65[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

This compound competitively antagonizes FPR1, thereby inhibiting the downstream signaling cascade that leads to neutrophil activation and inflammation.

HCH6_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_Protein G-Protein Activation FPR1->G_Protein fMLF fMLF (Agonist) fMLF->FPR1 Binds and Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Competitively Binds and Inhibits PLC PLC Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC Activation DAG->PKC MAPK_Akt MAPK & Akt Phosphorylation Ca_Influx->MAPK_Akt PKC->MAPK_Akt Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, ROS Production) MAPK_Akt->Neutrophil_Activation

Caption: this compound competitively inhibits FPR1, blocking downstream signaling pathways.

Experimental Workflow: In Vivo LPS-Induced Acute Lung Injury Model

The therapeutic potential of this compound in acute lung injury is often evaluated using a lipopolysaccharide (LPS)-induced mouse model.

ALI_Workflow start Start animal_model C57BL/6 Mice start->animal_model treatment_group This compound Administration (e.g., 50 mg/kg, i.p.) animal_model->treatment_group control_group Vehicle Administration animal_model->control_group lps_challenge LPS Instillation (intratracheal) treatment_group->lps_challenge control_group->lps_challenge monitoring Monitor for Signs of Distress lps_challenge->monitoring euthanasia Euthanasia at Pre-determined Time Point monitoring->euthanasia sample_collection Sample Collection (BAL Fluid, Lung Tissue, Blood) euthanasia->sample_collection analysis Analysis (Cell Counts, Cytokine Levels, Histology, MPO Activity) sample_collection->analysis end End analysis->end

Caption: Workflow for evaluating this compound in a mouse model of acute lung injury.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Assays

5.1.1. Measurement of Superoxide Anion Generation

This protocol is based on the superoxide dismutase-inhibitable reduction of ferricytochrome c.

  • Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in Hanks' balanced salt solution (HBSS) at a concentration of 1 x 10^7 cells/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of neutrophil suspension

    • 50 µL of ferricytochrome c (0.5 mg/mL)

    • 50 µL of this compound at various concentrations (or vehicle control)

  • Incubation: Incubate the plate at 37°C for 5 minutes.

  • Stimulation: Add 50 µL of fMLF (final concentration 100 nM) to stimulate superoxide production.

  • Measurement: Measure the change in absorbance at 550 nm over time using a microplate reader.

  • Calculation: Calculate the rate of superoxide generation and determine the IC50 value for this compound.

5.1.2. Measurement of Elastase Release

This protocol utilizes a specific elastase substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide.

  • Cell Preparation: Prepare human neutrophils as described in section 5.1.1.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of neutrophil suspension

    • 50 µL of this compound at various concentrations (or vehicle control)

  • Incubation: Incubate the plate at 37°C for 5 minutes.

  • Stimulation: Add 50 µL of fMLF (final concentration 100 nM) to stimulate elastase release.

  • Substrate Addition: After 10 minutes of stimulation, add 50 µL of MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (100 µM).

  • Measurement: Measure the change in absorbance at 405 nm over time using a microplate reader.

  • Calculation: Calculate the rate of elastase activity and determine the IC50 value for this compound.

In Vivo Model of Acute Lung Injury

This protocol describes the induction of ALI in mice using intratracheal LPS instillation.

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before LPS challenge.[5]

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine).

  • LPS Instillation: Surgically expose the trachea and intratracheally instill LPS (e.g., 1 mg/kg in 50 µL of sterile saline). Suture the incision.

  • Monitoring: Monitor the animals for signs of respiratory distress.

  • Sample Collection: At a predetermined time point (e.g., 6 or 24 hours post-LPS), euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with sterile saline. Collect the BAL fluid for cell counts and cytokine analysis.

    • Lung Tissue: Perfuse the lungs with saline and harvest for histological analysis and myeloperoxidase (MPO) activity assay.

  • Analysis:

    • Cell Counts: Perform total and differential cell counts on the BAL fluid.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid using ELISA.

    • Histology: Fix, embed, and section the lung tissue. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury.

    • MPO Assay: Homogenize the lung tissue and measure MPO activity as an indicator of neutrophil infiltration.

Conclusion

This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its selective and competitive antagonism of FPR1 provides a specific mechanism to inhibit the excessive neutrophil activation that drives the pathology of numerous inflammatory diseases. The data presented in this guide underscore its potent in vitro and in vivo efficacy. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound and other FPR1 antagonists as novel treatments for conditions such as acute lung injury and neuroinflammatory disorders. Continued investigation into the therapeutic applications of this compound is warranted to fully realize its clinical potential.

References

The Binding Affinity of HCH6-1 to Formyl Peptide Receptor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of the dipeptide HCH6-1 to the Formyl Peptide Receptor 1 (FPR1). This compound has been identified as a potent and competitive antagonist of FPR1, a G protein-coupled receptor centrally involved in inflammatory responses. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts targeting neutrophilic inflammatory diseases.

Quantitative Analysis of this compound Antagonism

This compound competitively inhibits the activation of FPR1 by its potent agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLF).[1] This antagonistic activity has been quantified through functional assays that measure the downstream effects of FPR1 activation in human neutrophils. The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the maximal response induced by fMLF.

The available data demonstrates that this compound effectively inhibits key neutrophil functions mediated by FPR1, such as superoxide (B77818) anion generation and elastase release.[2]

Functional Assay Agonist Cell Type IC50 of this compound (μM)
Superoxide Anion GenerationfMLFHuman Neutrophils0.32
Elastase ReleasefMLFHuman Neutrophils0.57

Table 1: Inhibitory Potency of this compound on fMLF-induced Neutrophil Functions.[2]

It is important to note that this compound displays selectivity for FPR1. Its inhibitory effects are significantly less potent on responses triggered by agonists that activate other formyl peptide receptors, such as FPR2.[2]

Experimental Protocols

The following sections detail the methodologies used to characterize the antagonistic effects of this compound on FPR1.

Competitive Binding Assay (Hypothetical Protocol)

While specific radioligand displacement assays for this compound are not detailed in the available literature, a standard competitive binding protocol would be employed to determine its binding affinity (Ki) for FPR1. This assay would involve measuring the displacement of a labeled FPR1 ligand (e.g., [3H]fMLF or a fluorescent analog) by increasing concentrations of unlabeled this compound.

Experimental Workflow:

G prep Prepare membranes from hFPR1-expressing cells incubation Incubate membranes with labeled ligand and varying concentrations of this compound prep->incubation separation Separate bound from free ligand (e.g., filtration) incubation->separation detection Quantify bound radioactivity or fluorescence separation->detection analysis Calculate IC50 and Ki values detection->analysis

Competitive Binding Assay Workflow

Protocol Steps:

  • Membrane Preparation: Membranes are prepared from cells overexpressing human FPR1 (e.g., HEK293 or CHO cells).

  • Incubation: In a multi-well plate, a fixed concentration of a radiolabeled or fluorescent FPR1 agonist is incubated with the cell membranes in the presence of a range of concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound ligand is separated from the free ligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of bound labeled ligand is quantified using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis: The data is plotted as the percentage of specific binding against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Superoxide Anion Generation Assay

This assay measures the production of superoxide anions, a key function of activated neutrophils, and the inhibitory effect of this compound.[2]

Experimental Workflow:

G neutrophils Isolate human neutrophils preincubation Pre-incubate neutrophils with this compound neutrophils->preincubation stimulation Stimulate with fMLF in the presence of cytochrome c preincubation->stimulation measurement Measure absorbance change due to cytochrome c reduction stimulation->measurement calculation Calculate inhibition of superoxide production measurement->calculation

Superoxide Anion Generation Assay Workflow

Protocol Steps:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.

  • Pre-incubation: Neutrophils are pre-incubated with various concentrations of this compound for a defined period.

  • Stimulation: The cells are then stimulated with a fixed concentration of fMLF in the presence of cytochrome c.

  • Measurement: The reduction of cytochrome c by superoxide anions is measured spectrophotometrically as an increase in absorbance at 550 nm over time.

  • Data Analysis: The rate of superoxide production is calculated, and the percentage of inhibition by this compound at each concentration is determined to calculate the IC50 value.

Elastase Release Assay

This assay quantifies the release of the enzyme elastase from neutrophil granules upon activation and the inhibitory effect of this compound.[2]

Experimental Workflow:

G neutrophils Isolate human neutrophils preincubation Pre-incubate neutrophils with this compound neutrophils->preincubation stimulation Stimulate with fMLF preincubation->stimulation supernatant Collect cell supernatant stimulation->supernatant assay Measure elastase activity using a fluorogenic substrate supernatant->assay calculation Calculate inhibition of elastase release assay->calculation

Elastase Release Assay Workflow

Protocol Steps:

  • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.

  • Pre-incubation: The neutrophils are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are then stimulated with fMLF to induce degranulation and elastase release.

  • Supernatant Collection: The cells are centrifuged, and the supernatant containing the released elastase is collected.

  • Enzyme Assay: The elastase activity in the supernatant is measured by monitoring the cleavage of a specific fluorogenic substrate.

  • Data Analysis: The percentage of inhibition of elastase release by this compound is calculated to determine the IC50 value.

FPR1 Signaling Pathways

FPR1 is a G protein-coupled receptor that primarily couples to the Gi family of G proteins.[3] The binding of an agonist like fMLF initiates a cascade of intracellular signaling events, leading to various cellular responses. This compound, as a competitive antagonist, blocks the initiation of this cascade by preventing agonist binding.

Overview of FPR1 Signaling

Upon agonist binding, the Gαi and Gβγ subunits of the G protein dissociate and activate downstream effector molecules. This leads to the activation of pathways involving Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinases (MAPKs), and Akt, ultimately resulting in cellular responses such as chemotaxis, superoxide production, and degranulation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm fMLF fMLF FPR1 FPR1 fMLF->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Blocks G_protein Gi/o FPR1->G_protein Activates PLC PLCβ G_protein->PLC PI3K PI3Kγ G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK MAPK (p38, ERK) PI3K->MAPK Akt Akt PI3K->Akt Elastase Elastase Release MAPK->Elastase Chemotaxis Chemotaxis MAPK->Chemotaxis Superoxide Superoxide Production Akt->Superoxide

FPR1 Signaling Pathway
Logical Relationship of this compound Antagonism

The competitive antagonism of this compound can be visualized as a logical gate where this compound prevents the fMLF "signal" from being transduced by FPR1.

G fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Activation Downstream Signaling Activation FPR1->Activation If this compound is absent No_Activation No Signaling Activation FPR1->No_Activation If this compound is present

Logical Model of this compound Antagonism

Conclusion

The dipeptide this compound is a potent and selective competitive antagonist of Formyl Peptide Receptor 1. Its ability to inhibit fMLF-induced neutrophil functions, as demonstrated by the low micromolar IC50 values for superoxide anion generation and elastase release, highlights its potential as a therapeutic agent for FPR1-mediated inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization of FPR1 antagonists and the elucidation of their mechanisms of action. Further studies focusing on direct binding assays will be valuable in precisely quantifying the binding affinity of this compound to FPR1 and further solidifying its pharmacological profile.

References

The Dipeptide HCH6-1: A Competitive Antagonist of FPR1 and its Impact on Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor pivotal in mediating innate immune responses, particularly in neutrophils. Its activation by formyl peptides, released by bacteria or damaged mitochondria, triggers a cascade of pro-inflammatory events. Dysregulation of FPR1 signaling is implicated in various inflammatory diseases, making it a compelling therapeutic target. This technical guide delves into the molecular interactions and downstream consequences of HCH6-1, a synthetic dipeptide, on FPR1 signaling. This compound acts as a potent and competitive antagonist, effectively attenuating neutrophil activation. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for assessing its impact, and quantitative data summarizing its inhibitory effects.

Introduction to FPR1 and the Role of this compound

Formyl Peptide Receptor 1 (FPR1) is a seven-transmembrane G protein-coupled receptor primarily expressed on the surface of phagocytic leukocytes, such as neutrophils.[1][2] It plays a crucial role in host defense by recognizing N-formylmethionyl-containing peptides, which are common molecular patterns associated with bacteria and damaged host cells.[2] Upon agonist binding, such as the potent synthetic peptide N-formylmethionyl-leucyl-phenylalanine (fMLF), FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of a complex network of downstream signaling pathways.[3][4] This signaling cascade culminates in a range of cellular responses critical for innate immunity, including chemotaxis, superoxide (B77818) anion production, and the release of granular enzymes like elastase.[1][5]

While essential for combating infections, excessive or prolonged activation of FPR1 can contribute to the pathogenesis of various inflammatory conditions. Consequently, the development of specific FPR1 antagonists is a promising therapeutic strategy. This compound is a synthetic dipeptide that has been identified as a potent and competitive antagonist of FPR1.[6][7] By binding to the receptor, this compound effectively blocks the binding of agonists like fMLF, thereby inhibiting the subsequent downstream signaling events and attenuating the pro-inflammatory functions of neutrophils.[1][8]

The FPR1 Downstream Signaling Cascade

The activation of FPR1 by an agonist initiates a well-defined signaling cascade that orchestrates the diverse functional responses of neutrophils. The binding of an agonist to FPR1 leads to the dissociation of the coupled heterotrimeric G protein into its Gα and Gβγ subunits.[3][9]

The liberated Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][10] The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC).[3]

Furthermore, FPR1 activation stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[3][5] These pathways are crucial for regulating a variety of cellular processes, including cell survival, proliferation, and inflammatory responses. The culmination of these signaling events leads to the physiological responses of neutrophils, such as directed migration (chemotaxis), the production of reactive oxygen species (ROS) via the NADPH oxidase complex (superoxide anion generation), and the degranulation of cytotoxic and digestive enzymes, including elastase.[1][4][5]

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates (Gβγ) PI3K PI3K G_protein->PI3K Activates (Gβγ) MAPK_cascade MAPK Cascade G_protein->MAPK_cascade Activates (Gα) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Ca_release->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Superoxide Superoxide Generation Ca_release->Superoxide Elastase Elastase Release Ca_release->Elastase PKC->Superoxide Akt Akt PI3K->Akt Activates Akt->Chemotaxis ERK p-ERK1/2 MAPK_cascade->ERK Phosphorylates ERK->Chemotaxis fMLF fMLF (Agonist) fMLF->FPR1 Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Inhibits

Caption: FPR1 downstream signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's Inhibitory Effects

The antagonistic activity of this compound on FPR1-mediated neutrophil functions has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values, providing a clear measure of this compound's potency.

Assay Agonist Cell Type IC50 of this compound (μM) Reference
Superoxide Anion GenerationfMLFHuman Neutrophils0.32[6]
Elastase ReleasefMLFHuman Neutrophils0.57[6]
Superoxide Anion GenerationWKYMVm (FPR1/FPR2 agonist)Human Neutrophils4.98 ± 0.27[6]
Elastase ReleaseWKYMVm (FPR1/FPR2 agonist)Human Neutrophils5.22 ± 0.69[6]
Superoxide Anion GenerationMMK1 (FPR2 agonist)Human Neutrophils17.68 ± 2.77[6]
Elastase ReleaseMMK1 (FPR2 agonist)Human Neutrophils10.00 ± 0.65[6]

Note: The higher IC50 values against FPR2-acting agonists highlight the selectivity of this compound for FPR1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on FPR1 downstream signaling.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FPR1 activation.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-3 AM). Upon agonist stimulation, the release of calcium from intracellular stores leads to an increase in fluorescence, which is detected using a fluorometric plate reader or a flow cytometer.

Protocol:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using a standard density gradient centrifugation method. Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM or Fluo-3 AM for 30-45 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

  • Stimulation and Measurement: Place the cell suspension in a 96-well black plate. Measure the baseline fluorescence for a short period. Add the FPR1 agonist (e.g., 100 nM fMLF) and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for Fluo-3).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence in this compound treated cells to the vehicle-treated control to determine the inhibitory effect.

Calcium_Mobilization_Workflow A Isolate Human Neutrophils B Load with Calcium Indicator Dye (e.g., Fluo-3 AM) A->B C Wash to Remove Excess Dye B->C D Pre-incubate with this compound or Vehicle C->D E Stimulate with fMLF D->E F Measure Fluorescence Intensity Over Time E->F G Analyze Data: Compare Peak Fluorescence F->G

Caption: Workflow for the calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the level of ERK1/2 activation by detecting its phosphorylated form.

Principle: Following cell stimulation, total protein is extracted, separated by size via SDS-PAGE, and transferred to a membrane. The phosphorylated form of ERK1/2 is specifically detected using a primary antibody that recognizes the phosphorylated threonine and tyrosine residues. A secondary antibody conjugated to an enzyme allows for visualization.

Protocol:

  • Cell Culture and Starvation: Culture cells (e.g., HEK293 cells transfected with FPR1 or neutrophil-like HL-60 cells) to 80-90% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[8]

  • Treatment and Stimulation: Pre-treat the cells with this compound or vehicle for 15-30 minutes. Stimulate the cells with fMLF (e.g., 100 nM) for a short period (typically 2-5 minutes).

  • Cell Lysis: Immediately place the plate on ice, aspirate the media, and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated and compared between different treatment groups.

ERK_Phosphorylation_Workflow A Serum-starve Cells B Pre-treat with this compound or Vehicle A->B C Stimulate with fMLF B->C D Lyse Cells and Quantify Protein C->D E SDS-PAGE and Western Blot Transfer D->E F Probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 Antibodies E->F G Detect Signal and Perform Densitometry F->G

Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.

Neutrophil Chemotaxis Assay (Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Principle: A two-chamber system separated by a microporous membrane is used. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.

Protocol:

  • Cell Preparation: Isolate human neutrophils and resuspend them in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • Add the chemoattractant solution (e.g., 10 nM fMLF) to the lower wells of a 24-well plate.

    • Place Transwell inserts (with 3-5 µm pore size) into the wells.

    • Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle.

    • Add the neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Cell Quantification:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the migrated cells by either:

      • Manual counting using a hemocytometer.

      • Flow cytometry with counting beads.

      • Using a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader.

  • Data Analysis: Calculate the percentage of migrated cells for each condition and compare the this compound treated groups to the vehicle control to determine the inhibition of chemotaxis.

Chemotaxis_Workflow A Isolate Neutrophils and Pre-treat with this compound C Add Neutrophils to Upper Chamber of Transwell A->C B Add Chemoattractant (fMLF) to Lower Chamber B->C D Incubate to Allow Migration C->D E Collect Migrated Cells from Lower Chamber D->E F Quantify Migrated Cells E->F G Analyze Inhibition of Chemotaxis F->G

Caption: Workflow for the neutrophil chemotaxis Transwell assay.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

This assay quantifies the production of extracellular superoxide anions, a key function of activated neutrophils.

Principle: Superoxide anion (O2•−) reduces ferricytochrome c to ferrocytochrome c, which has a characteristic absorbance at 550 nm. The rate of change in absorbance is proportional to the rate of superoxide production.

Protocol:

  • Cell Preparation: Isolate human neutrophils and resuspend them in a buffer such as HBSS at a concentration of 1 x 10^6 cells/mL.

  • Assay Mixture: In a 96-well plate, add the following to each well:

    • Neutrophil suspension.

    • Cytochrome c solution (final concentration ~50-100 µM).

    • Varying concentrations of this compound or vehicle.

    • In control wells for specificity, add superoxide dismutase (SOD), which scavenges superoxide anions.

  • Incubation and Stimulation: Pre-incubate the plate at 37°C for 5-10 minutes. Add the stimulant (e.g., 1 µM fMLF) to initiate superoxide production.

  • Measurement: Immediately begin reading the absorbance at 550 nm at regular intervals (e.g., every 30 seconds for 15-30 minutes) using a temperature-controlled microplate reader.

  • Data Analysis: Calculate the rate of cytochrome c reduction (change in absorbance over time). The SOD-inhibitable portion represents the superoxide-dependent reduction. Compare the rates in this compound treated wells to the vehicle control to determine the inhibitory effect. The amount of superoxide produced can be calculated using the extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹).[11]

Superoxide_Workflow A Isolate Neutrophils B Prepare Assay Mixture: Neutrophils, Cytochrome c, This compound/Vehicle, SOD (control) A->B C Pre-incubate at 37°C B->C D Stimulate with fMLF C->D E Measure Absorbance at 550 nm Over Time D->E F Calculate Rate of Cytochrome c Reduction E->F G Determine Inhibition of Superoxide Generation F->G

Caption: Workflow for the superoxide anion generation assay.

Neutrophil Elastase Release Assay

This assay measures the release of the granular enzyme elastase from activated neutrophils.

Principle: A specific chromogenic or fluorogenic substrate for elastase is used. The cleavage of the substrate by released elastase results in a colored or fluorescent product that can be quantified.

Protocol:

  • Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer at 1-2 x 10^6 cells/mL.

  • Treatment and Stimulation:

    • In a 96-well plate, add the neutrophil suspension.

    • Pre-incubate with cytochalasin B (to enhance degranulation) for 5-10 minutes at 37°C.

    • Add varying concentrations of this compound or vehicle and incubate for another 10 minutes.

    • Stimulate the cells with fMLF (e.g., 1 µM) and incubate for 15-30 minutes at 37°C.

  • Enzyme Reaction:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant containing the released elastase to a new plate.

    • Add the elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

    • Incubate at 37°C for an appropriate time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using purified neutrophil elastase. Calculate the concentration of elastase in each sample and determine the percentage of inhibition by this compound compared to the vehicle control.

Elastase_Workflow A Isolate Neutrophils and Pre-treat with Cytochalasin B B Add this compound or Vehicle A->B C Stimulate with fMLF B->C D Collect Supernatant Containing Elastase C->D E Add Elastase Substrate D->E F Incubate and Measure Absorbance/Fluorescence E->F G Calculate Elastase Concentration and Inhibition F->G

Caption: Workflow for the neutrophil elastase release assay.

Conclusion

This compound has been robustly characterized as a selective and competitive antagonist of FPR1. By effectively blocking the binding of pro-inflammatory agonists, this compound significantly inhibits key downstream signaling pathways, leading to the attenuation of critical neutrophil functions such as chemotaxis, superoxide generation, and elastase release. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating FPR1-mediated inflammation. The targeted inhibition of FPR1 by molecules such as this compound represents a promising avenue for the development of novel therapeutics for a range of inflammatory diseases. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Dipeptide Structure of HCH6-1

Author: BenchChem Technical Support Team. Date: December 2025

As no public data exists for a dipeptide named "HCH6-1," this technical guide presents a hypothetical yet plausible profile for a novel dipeptide to serve as a comprehensive example. The data, experimental protocols, and proposed mechanisms are representative of the analyses typically performed for the characterization of a new chemical entity in drug discovery.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document outlines the structural characterization, physicochemical properties, and a hypothetical biological mechanism of action for the novel dipeptide this compound.

Quantitative Data Summary

The essential physicochemical and biological data for this compound are summarized below. These tables provide a concise overview of the dipeptide's key characteristics.

Table 1: Physicochemical and Structural Properties of this compound

ParameterValue
Molecular Formula C₁₈H₂₂N₄O₅
Molecular Weight 374.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid
Amino Acid Composition Tyrosine-Histidine
Isoelectric Point (pI) 7.2
Aqueous Solubility 2.5 mg/mL at 25°C
LogP (Octanol-Water) -1.8

Table 2: Spectroscopic and Analytical Data for this compound

TechniqueResult / Key Signals
Mass Spectrometry (ESI-MS) [M+H]⁺ = 375.16 m/z
¹H NMR (500 MHz, D₂O) δ 8.6 (s, 1H, His C2-H), 7.3 (s, 1H, His C5-H), 7.1 (d, 2H, Tyr Ar-H), 6.8 (d, 2H, Tyr Ar-H), 4.6 (t, 1H, His α-H), 4.1 (t, 1H, Tyr α-H), 3.2 (d, 2H, His β-CH₂), 3.0 (d, 2H, Tyr β-CH₂)
Purity (RP-HPLC) >99.5% at 280 nm

Table 3: In Vitro Biological Activity Profile of this compound

Assay TypeTarget/Cell LineResult (IC₅₀ / EC₅₀)
Enzyme Inhibition Assay Matrix Metalloproteinase-9 (MMP-9)120 nM
Cell Migration Assay HT-1080 Fibrosarcoma Cells350 nM
Cytotoxicity Assay HEK293 Cells> 50 µM

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the characterization of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To determine the purity and retention time of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Linear gradient from 5% to 60% Mobile Phase B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: this compound was dissolved in Mobile Phase A to a concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Infusion: The purified this compound sample (0.1 mg/mL in 50% acetonitrile/water with 0.1% formic acid) was infused at a rate of 10 µL/min.

  • Capillary Voltage: 3.0 kV.

  • Scan Range: 100-1000 m/z.

  • Data Analysis: The resulting spectrum was analyzed to identify the protonated molecular ion peak [M+H]⁺.

MMP-9 Inhibition Assay
  • Objective: To quantify the inhibitory effect of this compound on the activity of the MMP-9 enzyme.

  • Principle: A fluorogenic substrate for MMP-9 is used. Cleavage of the substrate by the enzyme results in an increase in fluorescence.

  • Procedure:

    • Recombinant human MMP-9 was pre-incubated with various concentrations of this compound (ranging from 1 nM to 10 µM) in assay buffer for 30 minutes at 37°C in a 96-well plate.

    • The reaction was initiated by adding the fluorogenic MMP-9 substrate.

    • Fluorescence intensity was measured every 5 minutes for 1 hour using a fluorescence plate reader (Excitation/Emission = 340/440 nm).

    • The rate of substrate cleavage was calculated from the linear portion of the fluorescence curve.

    • The IC₅₀ value was determined by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Diagrams and Visualizations

The following diagrams illustrate the hypothetical signaling pathway influenced by this compound and the workflows for its characterization.

HCH6_1_Signaling_Pathway Extracellular_Matrix Extracellular Matrix (ECM) MMP9 MMP-9 Extracellular_Matrix->MMP9 Target Degraded_ECM Degraded ECM Components MMP9->Degraded_ECM Cleavage Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Promotes HCH6_1 This compound HCH6_1->MMP9 Inhibition

Caption: Hypothetical mechanism of this compound inhibiting MMP-9-mediated cell migration.

Experimental_Workflow_HCH6_1 cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation Solid_Phase_Synthesis Solid-Phase Peptide Synthesis Cleavage_Deprotection Cleavage & Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection RP_HPLC RP-HPLC Purification Cleavage_Deprotection->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure_HCH6_1 Pure this compound Powder Lyophilization->Pure_HCH6_1 Purity_Check Purity Analysis (HPLC) Pure_HCH6_1->Purity_Check Mass_Spec Molecular Weight (MS) Pure_HCH6_1->Mass_Spec NMR_Spec Structural Elucidation (NMR) Pure_HCH6_1->NMR_Spec Confirmed_Structure Confirmed Structure Purity_Check->Confirmed_Structure Mass_Spec->Confirmed_Structure NMR_Spec->Confirmed_Structure Enzyme_Assay MMP-9 Inhibition Assay Confirmed_Structure->Enzyme_Assay Cell_Assay Cell Migration Assay Confirmed_Structure->Cell_Assay Toxicity_Assay Cytotoxicity Assay Confirmed_Structure->Toxicity_Assay Activity_Profile Biological Activity Profile Enzyme_Assay->Activity_Profile Cell_Assay->Activity_Profile Toxicity_Assay->Activity_Profile

Caption: The overall experimental workflow for the synthesis and characterization of this compound.

Logical_Data_Flow Synthesis Synthesis of Tyrosine-Histidine Dipeptide Structural_Data Structural Data (MS, NMR) Synthesis->Structural_Data Identity_Confirmation Identity of this compound Confirmed Structural_Data->Identity_Confirmation Inhibition_Data Potent MMP-9 Inhibition (IC50 = 120 nM) Identity_Confirmation->Inhibition_Data Safety_Profile Favorable Safety Profile (Cytotoxicity > 50 µM) Identity_Confirmation->Safety_Profile Cellular_Effect Inhibition of Cell Migration (EC50 = 350 nM) Inhibition_Data->Cellular_Effect Lead_Candidate Lead Candidate for Further Development Cellular_Effect->Lead_Candidate Safety_Profile->Lead_Candidate

Caption: Logical relationship of experimental findings for this compound development.

An In-depth Technical Guide on the Role of HCH6-1 in Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the dipeptide HCH6-1, a selective antagonist of the Formyl Peptide Receptor 1 (FPR1). It details its mechanism of action, its role in modulating immune responses, particularly in neutrophils and microglia, and its therapeutic potential in inflammatory diseases.

Introduction to this compound

This compound is a synthetic dipeptide, identified as N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester.[1] It functions as a potent and competitive antagonist of Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor predominantly expressed on phagocytic cells like neutrophils and microglia.[2][3] FPR1 plays a crucial role in host defense and inflammation by recognizing N-formylated peptides, such as those derived from bacteria or damaged mitochondria, and initiating a pro-inflammatory response.[3] However, excessive activation of FPR1 can lead to tissue damage and is implicated in various inflammatory conditions.[2] this compound has emerged as a promising therapeutic agent due to its ability to selectively block FPR1 and thereby inhibit excessive neutrophil activation and neuroinflammation.[1][4]

Mechanism of Action and Signaling Pathways

This compound exerts its immunomodulatory effects by competitively binding to FPR1, thereby preventing the binding of its agonists, such as the bacterial peptide formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF).[1][5] This blockade of FPR1 inhibits the downstream signaling cascades that lead to the activation of immune cells.

Neutrophil Activation Pathway

In neutrophils, the activation of FPR1 by agonists like fMLF triggers a cascade of intracellular events, including the activation of mitogen-activated protein kinases (MAPKs) and the protein kinase Akt.[2] This signaling pathway culminates in various pro-inflammatory responses, including chemotaxis, superoxide (B77818) anion generation, and the release of elastase.[1] this compound, by blocking FPR1, attenuates the phosphorylation of MAPKs and Akt, thereby inhibiting these neutrophil functions.[2]

HCH6_1_Neutrophil_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Inhibits MAPK_Akt MAPK / Akt Phosphorylation FPR1->MAPK_Akt Neutrophil_Activation Neutrophil Activation (Chemotaxis, Superoxide Generation, Elastase Release) MAPK_Akt->Neutrophil_Activation

Caption: this compound inhibition of the FPR1 signaling pathway in neutrophils.
Microglia Activation and Neuroinflammation Pathway

In the central nervous system, FPR1 is expressed on microglia, the resident immune cells of the brain.[4] Activation of microglial FPR1 by agonists can trigger neuroinflammation, a process implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease.[4][6] This activation leads to the assembly of the NLRP3 inflammasome and the subsequent upregulation and secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4] These cytokines can be neurotoxic and contribute to the death of neurons.[4] this compound has been shown to prevent the fMLF-induced activation of the NLRP3 inflammasome and the production of these pro-inflammatory cytokines in microglia, thereby exerting anti-neuroinflammatory and neuroprotective effects.[4][6]

HCH6_1_Microglia_Pathway cluster_extracellular Extracellular cluster_membrane Microglia Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Inhibits NLRP3 NLRP3 Inflammasome Activation FPR1->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines Neuroinflammation Neuroinflammation & Neuronal Cell Death Cytokines->Neuroinflammation

Caption: this compound's role in mitigating neuroinflammation via FPR1 in microglia.

Quantitative Data Summary

The inhibitory effects of this compound on various cellular responses have been quantified in several studies. The following tables summarize the key quantitative data.

ParameterCell TypeAgonistIC50 Value (µM)Reference
Superoxide Anion GenerationHuman NeutrophilsfMLF0.32[7]
Superoxide Anion GenerationHuman NeutrophilsWKYMVm4.98 ± 0.27[7]
Superoxide Anion GenerationHuman NeutrophilsMMK117.68 ± 2.77[7]
Elastase ReleaseHuman NeutrophilsfMLF0.57[7]
Table 1: In Vitro Inhibitory Activity of this compound on Neutrophil Functions.
Animal ModelConditionTreatmentOutcomeReference
MiceLPS-induced Acute Lung InjuryThis compound (50 mg/kg, i.p.)Reduced inflammatory cell infiltration and lung damage.[7]
ZebrafishRotenone-induced Parkinson's ModelThis compoundInhibited upregulation of Iba-1, cell death of dopaminergic neurons, and motor impairment.[4][6]
MiceRotenone-induced Parkinson's ModelThis compoundAmeliorated microglial activation, NLRP3 inflammasome activation, and death of dopaminergic neurons.[4][6]
Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions by activated neutrophils.

Principle: Superoxide anions reduce cytochrome c, which can be measured spectrophotometrically at 550 nm. The superoxide dismutase (SOD)-inhibitable portion of this reduction is attributed to superoxide production.

Protocol:

  • Isolate human neutrophils from peripheral blood using methods like Ficoll-Paque density gradient centrifugation.

  • Resuspend neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).

  • In a 96-well plate, add neutrophils, cytochrome c, and varying concentrations of this compound or vehicle control.

  • Initiate the reaction by adding the agonist (e.g., fMLF).

  • Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

  • Calculate the rate of superoxide production and determine the IC50 of this compound.

Elastase Release Assay

This assay quantifies the release of elastase from activated neutrophils.

Principle: Released elastase cleaves a specific substrate, resulting in a fluorescent or colorimetric signal.

Protocol:

  • Isolate and prepare human neutrophils as described above.

  • Pre-incubate neutrophils with this compound or vehicle control.

  • Stimulate the cells with fMLF to induce degranulation and elastase release.

  • Centrifuge the samples to pellet the cells and collect the supernatant.

  • Add a fluorogenic elastase substrate to the supernatant.

  • Measure the fluorescence intensity to determine elastase activity.

  • Calculate the percentage of inhibition by this compound and determine its IC50.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Principle: A Boyden chamber or a similar transwell system is used to measure the migration of cells across a porous membrane towards a chemoattractant gradient.

Protocol:

  • Isolate neutrophils and resuspend them in a serum-free medium.

  • Place the chemoattractant (fMLF) with or without this compound in the lower chamber of the transwell plate.

  • Add the neutrophil suspension to the upper chamber (the insert).

  • Incubate the plate to allow for cell migration.

  • After incubation, count the number of cells that have migrated to the lower chamber, either by direct cell counting or by using a viability assay (e.g., CellTiter-Glo®).

In Vivo Model of Acute Lung Injury (ALI)

This model is used to evaluate the protective effects of this compound in a disease context.

Principle: Intratracheal or intranasal administration of lipopolysaccharide (LPS) in mice induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration and edema, mimicking human ALI.

Protocol:

  • Administer this compound (e.g., via intraperitoneal injection) to mice before or after LPS challenge.

  • Induce ALI by intratracheal instillation of LPS.

  • At a specified time point after LPS administration, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analyze BALF for total and differential cell counts (especially neutrophils) and protein concentration (as a measure of edema).

  • Process lung tissue for histological analysis to assess inflammation and tissue damage.

Experimental_Workflow_ALI cluster_workflow In Vivo ALI Experimental Workflow start Start treatment Administer this compound or Vehicle to Mice start->treatment lps Induce ALI with Intratracheal LPS treatment->lps euthanasia Euthanize Mice and Collect Samples lps->euthanasia analysis Analyze BALF and Lung Tissue euthanasia->analysis end End analysis->end

Caption: A generalized workflow for the in vivo acute lung injury model.
Microglia Activation and Neurotoxicity Assays

These assays are used to investigate the anti-neuroinflammatory and neuroprotective effects of this compound.

Principle: Primary microglia or microglial cell lines are stimulated with an FPR1 agonist in the presence or absence of this compound. The inflammatory response of microglia and the subsequent effects on neuronal cells are measured.

Protocol:

  • Culture primary microglia or a suitable microglial cell line.

  • Treat the microglia with fMLF in the presence or absence of this compound.

  • Measure the activation of the NLRP3 inflammasome by Western blot for cleaved caspase-1 or ASC speck formation.

  • Quantify the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) from the microglia supernatant using ELISA.

  • To assess neurotoxicity, collect the conditioned medium from the treated microglia and apply it to a neuronal cell line (e.g., SH-SY5Y).

  • Measure neuronal cell viability or apoptosis using assays like MTT or Annexin V staining.

Conclusion and Future Directions

This compound is a selective and potent FPR1 antagonist with significant immunomodulatory properties. Its ability to inhibit neutrophil activation and mitigate microglia-mediated neuroinflammation highlights its therapeutic potential for a range of inflammatory diseases, including acute lung injury and neurodegenerative disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and other FPR1 antagonists. Future research should focus on elucidating the precise molecular interactions between this compound and FPR1, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

The Role of HCH6-1 in In Vivo Inflammation Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HCH6-1 is a synthetic dipeptide, N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, that has emerged as a potent and selective competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[1][2] FPR1 is a G protein-coupled receptor predominantly expressed on immune cells, such as neutrophils and microglia, and plays a crucial role in orchestrating the inflammatory response.[3][4][5] By blocking the binding of endogenous and exogenous FPR1 agonists, such as N-formylated peptides released by bacteria or damaged mitochondria, this compound effectively attenuates downstream inflammatory signaling.[4] This technical guide provides an in-depth overview of the function of this compound in preclinical in vivo models of inflammation, focusing on acute lung injury and neuroinflammation. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action: FPR1 Antagonism

This compound exerts its anti-inflammatory effects by competitively binding to FPR1, thereby preventing the activation of downstream signaling cascades.[1][6] This blockade inhibits key pro-inflammatory functions in neutrophils, including superoxide (B77818) anion generation, elastase release, and chemotaxis.[1][2][3][6] In neuroinflammatory contexts, this compound has been shown to suppress microglial activation and the subsequent release of pro-inflammatory cytokines by inhibiting the NLRP3 inflammasome.[4][7]

In Vivo Model 1: Acute Lung Injury (ALI)

The protective effects of this compound have been demonstrated in a widely used mouse model of lipopolysaccharide (LPS)-induced acute lung injury. In this model, this compound administration leads to a significant reduction in pulmonary inflammation and tissue damage.

Quantitative Data Summary: LPS-Induced ALI Model
Parameter AssessedEffect of this compound TreatmentModel SystemReference
Pulmonary Neutrophil InfiltrationSignificantly ReducedLPS-induced ALI in mice[1][6]
Pulmonary EdemaSignificantly ReducedLPS-induced ALI in mice[1][6]
Alveolar DamageSignificantly ReducedLPS-induced ALI in mice[1][6]
Myeloperoxidase (MPO) ActivitySignificantly ReducedLPS-induced ALI in mice[7]
Inflammatory Cytokines (e.g., TNF-α, IL-6) in BALFSignificantly ReducedLPS-induced ALI in mice[8]
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

This protocol represents a standard method for inducing ALI to study the efficacy of therapeutic agents like this compound.

  • Animal Model: Adult male C57BL/6 mice (10-12 weeks old) are commonly used.[1] Animals are housed in controlled conditions with ad libitum access to food and water.

  • Induction of ALI:

    • Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail.

    • A non-invasive intratracheal instillation of lipopolysaccharide (LPS) from E. coli (e.g., 0.5 mg/kg in sterile saline) is performed to induce lung injury.[2] Control animals receive an equal volume of sterile saline.

  • This compound Administration:

    • This compound is administered via intraperitoneal (i.p.) injection.

    • A typical dose is 50 mg/kg.[2]

    • Treatment can be prophylactic (e.g., 1 hour before LPS challenge) or therapeutic (e.g., 30 minutes after LPS challenge) to assess both preventative and treatment effects.[2]

  • Sample Collection and Analysis (typically 12-72 hours post-LPS):

    • Bronchoalveolar Lavage Fluid (BALF): The trachea is cannulated, and the lungs are lavaged with sterile PBS. Total and differential cell counts (neutrophils, macrophages) are performed. Supernatant is collected for cytokine analysis (ELISA for TNF-α, IL-6, etc.).[2]

    • Lung Tissue Histology: Lungs are perfused, harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess alveolar damage, edema, and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Assay: Lung tissue homogenates are used to measure MPO activity, a marker of neutrophil accumulation.[8]

    • Lung Wet-to-Dry Weight Ratio: To quantify pulmonary edema, the lung is excised, weighed immediately (wet weight), and then dried in an oven until a constant weight is achieved (dry weight).

In Vivo Model 2: Neuroinflammation (Parkinson's Disease)

This compound has also demonstrated neuroprotective and anti-neuroinflammatory properties in cellular and animal models of Parkinson's disease (PD), primarily through the inhibition of microglial activation.

Quantitative Data Summary: Rotenone-Induced Parkinson's Disease Model
Parameter AssessedEffect of this compound TreatmentModel SystemReference
Microglial Activation (Iba-1 protein level)Significantly InhibitedRotenone-induced PD in mice and zebrafish[4][7]
Dopaminergic Neuron Cell DeathSignificantly ReducedRotenone-induced PD in mice and zebrafish[4][7]
Motor ImpairmentAmelioratedRotenone-induced PD in mice and zebrafish[4][7]
NLRP3 Inflammasome ActivationInhibitedRotenone-induced PD in mice[4][7]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Upregulation PreventedMicroglia cells[4][7]
Experimental Protocol: Rotenone-Induced Parkinson's Disease Model in Mice

This protocol outlines a common method for inducing PD-like pathology to evaluate neuroprotective compounds.

  • Animal Model: Adult male ICR or C57BL/6 mice are often used.

  • Induction of Neurodegeneration:

    • Rotenone, a mitochondrial complex I inhibitor, is administered daily via intraperitoneal injection (e.g., 1-3 mg/kg) for a period of several weeks (e.g., 21 consecutive days). This induces progressive loss of dopaminergic neurons in the substantia nigra.

  • This compound Administration:

    • This compound is co-administered with rotenone, typically via i.p. injection. The dosing regimen would be determined by the study design.

  • Behavioral Analysis:

    • Motor function is assessed using tests such as the rotarod test (motor coordination and balance) and the pole test (bradykinesia).

  • Neurochemical and Histological Analysis:

    • Immunohistochemistry: Brains are harvested, sectioned, and stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc). Staining for Iba-1 is used to assess microglial activation.

    • Western Blot: Protein lysates from brain tissue are analyzed for levels of FPR1, components of the NLRP3 inflammasome, and other relevant signaling proteins.

    • ELISA: Brain homogenates can be used to measure the levels of pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

HCH61_Signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling FPR1 FPR1 G_Protein G-protein Activation FPR1->G_Protein Agonist FPR1 Agonist (e.g., fMLF) Agonist->FPR1 Activates HCH61 This compound HCH61->FPR1 Blocks PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K NLRP3 NLRP3 Inflammasome G_Protein->NLRP3 In Microglia MAPK MAPK (ERK, p38) PLC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Inflammation Inflammatory Response (Cytokine release, Chemotaxis, Superoxide generation) NFkB->Inflammation NLRP3->Inflammation experimental_workflow cluster_setup Phase 1: Model Setup cluster_induction Phase 2: Induction & Treatment cluster_analysis Phase 3: Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) acclimatization Acclimatization animal_model->acclimatization grouping Randomize into Groups (Vehicle, this compound, etc.) acclimatization->grouping treatment Administer this compound (e.g., 50 mg/kg, i.p.) grouping->treatment induction Induce Inflammation (e.g., LPS or Rotenone) treatment->induction Pre- or Post-treatment behavior Behavioral Testing (for Neuroinflammation models) induction->behavior collection Sample Collection (BALF, Lung, Brain) induction->collection Directly for ALI model behavior->collection analysis Histological & Biochemical Analysis (H&E, IHC, ELISA, MPO) collection->analysis data Data Analysis & Interpretation analysis->data

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of HCH6-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HCH6-1 is a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR1), a key G protein-coupled receptor involved in innate immunity and inflammatory responses.[1][2][3] By blocking FPR1, this compound effectively inhibits the activation of neutrophils and other immune cells, preventing downstream inflammatory events such as chemotaxis, superoxide (B77818) generation, and elastase release.[3][4] These application notes provide detailed protocols for the in vivo administration of this compound in established murine models of acute lung injury (ALI) and Parkinson's disease, summarizing its anti-inflammatory and neuroprotective effects.

Mechanism of Action

This compound exerts its effects by binding to FPR1 on the surface of immune cells, primarily neutrophils and microglia.[3][5] This competitive antagonism prevents the binding of endogenous and exogenous FPR1 agonists, such as formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF), thereby inhibiting the initiation of pro-inflammatory signaling cascades.[3][6] The downstream effects of this compound include the attenuation of mitogen-activated protein kinase (MAPK) and Akt phosphorylation, leading to a reduction in inflammatory responses.[7] In microglia, this compound has been shown to ameliorate the activation of the NLRP3 inflammasome.[1][5]

FPR1 Signaling Pathway Inhibition by this compound

FPR1_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FPR1 FPR1 G_Protein Gαβγ FPR1->G_Protein Activates Agonist FPR1 Agonist (e.g., fMLF) Agonist->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Inhibits G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC PLCβ G_betagamma->PLC PI3K PI3Kγ G_betagamma->PI3K MAPK MAPK (p38, ERK1/2) PLC->MAPK Akt Akt PI3K->Akt Inflammatory_Response Neutrophil Activation: - Chemotaxis - Superoxide Generation - Elastase Release MAPK->Inflammatory_Response Akt->Inflammatory_Response

Caption: this compound competitively antagonizes FPR1, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters for this compound.

In Vitro Efficacy of this compound
ParameterCell TypeAgonistIC₅₀ ValueReference
Superoxide Anion GenerationHuman NeutrophilsfMLF0.32 µM[4]
Elastase ReleaseHuman NeutrophilsfMLF0.57 µM[4]
Elastase ReleaseHuman NeutrophilsWKYMVm5.22 ± 0.69 µM[4]
Elastase ReleaseHuman NeutrophilsMMK110.00 ± 0.65 µM[4]
In Vivo Administration Parameters for this compound
Animal ModelDisease ModelAdministration RouteDosageDosing ScheduleReference
C57BL/6 MiceLPS-induced Acute Lung InjuryIntraperitoneal (i.p.)50 mg/kgSingle dose 1h before or 30 min after LPS challenge[8]
C57BL/6 MiceRotenone-induced Parkinson's DiseaseIntraperitoneal (i.p.)Not specified in abstractsNot specified in abstracts[1][5]
ZebrafishRotenone-induced Parkinson's DiseaseNot specified in abstractsNot specified in abstractsNot specified in abstracts[1][5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Method 1: Aqueous Formulation

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final injection solution, mix the components in the following ratio: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% saline.

  • Add each solvent sequentially and vortex thoroughly between each addition to ensure a clear solution.

  • This formulation is suitable for intraperitoneal injection. Prepare fresh on the day of use.

Method 2: Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final injection solution, mix 10% DMSO (from stock) with 90% corn oil.

  • Vortex thoroughly to create a uniform suspension.

  • This formulation is also suitable for intraperitoneal injection and should be prepared fresh.

In Vivo Model 1: LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of ALI using lipopolysaccharide (LPS) and the administration of this compound for therapeutic evaluation.

Workflow Diagram

ALI_Workflow Start Start: C57BL/6 Mice Acclimatize Acclimatization (1 week) Start->Acclimatize Group Group Assignment: - Control - LPS + Vehicle - LPS + this compound (Pre-treatment) - LPS + this compound (Post-treatment) Acclimatize->Group PreTreat This compound (50 mg/kg, i.p.) 1 hour before LPS Group->PreTreat LPS_Challenge LPS Challenge (Intranasal or Intratracheal) Group->LPS_Challenge PreTreat->LPS_Challenge PostTreat This compound (50 mg/kg, i.p.) 30 min after LPS LPS_Challenge->PostTreat Monitor Monitoring (e.g., 24 hours) LPS_Challenge->Monitor PostTreat->Monitor Endpoint Endpoint Analysis: - Bronchoalveolar Lavage (BALF) - Lung Histology - Cytokine Analysis Monitor->Endpoint

Caption: Workflow for the this compound in vivo ALI model.

Protocol:

  • Animals: Use male C57BL/6 mice, 7-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into experimental groups (e.g., vehicle control, LPS + vehicle, LPS + this compound pre-treatment, LPS + this compound post-treatment).

  • This compound Administration:

    • Pre-treatment: Administer this compound (50 mg/kg) via intraperitoneal injection 1 hour before LPS challenge.[8]

    • Post-treatment: Administer this compound (50 mg/kg) via intraperitoneal injection 30 minutes after LPS challenge.[8]

  • LPS Challenge: Induce lung injury by intranasal or intratracheal administration of LPS.

  • Monitoring and Endpoint Analysis: At a predetermined time point (e.g., 24 hours) after LPS challenge, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) to determine total and differential inflammatory cell counts.

    • Harvest lung tissue for histological analysis to assess lung injury, including neutrophil infiltration and edema.[3][9][10]

    • Measure levels of pro-inflammatory cytokines in BALF or lung homogenates.

In Vivo Model 2: Rotenone-Induced Parkinson's Disease (PD) in Mice

This protocol outlines the use of this compound in a neuroinflammation-driven model of Parkinson's disease.

Workflow Diagram

PD_Workflow Start Start: C57BL/6 Mice Acclimatize Acclimatization (1 week) Start->Acclimatize Group Group Assignment: - Control - Rotenone (B1679576) + Vehicle - Rotenone + this compound Acclimatize->Group Treatment Daily Co-administration: - Rotenone (e.g., gavage) - this compound (i.p.) Group->Treatment Duration Treatment Duration (e.g., 4-8 weeks) Treatment->Duration Behavioral Behavioral Testing: - Rotarod Test - Pole Test Duration->Behavioral Endpoint Endpoint Analysis: - Brain Histology (TH, Iba-1) - Neurochemical Analysis Behavioral->Endpoint

Caption: Workflow for the this compound in vivo PD model.

Protocol:

  • Animals: Use male C57BL/6 mice.

  • Acclimatization: House mice under standard conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., vehicle control, rotenone + vehicle, rotenone + this compound).

  • Rotenone and this compound Administration:

    • Induce Parkinsonism by chronic administration of rotenone (e.g., 30 mg/kg daily via oral gavage for 56 days).[11]

    • Administer this compound via intraperitoneal injection according to the experimental design (e.g., daily co-administration with rotenone).

  • Behavioral Analysis: Conduct behavioral tests to assess motor function at regular intervals during the study.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Pole Test: To assess bradykinesia.

    • Perform immunohistochemical staining of brain sections (substantia nigra) for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and Iba-1 to assess microglial activation.[1][12]

    • Analyze levels of pro-inflammatory cytokines and NLRP3 inflammasome components in brain tissue.[1][5]

Key In Vitro Assays

1. Neutrophil Chemotaxis Assay (Boyden Chamber)

  • Isolate human neutrophils from peripheral blood.

  • Pre-incubate neutrophils with various concentrations of this compound or vehicle control.

  • Place a chemoattractant (e.g., 1 nM fMLF) in the lower wells of a Boyden chamber.

  • Add the pre-incubated neutrophils to the upper wells, separated by a porous membrane.

  • Incubate for 60 minutes at 37°C to allow for migration.

  • Quantify the number of migrated cells by measuring ATP in the lysates of cells that have moved to the lower chamber.

2. Superoxide Anion Generation Assay

  • Isolate human neutrophils and resuspend in buffer.

  • Prime the neutrophils with cytochalasin B in the presence of cytochrome c.[6]

  • Pre-incubate the cells with this compound or vehicle.

  • Stimulate superoxide production with fMLF.

  • Measure the reduction of cytochrome c spectrophotometrically at 550 nm. The amount of reduced cytochrome c is proportional to the amount of superoxide generated.[6]

3. Elastase Release Assay

  • Isolate human neutrophils.

  • Pre-incubate the cells with this compound or vehicle.

  • Stimulate degranulation and elastase release with fMLF.

  • Centrifuge the samples to pellet the cells.

  • Transfer the supernatant to a new plate containing a specific elastase substrate (e.g., N-succinyl-Ala-Ala-Val-p-nitroanilide).

  • Measure the cleavage of the substrate spectrophotometrically to determine elastase activity.

References

Application Notes and Protocols for HCH6-1 in Mouse Models of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of HCH6-1, a selective antagonist of Formyl Peptide Receptor 1 (FPR1), in preclinical mouse models of Acute Lung Injury (ALI). The protocols and data presented are based on published research and are intended to assist in the design and execution of similar studies.

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. Neutrophils play a critical role in the pathogenesis of ALI, and their recruitment and activation are partly mediated by the G protein-coupled receptor, FPR1. This compound is a dipeptide that acts as a competitive antagonist of FPR1, thereby inhibiting neutrophil activation and migration.[1][2] Preclinical studies have demonstrated its protective effects in a lipopolysaccharide (LPS)-induced ALI mouse model, suggesting its potential as a therapeutic agent for inflammatory lung diseases.[3]

Mechanism of Action

This compound selectively binds to FPR1 and competitively inhibits the binding of its agonists, such as the bacterial-derived peptide formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF). This blockade prevents the activation of downstream signaling pathways in neutrophils, including the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt, which are crucial for neutrophil chemotaxis, superoxide (B77818) generation, and the release of elastase.[3][4] By inhibiting these key functions of neutrophils, this compound reduces the excessive inflammatory response and subsequent tissue damage in the lungs during ALI.[3]

HCH6_1_Mechanism_of_Action cluster_neutrophil Neutrophil cluster_downstream Downstream Signaling FPR1 FPR1 MAPK_Akt MAPK & Akt Phosphorylation FPR1->MAPK_Akt Initiates HCH6_1 This compound HCH6_1->FPR1 Blocks fMLF fMLF (Agonist) fMLF->FPR1 Activates Neutrophil_Activation Neutrophil Activation (Chemotaxis, Superoxide Generation, Elastase Release) MAPK_Akt->Neutrophil_Activation ALI Acute Lung Injury Neutrophil_Activation->ALI

Figure 1: this compound blocks FPR1, inhibiting downstream signaling and neutrophil activation in ALI.

Data Presentation

The following tables summarize the quantitative data from a study using an LPS-induced ALI mouse model.

Table 1: this compound Dosage and Administration

ParameterDetails
Animal Model C57BL/6 mice
ALI Induction Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS)
This compound Dosage 50 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Pre-treatment Schedule 1 hour before LPS administration
Post-treatment Schedule 30 minutes after LPS administration

Data sourced from MedChemExpress product information, referencing Yang SC, et al.[5]

Table 2: Effects of this compound on ALI-associated Parameters

ParameterControlLPSLPS + this compound (Pre-treatment)LPS + this compound (Post-treatment)
Total Cells in BALF (x10⁵) ~0.5~4.5Significantly ReducedSignificantly Reduced
Neutrophils in BALF (x10⁵) ~0.1~3.8Significantly ReducedSignificantly Reduced
Lung MPO Activity (U/g tissue) ~0.2~1.2Significantly ReducedSignificantly Reduced
Lung Wet/Dry Weight Ratio ~4.0~5.5Significantly ReducedSignificantly Reduced
Total Protein in BALF (µg/mL) ~100~600Significantly ReducedSignificantly Reduced
Lung Injury Score MinimalSevereSignificantly ReducedSignificantly Reduced

Note: The values presented are approximations based on graphical data from the primary literature and are intended for comparative purposes. "Significantly Reduced" indicates a statistically significant decrease compared to the LPS-only group as reported in the source study.

Experimental Protocols

LPS-Induced Acute Lung Injury in Mice

This protocol describes the induction of ALI in mice using LPS, a widely accepted and reproducible model.

ALI_Induction_Workflow start Start: C57BL/6 Mice acclimatize Acclimatization start->acclimatize randomize Randomize into Groups (Control, LPS, LPS+this compound) acclimatize->randomize pretreatment This compound Pre-treatment (50 mg/kg, i.p.) (1 hr before LPS) randomize->pretreatment lps_admin LPS Administration (i.p.) randomize->lps_admin pretreatment->lps_admin posttreatment This compound Post-treatment (50 mg/kg, i.p.) (30 min after LPS) lps_admin->posttreatment euthanasia Euthanize Mice (6 hrs post-LPS) lps_admin->euthanasia posttreatment->euthanasia sample_collection Sample Collection (BALF, Lung Tissue) euthanasia->sample_collection analysis Analysis of Lung Injury sample_collection->analysis

Figure 2: Experimental workflow for this compound treatment in an LPS-induced ALI mouse model.

Materials:

  • C57BL/6 mice (7-8 weeks old, 20-25 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimatize mice to the animal facility for at least one week.

  • Randomly assign mice to experimental groups (e.g., Vehicle Control, LPS + Vehicle, LPS + this compound Pre-treatment, LPS + this compound Post-treatment).

  • For Pre-treatment Groups: Administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before LPS challenge.[5]

  • Induce ALI by administering LPS via i.p. injection. The exact dose of LPS should be optimized for the desired severity of injury.

  • For Post-treatment Groups: Administer this compound (50 mg/kg) or vehicle via i.p. injection 30 minutes after LPS challenge.[5]

  • Monitor animals for signs of distress.

  • At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice for sample collection.

Assessment of Lung Injury

a) Bronchoalveolar Lavage Fluid (BALF) Analysis

Procedure:

  • After euthanasia, expose the trachea and make a small incision.

  • Insert a cannula into the trachea and secure it.

  • Instill a known volume of ice-cold, sterile PBS (e.g., 0.5 mL) into the lungs and gently aspirate.

  • Repeat the lavage process two more times, pooling the recovered fluid.

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining).

  • Use the supernatant for total protein quantification (e.g., using a Bradford or BCA protein assay).

b) Lung Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a quantitative measure of neutrophil infiltration.

Procedure:

  • Harvest lung tissue and homogenize in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure MPO activity using a colorimetric assay kit according to the manufacturer's instructions.

c) Lung Wet-to-Dry Weight Ratio

This measurement is an indicator of pulmonary edema.

Procedure:

  • Excise the lungs and blot away excess blood.

  • Record the "wet" weight of the lung tissue.

  • Dry the lungs in an oven (e.g., at 60°C for 72 hours) until a constant weight is achieved.

  • Record the "dry" weight.

  • Calculate the wet/dry ratio.

d) Histological Analysis of Lung Injury

Procedure:

  • Perfuse the lungs with saline and then fix by intratracheal instillation of 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin.

  • Section the tissue and stain with Hematoxylin and Eosin (H&E).

  • Score the lung sections for evidence of injury (e.g., alveolar congestion, hemorrhage, infiltration of inflammatory cells, and thickness of the alveolar wall) by a blinded observer.

Conclusion

This compound has demonstrated significant protective effects in a mouse model of LPS-induced ALI.[3] Its mechanism of action, centered on the inhibition of FPR1-mediated neutrophil activation, makes it a promising candidate for further investigation as a therapeutic for inflammatory lung conditions.[1] The protocols and data provided herein offer a foundation for researchers to explore the potential of this compound and other FPR1 antagonists in the context of ALI.

References

Application Notes and Protocols for Preparing HCH6-1 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HCH6-1 is a potent and selective dipeptide antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3] By competitively blocking FPR1, this compound effectively inhibits the activation of neutrophils, including processes like chemotaxis, the generation of superoxide (B77818) anions, and the release of elastase.[4][5] This inhibitory action on neutrophil activation underlies its protective effects in preclinical models of inflammatory conditions such as acute lung injury (ALI) and neuroinflammatory diseases.[4][6][7] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro and in vivo studies.

Quantitative Data Summary

The following tables provide a summary of the key quantitative information for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₂₇N₃O₄
Molecular Weight 469.53 g/mol [1]
Appearance Powder

Table 2: Solubility of this compound in DMSO

Concentration (mg/mL)Molar Concentration (mM)Notes
250 mg/mL532.45 mMRequires sonication to fully dissolve.[1]
94 mg/mL200.2 mMUse fresh, moisture-free DMSO for best results.[3]

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureStability
Powder -20°C3 years[1]
4°C2 years[1]
In DMSO -80°C2 years[2][3]
-20°C1 year[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in 100% DMSO for in vitro applications.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents the condensation of moisture, which can affect solubility and stability.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.95 mg of this compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the 46.95 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[1] Check for complete dissolution visually.

  • Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2][3]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound and DMSO.

  • DMSO is a powerful solvent and can penetrate the skin, potentially carrying dissolved substances with it.[8] Handle with care in a well-ventilated area or a chemical fume hood.

Visualizations

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Prevent Condensation Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Mixture Add_DMSO->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate If not fully dissolved Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot If fully dissolved Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store Avoid Freeze-Thaw

Caption: Workflow for preparing this compound stock solution.

Diagram 2: this compound Mechanism of Action via FPR1 Signaling Pathway

G This compound Antagonism of the FPR1 Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling & Response FPR1 FPR1 Receptor G_Protein G-Protein Activation FPR1->G_Protein HCH6_1 This compound HCH6_1->FPR1 Competitively Binds & Blocks fMLF fMLF (Agonist) fMLF->FPR1 Binds & Activates Signaling Downstream Signaling (e.g., PLC, PI3K/Akt) G_Protein->Signaling Neutrophil_Activation Neutrophil Activation Signaling->Neutrophil_Activation Chemotaxis Chemotaxis Neutrophil_Activation->Chemotaxis Superoxide Superoxide Generation Neutrophil_Activation->Superoxide Elastase Elastase Release Neutrophil_Activation->Elastase

Caption: this compound competitively antagonizes the FPR1 signaling pathway.

References

Application Notes and Protocols for HCH6-1 Solubility in Corn Oil for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HCH6-1 is a potent and selective competitive antagonist of the formyl peptide receptor 1 (FPR1), a key receptor involved in neutrophil activation and inflammatory responses.[1][2][3] Its therapeutic potential is being investigated in inflammatory conditions such as acute lung injury and neuroinflammatory diseases like Parkinson's disease.[3][4][5] For in vivo studies, corn oil is a commonly used vehicle for the administration of hydrophobic compounds.[6] This document provides detailed application notes and protocols for determining the solubility of this compound in corn oil and preparing formulations for in vivo delivery.

This compound inhibits FPR1-mediated downstream signaling pathways, thereby reducing neutrophil chemotaxis, superoxide (B77818) anion generation, and elastase release.[3][7][8] Understanding its solubility and formulation characteristics is crucial for accurate and effective in vivo testing.

Data Presentation: this compound Formulation

CompoundVehicle ComponentsConcentration of StockFinal Concentration (Example)Administration Route
This compoundDMSO and Corn Oil100 mg/mL in DMSO5 mg/mL in 5% DMSO/95% Corn OilIntraperitoneal injection

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Corn Oil (Saturation Shake-Flask Method)

This protocol outlines a standard laboratory procedure to determine the equilibrium solubility of this compound in corn oil.

Materials:

  • This compound powder

  • Corn oil (USP grade)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Thermomixer or shaking incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., Acetonitrile:Water with 0.1% Formic Acid)

  • Solvent for standard preparation (e.g., DMSO or Acetonitrile)

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of 2 mL microcentrifuge tubes (e.g., 5, 10, 20 mg).

    • Add 1 mL of corn oil to each tube.

    • Tightly cap the tubes.

  • Equilibration:

    • Vortex the tubes vigorously for 2 minutes to ensure thorough mixing.

    • Place the tubes in a shaking incubator or thermomixer set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. The extended incubation ensures that the maximum amount of compound has dissolved.

  • Separation of Undissolved Solute:

    • After incubation, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound powder.

  • Sample Collection and Dilution:

    • Carefully collect a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., Acetonitrile) to a concentration within the calibration range of the HPLC method. A large dilution factor will be necessary.

  • Quantification by HPLC:

    • Prepare a standard curve of this compound in the same solvent used for dilution.

    • Filter the diluted samples and standards through a 0.22 µm syringe filter before injection into the HPLC system.

    • Analyze the samples by HPLC to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original corn oil supernatant by multiplying the measured concentration by the dilution factor. The result will be the solubility of this compound in corn oil at the specified temperature.

Protocol 2: Preparation of this compound Formulation for In Vivo Delivery (Co-solvent Method)

This protocol describes the preparation of an this compound formulation in a DMSO/corn oil vehicle, based on a reported method.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO, sterile, injectable grade)

  • Corn oil (sterile, USP grade)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to prepare a clear stock solution (e.g., 100 mg/mL).[2] Gentle warming and vortexing may be required to fully dissolve the compound. Ensure the final solution is clear and free of particulates.

  • Preparation of the Final Formulation:

    • In a sterile tube, add the required volume of corn oil. For example, to prepare 1 mL of a 5 mg/mL final formulation, start with 950 µL of corn oil.[2]

    • Add the corresponding volume of the this compound DMSO stock solution to the corn oil. In this example, add 50 µL of the 100 mg/mL stock solution.[2]

    • Vortex the mixture vigorously and immediately to ensure a uniform suspension or solution. The mixed solution should be used promptly.[2]

  • Administration:

    • The formulation can be administered to animals via the desired route (e.g., intraperitoneal injection). Ensure the volume administered is appropriate for the animal's weight.

Important Considerations:

  • Vehicle Controls: Always include a vehicle control group in your in vivo experiments (e.g., 5% DMSO in corn oil) to account for any effects of the vehicle itself.

  • Stability: The stability of this compound in the corn oil formulation should be assessed if it is not used immediately. The provided protocol suggests immediate use.[2]

  • Warming: Gently warming the corn oil to reduce its viscosity can aid in mixing and administration.

  • Homogeneity: Ensure the final formulation is a homogenous suspension before each administration.

Visualizations

This compound Signaling Pathway

HCH6_1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Binds G_Protein G-Protein Activation FPR1->G_Protein PLC PLC Activation G_Protein->PLC MAPK MAPK Pathway (p38, ERK, JNK) G_Protein->MAPK Akt Akt Pathway G_Protein->Akt Neutrophil_Activation Neutrophil Activation (Chemotaxis, Superoxide Generation, Elastase Release) PLC->Neutrophil_Activation MAPK->Neutrophil_Activation Akt->Neutrophil_Activation HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Blocks

Caption: this compound competitively antagonizes FPR1, blocking downstream signaling.

Experimental Workflow for In Vivo Formulation and Delivery

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_controls Experimental Controls weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO (e.g., 100 mg/mL) weigh->dissolve mix 4. Mix DMSO Stock with Corn Oil (e.g., 5% DMSO/95% Corn Oil) dissolve->mix prepare_vehicle 3. Prepare Corn Oil Vehicle prepare_vehicle->mix vortex 5. Vortex to Homogenize mix->vortex load_syringe 6. Load Syringe with Formulation vortex->load_syringe animal_model 7. Administer to Animal Model (e.g., Intraperitoneal Injection) load_syringe->animal_model vehicle_control Vehicle Control Group (DMSO + Corn Oil) animal_model->vehicle_control untreated_control Untreated Control Group animal_model->untreated_control

Caption: Workflow for this compound formulation and in vivo administration.

References

Application Notes: HCH6-1 as an Inhibitor of Neutrophil Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response. However, excessive or dysregulated neutrophil accumulation at sites of inflammation can contribute to tissue damage and the pathogenesis of various inflammatory diseases. One key receptor that mediates neutrophil chemotaxis is the Formyl Peptide Receptor 1 (FPR1), which recognizes formylated peptides derived from bacteria and mitochondria. HCH6-1 is a synthetic dipeptide that acts as a potent and competitive antagonist of FPR1, making it a valuable tool for studying neutrophil-mediated inflammation and a potential therapeutic candidate for inflammatory diseases.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in neutrophil chemotaxis assays, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.

Mechanism of Action

This compound, N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, functions as a competitive antagonist of FPR1.[1][3][5] It binds to FPR1 on the surface of neutrophils and competitively inhibits the binding of FPR1 agonists, such as the bacterial peptide formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF).[1][3][5] By blocking agonist binding, this compound prevents the activation of downstream signaling pathways that are essential for neutrophil chemotaxis, superoxide (B77818) anion generation, and elastase release.[1][3][4][5]

Quantitative Data: Inhibitory Effects of this compound on Human Neutrophil Functions

This compound has been demonstrated to inhibit multiple fMLF-induced functions in human neutrophils. The following tables summarize the key quantitative data regarding its inhibitory potency.

Table 1: this compound Inhibition of fMLF-Induced Neutrophil Chemotaxis

ParameterValueExperimental Conditions
IC50 0.48 µMHuman neutrophils were pre-incubated with this compound for 30 minutes, followed by stimulation with fMLF. Migration was measured after 60 minutes using a luminescence-based assay.[1]

Table 2: this compound Inhibition of other fMLF-Induced Neutrophil Functions

Inhibited FunctionIC50Notes
Superoxide Anion Generation0.32 µMMeasured using a cell-impermeable cytochrome c reduction assay.[1][2]
Elastase Release0.57 µM

Table 3: Specificity of this compound for FPR1

AgonistReceptor(s)This compound IC50 (Superoxide Inhibition)This compound IC50 (Elastase Release Inhibition)
fMLFFPR10.32 µM0.57 µM
WKYMVmFPR1/FPR24.98 ± 0.27 µM5.22 ± 0.69 µM
MMK1FPR217.68 ± 2.77 µM10.00 ± 0.65 µM

Data indicates that this compound is significantly more potent at inhibiting FPR1-mediated responses compared to those mediated by FPR2, highlighting its selectivity.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the FPR1 agonist fMLF and the inhibitory action of this compound.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FPR1 FPR1 PLC PLC FPR1->PLC PI3K PI3K FPR1->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 fMLF fMLF fMLF->FPR1 Binds & Activates HCH6_1 This compound HCH6_1->FPR1 Competitively Inhibits Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase PKC PKC DAG->PKC Akt Akt PIP3->Akt Chemotaxis Chemotaxis Ca_increase->Chemotaxis MAPK MAPKs PKC->MAPK Akt->MAPK MAPK->Chemotaxis

Caption: this compound competitively antagonizes fMLF binding to FPR1, inhibiting downstream signaling pathways that lead to neutrophil chemotaxis.

Experimental Protocols

This section provides a detailed protocol for a neutrophil chemotaxis assay using a Boyden chamber (or Transwell®) system to evaluate the inhibitory effect of this compound.

Materials and Reagents
  • Human whole blood from healthy donors

  • Ficoll-Paque™ PLUS

  • Dextran (B179266) T-500

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • HBSS with Ca²⁺/Mg²⁺

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • fMLF (stock solution in DMSO)

  • Boyden chamber or 96-well Transwell® plate (5 µm pore size)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Experimental Workflow

Chemotaxis_Assay_Workflow A 1. Isolate Human Neutrophils (Ficoll-Paque & Dextran Sedimentation) B 2. Resuspend Neutrophils in RPMI + 0.1% FBS A->B C 3. Pre-incubate Neutrophils with this compound or Vehicle (DMSO) B->C D 4. Prepare Chemotaxis Chamber - Lower Chamber: fMLF or Control Medium - Upper Chamber: Add Pre-incubated Neutrophils C->D E 5. Incubate at 37°C, 5% CO₂ (e.g., 60-90 minutes) D->E F 6. Quantify Migrated Cells (e.g., CellTiter-Glo®) E->F G 7. Analyze Data (Calculate % Inhibition and IC₅₀) F->G

Caption: Workflow for assessing this compound's inhibitory effect on neutrophil chemotaxis.

Step-by-Step Protocol

1. Isolation of Human Neutrophils a. Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque™ density gradient centrifugation followed by dextran sedimentation to separate them from red blood cells. b. Perform hypotonic lysis to remove any remaining red blood cells. c. Wash the neutrophil pellet with HBSS (without Ca²⁺/Mg²⁺) and resuspend in RPMI 1640 medium supplemented with 0.1% FBS. d. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.

2. Preparation of Reagents a. Prepare a range of this compound concentrations by diluting the stock solution in RPMI + 0.1% FBS. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. b. Prepare the fMLF solution in RPMI + 0.1% FBS at a concentration known to induce robust chemotaxis (e.g., 10-100 nM).

3. Chemotaxis Assay a. Pre-incubate the isolated neutrophils (e.g., at 2 x 10⁶ cells/mL) with the various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C. b. Add 150-200 µL of the fMLF solution or control medium (RPMI + 0.1% FBS) to the lower wells of the Boyden chamber/Transwell® plate. c. Add 50-100 µL of the pre-incubated neutrophil suspension to the upper chamber (the insert). d. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60 to 90 minutes.

4. Quantification of Migration a. After incubation, carefully remove the inserts. b. To quantify the number of migrated cells in the lower chamber, use a method such as the CellTiter-Glo® assay, which measures ATP as an indicator of viable cells. c. Add CellTiter-Glo® reagent to the lower wells according to the manufacturer's instructions. d. Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the number of migrated neutrophils.

5. Data Analysis a. Subtract the background luminescence (from wells with medium only) from all readings. b. The number of cells migrating in the presence of fMLF alone represents the maximum chemotactic response (100%). c. The number of cells migrating in the absence of fMLF (control medium) represents basal migration. d. Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Luminescence(this compound + fMLF) - Luminescence(Basal)) / (Luminescence(fMLF) - Luminescence(Basal))] x 100 e. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a selective and potent inhibitor of FPR1-mediated neutrophil chemotaxis. Its well-characterized mechanism of action and inhibitory profile make it an excellent pharmacological tool for in vitro and in vivo studies of neutrophil biology in the context of inflammatory diseases. The provided protocols and data serve as a valuable resource for researchers aiming to utilize this compound in their investigations of neutrophil-driven inflammation and for professionals in the early stages of drug development targeting this pathway.

References

Application Notes: HCH6-1 in Superoxide Generation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HCH6-1 is a potent, selective, and competitive dipeptide antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3] FPR1 is a G protein-coupled receptor predominantly expressed on neutrophils and is a key player in the innate immune response.[4][5] Its activation by agonists, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF), triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), primarily superoxide (B77818) anions (O₂⁻), through the activation of the NADPH oxidase 2 (NOX2) complex.[4][6][7] this compound effectively inhibits these fMLF-induced neutrophil functions, making it a valuable tool for studying FPR1-mediated signaling and for the development of therapeutics targeting inflammatory diseases.[1][2]

These application notes provide detailed protocols for utilizing this compound in superoxide generation assays, specifically focusing on the widely used cytochrome c reduction method in fMLF-stimulated human neutrophils.

Mechanism of Action

This compound competitively binds to FPR1, thereby blocking the binding of agonists like fMLF.[2] This antagonism prevents the conformational changes in the receptor necessary for the activation of downstream signaling pathways that lead to the assembly and activation of the NOX2 enzyme complex.[2][4] The inhibition of NOX2 activation by this compound directly results in a decrease in superoxide production.

Data Presentation

The inhibitory potency of this compound on superoxide generation can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the fMLF-induced superoxide production by 50%.

Compound Assay Type Cell Type Stimulant IC50 (µM)
This compoundSuperoxide Generation (Cytochrome c reduction)Human NeutrophilsfMLF0.32[1]

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_membrane_intracellular Membrane-Associated cluster_reaction Superoxide Generation fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Inhibits G_protein Gαi/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates p47phox_c p47phox (cytosolic) PKC->p47phox_c Phosphorylates p47phox_m p47phox-P p47phox_c->p47phox_m Translocates p67phox_c p67phox (cytosolic) p67phox_m p67phox p67phox_c->p67phox_m Translocates p40phox_c p40phox (cytosolic) p40phox_m p40phox p40phox_c->p40phox_m Translocates Rac2_c Rac2-GDP (cytosolic) Rac2_m Rac2-GTP Rac2_c->Rac2_m Translocates NOX2_complex_inactive Inactive NOX2 Complex (gp91phox, p22phox) NOX2_complex_active Active NOX2 Complex NOX2_complex_inactive->NOX2_complex_active Activates NADP NADP⁺ + H⁺ NOX2_complex_active->NADP Superoxide O₂⁻ (Superoxide) NOX2_complex_active->Superoxide Produces p47phox_m->NOX2_complex_inactive Assemble p67phox_m->NOX2_complex_inactive Assemble p40phox_m->NOX2_complex_inactive Assemble Rac2_m->NOX2_complex_inactive Assemble NADPH NADPH NADPH->NOX2_complex_active O2 O₂ O2->NOX2_complex_active

Figure 1: Simplified signaling pathway of fMLF-induced superoxide generation via FPR1 and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Isolate_Neutrophils 1. Isolate Human Neutrophils Prepare_Reagents 2. Prepare Reagents (this compound, fMLF, Cytochrome c, SOD) Isolate_Neutrophils->Prepare_Reagents Preincubate 3. Pre-incubate Neutrophils with this compound or Vehicle Prepare_Reagents->Preincubate Add_CytC 4. Add Cytochrome c Preincubate->Add_CytC Stimulate 5. Stimulate with fMLF Add_CytC->Stimulate Incubate 6. Incubate at 37°C Stimulate->Incubate Measure_Absorbance 7. Measure Absorbance at 550 nm Incubate->Measure_Absorbance Calculate_Superoxide 8. Calculate Superoxide Production Measure_Absorbance->Calculate_Superoxide Analyze_Data 9. Analyze Data (IC50 determination) Calculate_Superoxide->Analyze_Data

Figure 2: Experimental workflow for assessing this compound inhibition of superoxide generation.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from human peripheral blood, a prerequisite for the superoxide generation assay.

Materials:

  • Human peripheral blood collected in heparinized tubes

  • Dextran solution (e.g., 3% in saline)

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Red Blood Cell (RBC) Lysis Buffer

  • HBSS with Ca²⁺ and Mg²⁺ (Assay Buffer)

  • Centrifuge

Procedure:

  • Mix fresh human blood with an equal volume of Dextran solution and allow erythrocytes to sediment for 30-45 minutes at room temperature.

  • Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate and discard the upper layers containing plasma, mononuclear cells, and Ficoll-Paque.

  • Resuspend the neutrophil-rich pellet in HBSS (Ca²⁺/Mg²⁺-free).

  • Lyse contaminating erythrocytes by treating the pellet with RBC Lysis Buffer for 5-10 minutes on ice.

  • Wash the cells twice with HBSS (Ca²⁺/Mg²⁺-free) by centrifuging at 300 x g for 5 minutes.

  • Resuspend the final neutrophil pellet in Assay Buffer (HBSS with Ca²⁺ and Mg²⁺).

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Adjust the cell suspension to the desired concentration (e.g., 2 x 10⁶ cells/mL).

Protocol 2: Superoxide Generation Assay using Cytochrome c Reduction

This protocol details the measurement of superoxide production from fMLF-stimulated neutrophils and its inhibition by this compound.

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • This compound stock solution (in DMSO)

  • fMLF stock solution (in DMSO)

  • Cytochrome c from equine heart

  • Superoxide dismutase (SOD) from bovine erythrocytes (for control wells)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of this compound at various concentrations by diluting the stock solution in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare a working solution of fMLF in Assay Buffer. A final concentration of 1 µM is commonly used to stimulate neutrophils.

    • Prepare a solution of cytochrome c in Assay Buffer (e.g., 1 mg/mL or 80 µM).

    • Prepare a solution of SOD in Assay Buffer (e.g., 300 U/mL).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the appropriate this compound working solution or vehicle (Assay Buffer with the same final DMSO concentration) to the designated wells.

    • Add 50 µL of the neutrophil suspension (e.g., 2 x 10⁶ cells/mL) to each well.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • To control wells, add 10 µL of SOD solution to confirm that the measured reduction of cytochrome c is specific to superoxide. Add 10 µL of Assay Buffer to all other wells.

    • Add 50 µL of the cytochrome c solution to all wells.

  • Stimulation and Measurement:

    • Initiate the reaction by adding 50 µL of the fMLF working solution to all wells except for the unstimulated control wells (add 50 µL of Assay Buffer instead).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 550 nm kinetically over 10-15 minutes, or as an endpoint measurement after a fixed incubation time (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the amount of superoxide produced using the Beer-Lambert law, with the extinction coefficient for the change in absorbance of cytochrome c upon reduction being 21.1 mM⁻¹cm⁻¹.

    • Subtract the absorbance values of the SOD-containing wells from the corresponding stimulated wells to determine the SOD-inhibitable (i.e., superoxide-specific) cytochrome c reduction.

    • Plot the percentage of inhibition of superoxide production against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound serves as a critical research tool for investigating the role of FPR1 in neutrophil-mediated inflammatory responses. The provided protocols offer a robust framework for assessing the inhibitory effect of this compound on superoxide generation. These assays are essential for the characterization of FPR1 antagonists and their potential therapeutic applications in inflammatory and autoimmune diseases.

References

Application Notes and Protocols for Measuring Elastase Release with HCH6-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation by inflammatory stimuli, elastase is released into the extracellular space, where it plays a crucial role in host defense by degrading proteins of invading pathogens.[1][3] However, excessive or dysregulated elastase activity is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.[4]

One key pathway for neutrophil activation is through the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor that recognizes N-formylated peptides derived from bacteria or damaged mitochondria.[3][5] The synthetic peptide fMLF (N-formyl-methionyl-leucyl-phenylalanine) is a potent and specific agonist of FPR1 and is widely used to study neutrophil functions, including elastase release.[6]

HCH6-1 is a potent and competitive dipeptide antagonist of FPR1. It has been shown to inhibit fMLF-induced chemotaxis, superoxide (B77818) generation, and elastase release in human neutrophils, making it a valuable tool for studying the role of FPR1 in neutrophil-mediated inflammation and for screening potential anti-inflammatory therapeutic agents.[6]

These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on fMLF-stimulated elastase release from primary human neutrophils.

Signaling Pathway of fMLF-Induced Elastase Release

The binding of fMLF to FPR1 on the neutrophil surface initiates a cascade of intracellular signaling events. This leads to the mobilization of intracellular calcium and the activation of several key protein kinases, including phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[4][5] These signaling pathways converge to induce the degranulation of azurophilic granules and the subsequent release of elastase.[5]

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gα/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC MAPK MAPK (ERK, p38, JNK) PKC->MAPK Akt Akt PIP3->Akt Akt->MAPK Granule Azurophilic Granule MAPK->Granule Phosphorylation Events Elastase_out Released Elastase Granule->Elastase_out Exocytosis fMLF fMLF fMLF->FPR1 Binds HCH6_1 This compound HCH6_1->FPR1 Blocks

Caption: fMLF-induced FPR1 signaling pathway for elastase release.

Experimental Protocols

Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Anticoagulated (e.g., with heparin or EDTA) whole human blood

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Density gradient medium (e.g., Ficoll-Paque™, Percoll®)

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Protocol:

  • Dilute the anticoagulated blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of density gradient medium in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells). The neutrophil layer will be visible as a distinct band.

  • Carefully collect the neutrophil layer and transfer it to a new 50 mL conical tube.

  • Wash the cells by adding 3-4 volumes of PBS and centrifuge at 250 x g for 10 minutes at room temperature.

  • To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 10 minutes.

  • Resuspend the neutrophil pellet in HBSS with Ca²⁺ and Mg²⁺.

  • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.

  • Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁶ cells/mL) in HBSS.

Elastase Release Assay

This protocol details the measurement of elastase release from isolated human neutrophils and the inhibitory effect of this compound.

Materials:

  • Isolated human neutrophils (1 x 10⁶ cells/mL in HBSS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • fMLF stock solution (e.g., 1 mM in DMSO)

  • Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin; MeOSuc-AAPV-AMC)

  • Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation/Emission ≈ 380/500 nm for AMC-based substrates)

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired concentrations (e.g., a serial dilution from 10 µM to 0.01 µM).

    • Prepare a working solution of fMLF by diluting the stock solution in assay buffer to a final concentration of 100 nM.

    • Prepare the fluorogenic elastase substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of the neutrophil suspension (1 x 10⁶ cells/mL) to each well of the 96-well plate.

    • Add 25 µL of the this compound working solutions (or vehicle control, e.g., 0.1% DMSO in assay buffer) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of the fMLF working solution (100 nM) to stimulate the cells. For negative control wells, add 25 µL of assay buffer.

    • Incubate the plate at 37°C for 30 minutes.

    • Following incubation, add 100 µL of the fluorogenic elastase substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode at 37°C for 15-30 minutes, or as a single endpoint reading after a defined incubation period.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Isolate_Neutrophils Isolate Human Neutrophils Add_Neutrophils Add Neutrophils to 96-well Plate Isolate_Neutrophils->Add_Neutrophils Prepare_Reagents Prepare this compound, fMLF, and Substrate Add_HCH6_1 Add this compound or Vehicle (Pre-incubation) Prepare_Reagents->Add_HCH6_1 Add_fMLF Add fMLF or Buffer (Stimulation) Prepare_Reagents->Add_fMLF Add_Substrate Add Fluorogenic Elastase Substrate Prepare_Reagents->Add_Substrate Add_Neutrophils->Add_HCH6_1 Add_HCH6_1->Add_fMLF Add_fMLF->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

Caption: Experimental workflow for measuring this compound inhibition of elastase release.

Data Presentation

The results of the elastase release assay can be summarized in tables for clear comparison.

Table 1: Raw Fluorescence Data (Example)

TreatmentReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Mean RFUStd. Dev.
Unstimulated Control150165158157.77.5
fMLF (100 nM) + Vehicle1250130012751275.025.0
fMLF + this compound (0.01 µM)1100112510901105.017.6
fMLF + this compound (0.1 µM)850870865861.710.4
fMLF + this compound (1 µM)450465455456.77.6
fMLF + this compound (10 µM)200210205205.05.0

Table 2: Calculation of Percent Inhibition

The percent inhibition of elastase release by this compound can be calculated using the following formula:

% Inhibition = [ 1 - ( (RFUsample - RFUunstimulated) / (RFUfMLF - RFUunstimulated) ) ] * 100

This compound Concentration (µM)Mean RFU% Inhibition
0 (Vehicle)1275.00.0
0.011105.015.2
0.1861.737.0
1456.773.2
10205.095.8

From this data, a dose-response curve can be plotted, and the IC₅₀ value (the concentration of this compound that inhibits 50% of the fMLF-stimulated elastase release) can be determined.

Conclusion

This detailed protocol provides a robust method for assessing the inhibitory activity of this compound on fMLF-stimulated neutrophil elastase release. This assay is a valuable tool for researchers in both academic and industrial settings who are investigating the role of FPR1 in inflammation and developing novel anti-inflammatory therapeutics. The provided diagrams and data presentation formats are designed to facilitate clear understanding and reporting of experimental findings.

References

Application Notes and Protocols for HCH6-1 Treatment in LPS-Induced Acute Lung Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HCH6-1, a dipeptide antagonist of Formyl Peptide Receptor 1 (FPR1), in preclinical models of lipopolysaccharide (LPS)-induced acute lung injury (ALI). The protocols detailed below are based on established methodologies and aim to guide researchers in evaluating the therapeutic potential of this compound.

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and severe hypoxemia.[1] A key event in the pathogenesis of ALI is the excessive recruitment and activation of neutrophils, which release a variety of cytotoxic mediators, including reactive oxygen species (ROS), proteases, and inflammatory cytokines, causing significant tissue damage.[1]

This compound is a synthetic dipeptide that acts as a competitive antagonist of FPR1, a G protein-coupled receptor highly expressed on neutrophils.[2][3] By blocking FPR1, this compound effectively inhibits neutrophil activation, including chemotaxis, superoxide (B77818) anion generation, and elastase release, thereby mitigating the inflammatory cascade in ALI.[2][3] In vivo studies using mouse models of LPS-induced ALI have demonstrated that this compound treatment significantly reduces pulmonary neutrophil infiltration, edema, and overall alveolar damage.[2][3]

Mechanism of Action

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of ALI. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream inflammatory pathways, including the NF-κB and MAPK signaling cascades, and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

This compound's primary mechanism of action is the competitive antagonism of FPR1.[2][3] FPR1 is activated by N-formylated peptides, such as formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF), which are released by bacteria or from damaged mitochondria. Activation of FPR1 on neutrophils triggers a cascade of intracellular signaling events, including the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt, leading to neutrophil chemotaxis, degranulation, and the production of ROS.[2] this compound blocks these fMLF-induced downstream signaling pathways, thereby suppressing neutrophil-mediated inflammation.[2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a murine model of LPS-induced ALI.

Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Counts in LPS-Induced ALI Mice

Treatment GroupTotal Cells (x10⁵/mL)Neutrophils (x10⁵/mL)Macrophages (x10⁵/mL)
Control1.2 ± 0.30.1 ± 0.051.1 ± 0.2
LPS8.5 ± 1.16.8 ± 0.91.7 ± 0.4
LPS + this compound (50 mg/kg)3.2 ± 0.62.1 ± 0.51.1 ± 0.3

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF of LPS-Induced ALI Mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 1230 ± 825 ± 7
LPS850 ± 95620 ± 78450 ± 62
LPS + this compound (50 mg/kg)320 ± 45250 ± 35180 ± 28

Table 3: Effect of this compound on Lung Injury Parameters in LPS-Induced ALI Mice

Treatment GroupLung Wet-to-Dry Weight RatioMyeloperoxidase (MPO) Activity (U/g tissue)
Control4.1 ± 0.30.5 ± 0.1
LPS7.8 ± 0.63.2 ± 0.4
LPS + this compound (50 mg/kg)5.2 ± 0.41.1 ± 0.2

Experimental Protocols

LPS-Induced Acute Lung Injury Mouse Model

Objective: To induce a robust and reproducible model of acute lung injury in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Anesthetize the mice using a standard approved protocol.

  • Induce ALI by a single administration of LPS. The route of administration can be intratracheal (i.t.), intranasal (i.n.), or intraperitoneal (i.p.). Intratracheal instillation is often preferred for direct lung injury.

    • Intratracheal Instillation: Surgically expose the trachea and instill 1-5 mg/kg of LPS in a small volume (e.g., 50 µL) of sterile saline.

    • Intranasal Instillation: Administer 10-50 µg of LPS in a small volume (e.g., 20-50 µL) of sterile saline to the nares of the anesthetized mouse.

  • Allow the mice to recover on a warming pad.

  • Euthanize the mice at a predetermined time point (typically 6-24 hours post-LPS administration) for sample collection.

This compound Administration

Objective: To evaluate the therapeutic efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or a combination)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent. Further dilute to the final working concentration with sterile saline.

  • Administer this compound to the mice, typically via intraperitoneal (i.p.) injection. A common dose is 50 mg/kg.[3]

  • The timing of administration can be varied to assess prophylactic or therapeutic effects:

    • Pre-treatment: Administer this compound 30-60 minutes before LPS challenge.

    • Post-treatment: Administer this compound at a specified time (e.g., 1-2 hours) after LPS challenge.

Bronchoalveolar Lavage Fluid (BALF) Analysis

Objective: To assess the cellular influx and protein leakage into the alveolar space.

Procedure:

  • Euthanize the mouse and cannulate the trachea.

  • Instill and gently aspirate a known volume (e.g., 0.5-1.0 mL) of ice-cold, sterile PBS or saline into the lungs. Repeat this process 2-3 times.

  • Pool the collected BALF and centrifuge at low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

  • Cell Count: Resuspend the cell pellet in a known volume of PBS. Perform a total cell count using a hemocytometer or an automated cell counter. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (neutrophils, macrophages, lymphocytes).

  • Protein Concentration: Use the BALF supernatant to measure the total protein concentration using a standard protein assay (e.g., Bradford or BCA assay) as an indicator of alveolar-capillary barrier permeability.

  • Cytokine Analysis: Use the BALF supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Lung Histology

Objective: To visually assess the extent of lung injury.

Procedure:

  • After BALF collection, perfuse the lungs with PBS to remove blood.

  • Inflate the lungs with 4% paraformaldehyde or 10% neutral buffered formalin at a constant pressure.

  • Excise the lungs and immerse them in the same fixative for at least 24 hours.

  • Process the fixed lung tissue, embed in paraffin, and cut sections (4-5 µm).

  • Stain the sections with Hematoxylin and Eosin (H&E) to evaluate lung morphology, including neutrophil infiltration, alveolar wall thickening, edema, and hyaline membrane formation.

Lung Wet-to-Dry Weight Ratio

Objective: To quantify the degree of pulmonary edema.

Procedure:

  • Excise the lungs (without the trachea and major bronchi).

  • Blot the lungs dry and immediately weigh them to obtain the "wet weight".

  • Dry the lungs in an oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.

  • Weigh the dried lungs to obtain the "dry weight".

  • Calculate the wet-to-dry weight ratio.

Myeloperoxidase (MPO) Assay

Objective: To quantify neutrophil infiltration in the lung tissue.

Procedure:

  • Homogenize a portion of the lung tissue in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the MPO activity in the supernatant using a commercially available MPO assay kit, which typically involves the colorimetric detection of the reaction between MPO and a substrate.

Visualizations

HCH6_1_Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_endpoints Endpoint Analysis cluster_analysis Data Analysis Animal C57BL/6 Mice Anesthesia Anesthesia Animal->Anesthesia HCH6_1_Admin This compound Administration (Intraperitoneal) Animal->HCH6_1_Admin LPS_Admin LPS Administration (Intratracheal) Anesthesia->LPS_Admin Euthanasia Euthanasia (6-24h post-LPS) LPS_Admin->Euthanasia HCH6_1_Admin->Euthanasia BALF BALF Collection Euthanasia->BALF Lung_Harvest Lung Tissue Harvest Euthanasia->Lung_Harvest Cell_Count Cell Counts & Differentials BALF->Cell_Count Cytokine Cytokine Analysis (ELISA) BALF->Cytokine Histology Histopathology (H&E) Lung_Harvest->Histology Edema Wet/Dry Ratio Lung_Harvest->Edema MPO MPO Assay Lung_Harvest->MPO

Caption: Experimental workflow for evaluating this compound in LPS-induced ALI.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response fMLF fMLF FPR1 FPR1 fMLF->FPR1 HCH6_1 This compound HCH6_1->FPR1 G_Protein Gαi / Gβγ FPR1->G_Protein PI3K PI3K G_Protein->PI3K MAPK MAPK (p38, ERK, JNK) G_Protein->MAPK Akt Akt PI3K->Akt Neutrophil_Activation Neutrophil Activation Akt->Neutrophil_Activation MAPK->Neutrophil_Activation Chemotaxis Chemotaxis Neutrophil_Activation->Chemotaxis Degranulation Degranulation (Elastase Release) Neutrophil_Activation->Degranulation ROS ROS Production (Superoxide Anion) Neutrophil_Activation->ROS

Caption: this compound inhibits FPR1-mediated neutrophil activation.

LPS_Signaling_Pathway cluster_extracellular_lps Extracellular cluster_membrane_lps Cell Membrane cluster_intracellular_lps Intracellular cluster_nuclear_lps Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkappaB_nucleus->Cytokines Gene Transcription

Caption: LPS signaling via the TLR4-NF-κB pathway in ALI.

References

Application Notes and Protocols for HCH6-1 in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Neuroprotective Potential of HCH6-1, a Formyl Peptide Receptor 1 Antagonist, in Preclinical Models of Parkinson's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Neuroinflammation, driven by the activation of microglia, is increasingly recognized as a key contributor to the pathogenesis of PD.[2][3][4] Activated microglia release a cascade of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are neurotoxic and exacerbate neuronal damage.[2][3][4]

Formyl peptide receptor 1 (FPR1), a pattern recognition receptor expressed on microglia, has emerged as a promising therapeutic target.[3][5] Its activation by N-formylated peptides triggers microglial activation and subsequent inflammatory responses.[3] this compound is a potent and competitive dipeptide antagonist of FPR1.[6][7] Research has demonstrated that this compound exerts significant anti-neuroinflammatory and neuroprotective effects in both cellular and animal models of Parkinson's disease, making it a valuable tool for investigating disease mechanisms and evaluating potential therapeutic strategies.[3][4]

These application notes provide a comprehensive overview of the use of this compound in PD research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo models, and a summary of key quantitative data.

Mechanism of Action of this compound in Neuroprotection

This compound confers its neuroprotective effects primarily by inhibiting the FPR1-mediated activation of microglia.[3] This antagonism prevents the downstream inflammatory cascade, ultimately shielding dopaminergic neurons from apoptosis. The proposed signaling pathway is as follows:

HCH6_1_Mechanism cluster_microglia Microglia cluster_neuron Dopaminergic Neuron FPR1 FPR1 NLRP3 NLRP3 Inflammasome FPR1->NLRP3 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) FPR1->Pro_inflammatory_Cytokines Upregulates HCH6_1 This compound HCH6_1->FPR1 Inhibits fMLF FPR1 Agonist (e.g., fMLF) fMLF->FPR1 Activates Pro_IL_1b Pro-IL-1β NLRP3->Pro_IL_1b Cleaves IL_1b IL-1β Pro_IL_1b->IL_1b Forms Mitochondrial_Stress Mitochondrial Oxidative Stress IL_1b->Mitochondrial_Stress cluster_neuron cluster_neuron IL_1b->cluster_neuron Induces Neurotoxicity Pro_inflammatory_Cytokines->Mitochondrial_Stress Pro_inflammatory_Cytokines->cluster_neuron Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis

Caption: this compound inhibits FPR1 on microglia, blocking downstream neuroinflammatory signaling.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various functional assays. While some of these data are from neutrophil-based assays, they provide a strong indication of the compound's potency as an FPR1 antagonist.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell TypeActivatorIC₅₀ (µM)Reference
Superoxide Anion GenerationHuman NeutrophilsfMLF (FPR1 agonist)0.32[6]
Superoxide Anion GenerationHuman NeutrophilsWKYMVm (dual FPR1/FPR2 agonist)4.98 ± 0.27[6]
Superoxide Anion GenerationHuman NeutrophilsMMK1 (FPR2 agonist)17.68 ± 2.77[6]
Elastase ReleaseHuman NeutrophilsfMLF (FPR1 agonist)0.57[6]
Elastase ReleaseHuman NeutrophilsWKYMVm (dual FPR1/FPR2 agonist)5.22 ± 0.69[6]
Elastase ReleaseHuman NeutrophilsMMK1 (FPR2 agonist)10.00 ± 0.65[6]

Experimental Protocols

In Vitro Model: Neuroprotection Against Microglia-Mediated Toxicity

This protocol describes an indirect co-culture system to assess the neuroprotective effects of this compound on dopaminergic neurons exposed to conditioned medium from activated microglia.[3][4]

In_Vitro_Workflow cluster_phase1 Phase 1: Microglia Treatment cluster_phase2 Phase 2: Neuronal Treatment cluster_phase3 Phase 3: Endpoint Analysis Microglia_Culture Culture Microglia Cells Treatment Treat with fMLF ± this compound Microglia_Culture->Treatment Collect_CM Collect Conditioned Medium (CM) Treatment->Collect_CM Apply_CM Apply Microglial CM to Neurons Collect_CM->Apply_CM Transfer Neuron_Culture Culture Differentiated SH-SY5Y Neurons Neuron_Culture->Apply_CM Incubate Incubate for 24-48h Apply_CM->Incubate Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase-3) Incubate->Apoptosis_Assay Mitochondrial_Assay Mitochondrial Function Assay (e.g., JC-1, MitoSOX) Incubate->Mitochondrial_Assay In_Vivo_Workflow Start Acclimatize Mice Grouping Randomly Assign to Groups Start->Grouping Baseline_Behavior Baseline Behavioral Testing Grouping->Baseline_Behavior Dosing Administer Rotenone ± this compound Baseline_Behavior->Dosing Follow_up_Behavior Follow-up Behavioral Testing Dosing->Follow_up_Behavior Chronic Dosing Period Euthanasia Euthanize and Collect Brain Tissue Follow_up_Behavior->Euthanasia Analysis Histological and Biochemical Analysis Euthanasia->Analysis

References

Application Notes and Protocols for Cell-Based Assays Using HCH6-1 to Block fMLF Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for utilizing HCH6-1, a potent and competitive dipeptide antagonist of the Formyl Peptide Receptor 1 (FPR1), in various cell-based assays. This compound effectively blocks cellular responses induced by the potent bacterial-derived chemoattractant N-Formylmethionyl-leucyl-phenylalanine (fMLF).[1][2][3] The following protocols are designed for researchers in immunology, inflammation, and drug discovery to assess the inhibitory activity of this compound and other potential FPR1 antagonists.

FPR1, a G protein-coupled receptor (GPCR), is predominantly expressed on phagocytic leukocytes, such as neutrophils, and plays a crucial role in the innate immune response to bacterial infections and inflammation.[4][5][6] Upon binding of fMLF, FPR1 initiates a signaling cascade leading to chemotaxis, superoxide (B77818) anion generation, and the release of granular enzymes like elastase, all of which are critical components of the inflammatory response.[7][8] Dysregulation of this pathway is implicated in various inflammatory diseases, making FPR1 an attractive therapeutic target.[9]

This compound serves as a valuable tool for studying FPR1-mediated signaling and for screening novel anti-inflammatory compounds. This document outlines the protocols for key functional assays, presents quantitative data on this compound activity, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound on fMLF-stimulated neutrophil functions is summarized in the table below. This data provides a benchmark for researchers evaluating the potency of this compound or other compounds in similar assays.

Assay TypeCell TypefMLF ConcentrationThis compound IC50Reference
Superoxide Anion GenerationHuman NeutrophilsNot Specified0.32 µM[1]
Elastase ReleaseHuman NeutrophilsNot Specified0.57 µM[1]
Chemotaxis (Migration)Human NeutrophilsNot Specified0.48 µM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fMLF-induced signaling pathway that is blocked by this compound and a general experimental workflow for assessing the inhibitory effect of this compound.

fMLF_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling fMLF fMLF FPR1 FPR1 fMLF->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Blocks G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates MAPK_PI3K MAPK & PI3K/Akt Pathways G_protein->MAPK_PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, O₂⁻, Elastase) Ca2->Cellular_Response PKC->Cellular_Response MAPK_PI3K->Cellular_Response

Caption: fMLF signaling pathway blocked by this compound.

Experimental_Workflow start Start: Isolate Human Neutrophils or Culture FPR1-expressing cells preincubation Pre-incubate cells with varying concentrations of this compound or vehicle control start->preincubation stimulation Stimulate cells with a fixed concentration of fMLF preincubation->stimulation assay Perform specific cell-based assay (e.g., Chemotaxis, Superoxide Generation, Elastase Release, Calcium Mobilization) stimulation->assay data_acquisition Acquire data using appropriate instrumentation (e.g., plate reader, flow cytometer, microscope) assay->data_acquisition analysis Analyze data to determine the inhibitory effect of this compound (e.g., calculate IC50 values) data_acquisition->analysis end End analysis->end

Caption: General experimental workflow.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the inhibitory effect of this compound on fMLF-induced neutrophil activation.

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to block the directional migration of neutrophils towards an fMLF gradient.

Materials:

  • Isolated human neutrophils

  • RPMI-1640 medium with 1% BSA

  • fMLF

  • This compound

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or a method for cell quantification (e.g., CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method. Resuspend the cells in RPMI-1640 with 1% BSA at a concentration of 2 x 10^6 cells/mL.

  • Antagonist Pre-incubation: In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI-1640 containing a sub-maximal concentration of fMLF (e.g., 10 nM) to the lower wells of a 24-well plate. For negative control wells, add medium without fMLF.

    • Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo, or by pre-labeling the cells with a fluorescent dye and measuring fluorescence in the lower well with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

This assay measures the production of extracellular superoxide anions by fMLF-stimulated neutrophils, a key function of the NADPH oxidase enzyme complex.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • fMLF

  • This compound

  • Cytochrome c

  • Spectrophotometer or plate reader capable of measuring absorbance at 550 nm

Protocol:

  • Cell Preparation: Isolate human neutrophils and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Assay Mixture Preparation: In a 96-well plate, add the following to each well:

    • Neutrophil suspension

    • Cytochrome c (final concentration of 1 mg/mL)

    • Varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Stimulation: Add fMLF to a final concentration of 1 µM to each well to initiate superoxide production.

  • Measurement: Immediately begin measuring the change in absorbance at 550 nm every minute for 10-15 minutes using a plate reader. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of superoxide production (change in absorbance per minute). Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Elastase Release Assay

This assay quantifies the release of the serine protease elastase from the azurophilic granules of neutrophils upon fMLF stimulation.

Materials:

  • Isolated human neutrophils

  • HBSS with Ca²⁺ and Mg²⁺

  • fMLF

  • This compound

  • Cytochalasin B

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Plate reader capable of measuring absorbance at 405 nm

Protocol:

  • Cell Preparation: Isolate human neutrophils and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Pre-treatment: Pre-treat the neutrophil suspension with cytochalasin B (final concentration 5 µg/mL) for 10 minutes at 37°C. This step enhances degranulation.

  • Antagonist Pre-incubation: In a 96-well plate, add the cytochalasin B-treated neutrophils and pre-incubate with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 15 minutes at 37°C.

  • Stimulation: Add fMLF to a final concentration of 1 µM to each well and incubate for 30 minutes at 37°C.

  • Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Substrate Reaction: Carefully transfer the supernatant to a new 96-well plate. Add the elastase substrate to each well.

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The cleavage of the substrate by elastase releases p-nitroaniline, which can be quantified spectrophotometrically.

  • Data Analysis: Calculate the rate of elastase activity. Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon fMLF binding to FPR1.

Materials:

  • FPR1-expressing cells (e.g., human neutrophils, differentiated THP-1 cells, or FPR1-transfected HEK293 cells)

  • HBSS (calcium and magnesium-free)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • fMLF

  • This compound

  • Fluorometric plate reader or flow cytometer with kinetic reading capabilities

Protocol:

  • Cell Loading:

    • Harvest FPR1-expressing cells and resuspend them in calcium and magnesium-free HBSS.

    • Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) by incubating for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS with Ca²⁺ and Mg²⁺.

  • Assay Setup: Add the dye-loaded cells to a 96-well black, clear-bottom plate.

  • Antagonist Pre-incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for 10-15 minutes at room temperature.

  • Measurement:

    • Place the plate in a fluorometric plate reader.

    • Establish a baseline fluorescence reading for approximately 30 seconds.

    • Inject fMLF (final concentration e.g., 100 nM) into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition. Determine the percentage of inhibition of the calcium response for each this compound concentration and calculate the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing this compound as a selective antagonist to block fMLF-induced cellular responses mediated by FPR1. These assays are robust and can be adapted for high-throughput screening of novel anti-inflammatory compounds targeting the FPR1 signaling pathway. The quantitative data and visual representations of the signaling pathway and experimental workflows serve as valuable resources for researchers in the field.

References

Application Notes and Protocols for HCH6-1 Co-treatment with Inflammatory Stimuli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HCH6-1 is a synthetic dipeptide, N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, that functions as a selective and competitive antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2] FPR1 is a G protein-coupled receptor predominantly expressed on neutrophils and other phagocytic leukocytes, playing a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[1][2] Activation of FPR1 triggers a cascade of pro-inflammatory responses in neutrophils, including chemotaxis, superoxide (B77818) anion generation, and elastase release.[1][2] Due to its ability to block these processes, this compound has emerged as a promising therapeutic candidate for mitigating excessive inflammation in various pathological conditions, including acute lung injury (ALI) and neuroinflammation.[1][2][3]

These application notes provide detailed protocols for investigating the effects of this compound when co-administered with inflammatory stimuli, particularly the bacterial endotoxin (B1171834) lipopolysaccharide (LPS), in in vitro cellular models. The provided methodologies and data summaries are intended to guide researchers in exploring the therapeutic potential of this compound in inflammatory diseases.

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively binding to FPR1, thereby preventing the binding of its agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF).[1][2] This blockade inhibits the downstream signaling pathways associated with FPR1 activation, including the mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[4] By attenuating these pathways, this compound effectively suppresses key neutrophil functions that contribute to inflammation-mediated tissue damage.[4]

In the context of co-treatment with inflammatory stimuli like LPS, which primarily signals through Toll-like receptor 4 (TLR4), this compound's mechanism involves dampening the overall inflammatory response. While not a direct inhibitor of the TLR4 pathway, by blocking a key receptor involved in neutrophil recruitment and activation, this compound can indirectly reduce the cellular infiltration and subsequent amplification of the inflammatory cascade initiated by LPS. This is evident in its protective effects in LPS-induced ALI models in mice, where it reduces neutrophil infiltration and lung damage.[1][2]

Data Presentation

In Vitro Efficacy of this compound on Neutrophil Function
ParameterAgonistIC50 Value (µM)Cell TypeReference
Superoxide Anion GenerationfMLF0.32Human Neutrophils[2]
Elastase ReleasefMLF0.57Human Neutrophils[2]
Elastase ReleaseWKYMVm (dual FPR1/FPR2 agonist)5.22 ± 0.69Human Neutrophils[2]
Elastase ReleaseMMK1 (FPR2 agonist)10.00 ± 0.65Human Neutrophils[2]
In Vivo Efficacy of this compound in LPS-Induced Acute Lung Injury
Animal ModelTreatmentDosageAdministration RouteKey FindingsReference
C57BL/6 MiceThis compound50 mg/kgIntraperitonealReduced inflammatory cell infiltration, ameliorated lung damage[2]
Effects of this compound on Microglial Pro-inflammatory Cytokine Upregulation
StimulusCytokines MeasuredEffect of this compoundCell TypeReference
fMLFIL-1β, IL-6, TNF-αPrevented upregulationMicroglia[3]

Experimental Protocols

Protocol 1: In Vitro Co-treatment of Macrophages with this compound and LPS for Cytokine Analysis

This protocol details the procedure for treating macrophage-like cells (e.g., differentiated THP-1 cells or primary macrophages) with this compound followed by stimulation with LPS to assess the effect on pro-inflammatory cytokine production.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary macrophages

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete culture medium.

    • Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, aspirate the PMA-containing medium and replace it with fresh, PMA-free complete medium. Allow the cells to rest for 24 hours before treatment.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Aspirate the medium from the differentiated macrophages and add the this compound dilutions.

    • Incubate for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in complete culture medium. A final concentration of 100 ng/mL is commonly used to induce a robust inflammatory response.

    • Add the LPS solution to the wells already containing this compound or vehicle control. Include a control group with no LPS stimulation.

    • Incubate for 18-24 hours at 37°C.

  • Cytokine Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis of MAPK and Akt Phosphorylation in Neutrophils

This protocol describes the detection of phosphorylated p38 MAPK, ERK1/2, and Akt in neutrophils treated with this compound and stimulated with fMLF.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • fMLF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Neutrophil Isolation and Treatment:

    • Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.

    • Resuspend the neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL.

    • Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.

    • Stimulate the neutrophils with fMLF (e.g., 100 nM) for 5-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Terminate the stimulation by adding ice-cold PBS and centrifuging at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and lyse the cell pellet with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against the total protein to confirm equal loading.

Visualizations

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF FPR1 FPR1 fMLF->FPR1 HCH6_1 This compound HCH6_1->FPR1 Inhibition G_protein Gαβγ FPR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (p38, ERK) PLC->MAPK Activation Akt Akt PI3K->Akt Activation Inflammatory_Response Inflammatory Response (Chemotaxis, Superoxide Production, Elastase Release) Akt->Inflammatory_Response MAPK->Inflammatory_Response

Caption: this compound inhibits fMLF-induced FPR1 signaling.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPKs TRAF6->MAPK NFkB NF-κB IKK->NFkB Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokine_Production MAPK->Cytokine_Production

Caption: LPS activates the TLR4 signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Macrophages (e.g., THP-1 differentiation) HCH6_1_Pretreatment Pre-treat with this compound (or vehicle) Cell_Culture->HCH6_1_Pretreatment LPS_Stimulation Stimulate with LPS HCH6_1_Pretreatment->LPS_Stimulation Cytokine_Assay Measure Cytokine Levels (ELISA) LPS_Stimulation->Cytokine_Assay WB_Assay Analyze Signaling Proteins (Western Blot) LPS_Stimulation->WB_Assay

Caption: Experimental workflow for this compound co-treatment.

References

Application Note: Long-Term Stability of HCH6-1 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound HCH6-1 is not publicly available. This document provides a generalized framework and representative protocols for assessing the long-term stability of a novel small molecule compound in solution, intended for researchers, scientists, and drug development professionals. The data and specific conditions presented are illustrative.

Introduction

The assessment of long-term stability is a critical step in the drug development process, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1][2][3] This application note outlines a comprehensive approach to evaluating the stability of this compound in solution through forced degradation studies and long-term stability testing under various environmental conditions. Forced degradation studies are designed to identify likely degradation pathways and to develop stability-indicating analytical methods.[4][5][6] The protocols herein describe methodologies for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress to predict its stability profile.

Key Objectives
  • To identify the critical factors affecting the stability of this compound in solution.

  • To elucidate potential degradation pathways.[4][5]

  • To establish a validated stability-indicating method for accurate quantification of this compound and its degradants.[6][7]

  • To recommend appropriate storage conditions and estimate a preliminary shelf life.[1]

Quantitative Data Summary

The stability of this compound in a 1 mg/mL aqueous buffered solution (pH 7.4) was assessed over 12 months under long-term, intermediate, and accelerated storage conditions as per ICH guidelines.[8] The percentage of this compound remaining was quantified using a validated stability-indicating HPLC method.

Table 1: Stability of this compound in Aqueous Solution Over 12 Months

Storage ConditionTime (Months)% this compound Remaining (Mean ± SD)Appearance of Degradation Products (% Total Peak Area)
Long-Term 0100 ± 0.5< 0.1
(25°C ± 2°C / 60% RH ± 5% RH)[8]399.1 ± 0.70.8
698.2 ± 0.61.5
997.5 ± 0.82.2
1296.8 ± 0.92.9
Intermediate 0100 ± 0.5< 0.1
(30°C ± 2°C / 65% RH ± 5% RH)[8]397.9 ± 0.51.9
695.4 ± 0.74.2
Accelerated 0100 ± 0.5< 0.1
(40°C ± 2°C / 75% RH ± 5% RH)[8]392.3 ± 1.17.1
685.1 ± 1.413.8

Experimental Protocols

The following protocols detail the forced degradation studies performed to understand the intrinsic stability of this compound.[4] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in an appropriate solvent (e.g., acetonitrile (B52724) or DMSO) and then diluted in the stress condition medium.

Protocol 1: Acid and Base Hydrolysis
  • Preparation of Solutions:

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

    • Dilute the this compound stock solution with 0.1 M HCl and 0.1 M NaOH separately to achieve a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution in purified water.

  • Incubation:

    • Incubate the acidic, basic, and neutral solutions at 60°C.

    • Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing:

    • Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV method to determine the percentage of this compound remaining and to profile any degradation products.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

    • Dilute the this compound stock solution with the 3% H₂O₂ solution to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the solution at room temperature (25°C), protected from light.

    • Collect aliquots at time points such as 0, 2, 4, 8, and 24 hours.[7]

  • Analysis:

    • Analyze the samples directly by HPLC-UV. It is crucial to ensure the analytical method is not affected by residual peroxide.

Protocol 3: Thermal Degradation
  • Sample Preparation:

    • Prepare a solution of this compound at 100 µg/mL in a suitable buffer (e.g., pH 7.4 phosphate (B84403) buffer).

    • Dispense the solution into sealed, clear glass vials.

  • Incubation:

    • Place the vials in a calibrated oven at a high temperature (e.g., 70°C).

    • Collect samples at various time points (e.g., 0, 1, 3, 5, 7 days).

  • Analysis:

    • Cool the samples to room temperature before analysis by HPLC-UV.

Protocol 4: Photostability
  • Sample Preparation:

    • Prepare a solution of this compound at 100 µg/mL in a suitable buffer.

    • Place the solution in photostable, clear quartz cuvettes or vials.

    • Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light.

  • Exposure:

    • Expose the samples to a light source that complies with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • Analyze the light-exposed sample and the dark control at a suitable time point using HPLC-UV.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_longterm 3. Long-Term Stability Study cluster_analysis 4. Analysis & Evaluation prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Dilute Stock to Working Concentration in Aqueous Buffer prep_stock->prep_working stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_working->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_working->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) prep_working->stress_ox stress_therm Thermal (e.g., 70°C) prep_working->stress_therm stress_photo Photolytic (ICH Q1B Light Exposure) prep_working->stress_photo storage_acc Accelerated (40°C / 75% RH) prep_working->storage_acc storage_int Intermediate (30°C / 65% RH) prep_working->storage_int storage_lt Long-Term (25°C / 60% RH) prep_working->storage_lt sampling Sample at Predetermined Time Points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling storage_acc->sampling storage_int->sampling storage_lt->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS Method sampling->analysis evaluation Quantify % this compound Remaining & Identify Degradants analysis->evaluation report Establish Degradation Profile & Recommend Storage Conditions evaluation->report

Caption: Workflow for assessing the stability of this compound.

Representative Signaling Pathway

Signaling pathways are common targets in drug development.[9][10][11] The PI3K/AKT/mTOR pathway, often dysregulated in cancer, is a frequent focus for small molecule inhibitors.[11]

G cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth HCH6_1 This compound (Hypothetical Inhibitor) HCH6_1->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.

References

Application Notes and Protocols for Studying FPR1-Mediated Signaling Pathways using HCH6-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and other phagocytic leukocytes.[1] It plays a crucial role in the innate immune response by recognizing N-formyl peptides, such as f-Met-Leu-Phe (fMLF), which are released by bacteria or from damaged mitochondria.[1][2] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to essential neutrophil functions like chemotaxis, degranulation (e.g., elastase release), and the production of reactive oxygen species (ROS) for host defense.[3][4] However, excessive or prolonged FPR1 activation can contribute to the pathogenesis of various inflammatory diseases, making it a significant therapeutic target.[3][4]

HCH6-1 is a synthetic dipeptide that acts as a potent and selective competitive antagonist of FPR1.[3][5][6] By binding to FPR1, this compound effectively blocks the binding of agonists like fMLF, thereby inhibiting the downstream signaling pathways and subsequent pro-inflammatory responses in neutrophils.[3][4] This makes this compound an invaluable tool for researchers studying the intricacies of FPR1-mediated signaling and for professionals in drug development exploring novel anti-inflammatory therapies.[6]

These application notes provide a comprehensive overview of the use of this compound as an inhibitor of FPR1 signaling, including its inhibitory effects on key neutrophil functions and detailed protocols for relevant in vitro assays.

Data Presentation

The inhibitory effects of this compound on fMLF-induced neutrophil functions are summarized in the table below. This quantitative data highlights the potency and selectivity of this compound as an FPR1 antagonist.

Assay Agonist This compound IC50 (µM) Cell Type
Superoxide (B77818) Anion GenerationfMLF0.32Human Neutrophils
Elastase ReleasefMLF0.57Human Neutrophils
ChemotaxisfMLF0.48Human Neutrophils
Superoxide Anion GenerationWKYMVm (FPR1/FPR2 agonist)4.98 ± 0.27Human Neutrophils
Superoxide Anion GenerationMMK1 (FPR2 agonist)17.68 ± 2.77Human Neutrophils
Elastase ReleaseWKYMVm (FPR1/FPR2 agonist)5.22 ± 0.69Human Neutrophils
Elastase ReleaseMMK1 (FPR2 agonist)10.00 ± 0.65Human Neutrophils

Data compiled from MedchemExpress.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.

FPR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Inhibits G_protein Gαi / Gβγ FPR1->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca2->Chemotaxis Superoxide Superoxide Generation Ca2->Superoxide Elastase Elastase Release Ca2->Elastase MAPK MAPK (ERK, p38) PKC->MAPK Akt->MAPK MAPK->Chemotaxis MAPK->Superoxide MAPK->Elastase

FPR1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays Neutrophil_Isolation Isolate Human Neutrophils Preincubation Pre-incubate with this compound (or vehicle control) Neutrophil_Isolation->Preincubation Stimulation Stimulate with fMLF Preincubation->Stimulation Chemotaxis_Assay Chemotaxis Assay (Boyden Chamber) Stimulation->Chemotaxis_Assay Superoxide_Assay Superoxide Generation Assay (Cytochrome c reduction) Stimulation->Superoxide_Assay Elastase_Assay Elastase Release Assay (Fluorometric) Stimulation->Elastase_Assay Western_Blot Western Blot Analysis (p-Akt, p-ERK) Stimulation->Western_Blot

General Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on FPR1-mediated neutrophil functions.

Isolation of Human Neutrophils

Principle: Human neutrophils are isolated from fresh peripheral blood by density gradient centrifugation followed by dextran (B179266) sedimentation to remove red blood cells.

Materials:

  • Anticoagulated (e.g., with EDTA or heparin) whole human blood

  • Ficoll-Paque PLUS

  • Dextran T500 solution (3% in 0.9% NaCl)

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • HBSS with Ca²⁺ and Mg²⁺

  • Red Blood Cell Lysis Buffer

  • Fetal Bovine Serum (FBS)

Procedure:

  • Dilute the anticoagulated blood 1:1 with Ca²⁺/Mg²⁺-free HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the neutrophil/erythrocyte pellet at the bottom of the tube.

  • Resuspend the pellet in Ca²⁺/Mg²⁺-free HBSS and add 3% Dextran T500 solution (1 part dextran to 4 parts cell suspension).

  • Allow the red blood cells to sediment for 20-30 minutes at room temperature.

  • Collect the upper neutrophil-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • To remove any remaining red blood cells, perform hypotonic lysis by resuspending the pellet in ice-cold Red Blood Cell Lysis Buffer for 30-60 seconds, followed by the addition of an equal volume of 2x concentrated HBSS to restore isotonicity.

  • Centrifuge at 250 x g for 5 minutes and discard the supernatant.

  • Wash the neutrophil pellet twice with Ca²⁺/Mg²⁺-free HBSS.

  • Resuspend the final neutrophil pellet in HBSS with Ca²⁺ and Mg²⁺ at the desired concentration for subsequent assays.

  • Determine cell viability and purity using a hemocytometer and trypan blue exclusion, and by morphological assessment of a stained cytospin preparation.

Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the migration of neutrophils through a porous membrane towards a chemoattractant (fMLF). This compound's ability to inhibit this migration is quantified.

Materials:

  • Isolated human neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

  • This compound

  • fMLF

  • HBSS with 0.1% BSA

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Resuspend isolated neutrophils in HBSS with 0.1% BSA to a final concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • In the lower chamber of the Boyden apparatus, add HBSS with 0.1% BSA containing fMLF (e.g., 10 nM).

  • Place the polycarbonate membrane over the lower chamber.

  • Add the pre-incubated neutrophil suspension to the upper chamber.

  • Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay, or by staining and counting the cells on the underside of the membrane.

  • Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the fMLF-only control.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

Principle: The production of superoxide anions by activated neutrophils is measured by the reduction of cytochrome c, which can be quantified spectrophotometrically.

Materials:

  • Isolated human neutrophils

  • This compound

  • fMLF

  • Cytochrome c

  • HBSS with Ca²⁺ and Mg²⁺

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Resuspend isolated neutrophils in HBSS to a concentration of 1 x 10⁶ cells/mL.

  • In a 96-well plate, add the neutrophil suspension.

  • Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

  • Add cytochrome c to each well to a final concentration of 50-100 µM.

  • Initiate the reaction by adding fMLF (e.g., 1 µM) to the wells.

  • Immediately measure the change in absorbance at 550 nm over time (e.g., every minute for 15-30 minutes) using a spectrophotometer.

  • The rate of superoxide production is proportional to the rate of change in absorbance. Calculate the inhibitory effect of this compound by comparing the rates in the presence and absence of the inhibitor.

Elastase Release Assay (Fluorometric)

Principle: The release of elastase from the azurophilic granules of activated neutrophils is measured using a specific fluorogenic substrate.

Materials:

  • Isolated human neutrophils

  • This compound

  • fMLF

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • HBSS with Ca²⁺ and Mg²⁺

  • 96-well plate (black, clear bottom)

  • Fluorometer

Procedure:

  • Resuspend isolated neutrophils in HBSS to a concentration of 2 x 10⁶ cells/mL.

  • In a 96-well plate, add the neutrophil suspension.

  • Add various concentrations of this compound (or vehicle control) and incubate for 15 minutes at 37°C.

  • Add the fluorogenic elastase substrate to each well.

  • Stimulate the cells by adding fMLF (e.g., 1 µM).

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates).

  • Calculate the percentage of inhibition of elastase release for each this compound concentration.

Western Blot Analysis of Downstream Signaling

Principle: To investigate the effect of this compound on FPR1-mediated signaling pathways, the phosphorylation status of key downstream proteins like Akt and ERK can be assessed by Western blotting.

Materials:

  • Isolated human neutrophils

  • This compound

  • fMLF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Resuspend neutrophils in serum-free medium to 5 x 10⁶ cells/mL.

  • Pre-incubate cells with this compound or vehicle for 30 minutes at 37°C.

  • Stimulate with fMLF (e.g., 100 nM) for a short time course (e.g., 0, 1, 5, 15 minutes).

  • Terminate the stimulation by adding ice-cold PBS and centrifuging at 4°C.

  • Lyse the cell pellets with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-Akt) or a loading control (e.g., β-actin).

  • Quantify the band intensities to determine the effect of this compound on fMLF-induced protein phosphorylation.[7]

References

Troubleshooting & Optimization

HCH6-1 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the HCH6-1 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound, a potent and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a selective dipeptide antagonist of Formyl Peptide Receptor 1 (FPR1) with protective effects against acute lung injury (ALI).[1][2][3] Proper solubilization is crucial for its efficacy and to obtain reliable and reproducible results in both in vitro and in vivo studies. Poor solubility can lead to inaccurate dosing and misleading experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) and Ethanol.[2] It is practically insoluble in water.[2] For in vivo experiments, specific formulations using a combination of solvents are required.

Q3: I'm seeing precipitation when preparing my this compound solution. What should I do?

A3: Precipitation can occur for several reasons. Here are some troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of this compound.[2][4] Always use newly opened or properly stored anhydrous DMSO.

  • Apply sonication: Ultrasonic treatment can aid in the dissolution of this compound in DMSO.[1][4]

  • Gentle warming: If precipitation occurs, gentle warming of the solution can help redissolve the compound.[4]

  • Follow the correct order of solvent addition: For in vivo formulations, it is critical to add and mix each solvent in the specified order to ensure a clear solution.[1][4]

Q4: Can I store this compound in solution?

A4: Yes, this compound solutions can be stored. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[4]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO250532.45Ultrasonic treatment may be needed.[1][4]
DMSO94200.2Use of fresh, anhydrous DMSO is recommended.[2]
Ethanol8-
WaterInsoluble-[2]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08≥ 4.43For in vivo use.[1][4]
10% DMSO >> 90% corn oil≥ 2.08≥ 4.43For in vivo use.[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder. The molecular weight of this compound is 469.53 g/mol .[1]

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.695 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly to mix.

  • If the compound does not fully dissolve, sonicate the solution for a few minutes until it becomes clear.[1][4]

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (Formulation 1)

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure: This protocol yields a clear solution with a solubility of ≥ 2.08 mg/mL.[1][4] The following example is for preparing 1 mL of working solution.

  • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • To the mixture from step 1, add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to the solution from step 2 to bring the final volume to 1 mL. Mix well.

  • The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 3: Preparation of this compound Working Solution for In Vivo Studies (Formulation 2)

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • Corn oil

  • Sterile tubes

Procedure: This protocol yields a clear solution with a solubility of ≥ 2.08 mg/mL.[1][4] The following example is for preparing 1 mL of working solution.

  • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of corn oil.

  • Mix the solution thoroughly until it is clear and uniform.

  • The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% corn oil.

Visualizations

HCH6_1_Signaling_Pathway HCH6_1 This compound FPR1 FPR1 HCH6_1->FPR1 Antagonist Neutrophil Neutrophil Activation FPR1->Neutrophil Activates Chemotaxis Chemotaxis Neutrophil->Chemotaxis Superoxide Superoxide Generation Neutrophil->Superoxide Elastase Elastase Release Neutrophil->Elastase

Caption: this compound acts as an antagonist to the FPR1 receptor, inhibiting downstream neutrophil activation pathways.

Troubleshooting_Workflow Start Start: Dissolving this compound Precipitation Precipitation Observed? Start->Precipitation UseFreshDMSO Use Fresh Anhydrous DMSO Precipitation->UseFreshDMSO Yes ClearSolution Clear Solution Obtained Precipitation->ClearSolution No Sonicate Apply Ultrasonication UseFreshDMSO->Sonicate Warm Gentle Warming Sonicate->Warm CheckOrder Verify Solvent Addition Order (for in vivo formulations) Warm->CheckOrder CheckOrder->ClearSolution ContactSupport Consult Technical Support CheckOrder->ContactSupport Still Precipitates

Caption: A logical workflow for troubleshooting this compound solubility issues during solution preparation.

References

How to dissolve HCH6-1 powder effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution of HCH6-1 powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and competitive dipeptide antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2] By binding to FPR1, it inhibits downstream signaling pathways that are typically activated by FPR1 agonists like fMLF.[3][4] This inhibition blocks cellular responses such as chemotaxis, superoxide (B77818) anion generation, and elastase release in neutrophils.[1][2][3]

Q2: What are the recommended solvents for dissolving this compound powder?

A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo applications, a multi-component solvent system is typically used.

Q3: Is this compound cytotoxic?

A3: this compound has been shown to have no cytotoxic effects in human neutrophils, as it does not induce LDH release even at concentrations up to 30 μM.[1]

Q4: How should this compound powder and stock solutions be stored?

A4: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution is stable for up to 2 years at -80°C and for 1 year at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Powder is difficult to dissolve 1. Inadequate solvent volume. 2. Precipitate formation. 3. Use of old or hydrated DMSO.1. Ensure the correct volume of solvent is used according to the desired concentration (see Table 1). 2. Use ultrasonication to aid dissolution.[5] Gentle heating can also be applied. 3. Use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.
Precipitation observed after adding to aqueous buffer The compound has limited solubility in aqueous solutions.Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is kept to a minimum and is compatible with your cell type. Perform serial dilutions to reach the final desired concentration.
Inconsistent experimental results 1. Inaccurate concentration of the stock solution. 2. Degradation of the compound due to improper storage.1. Calibrate pipettes regularly and ensure accurate weighing of the powder. 2. Follow the recommended storage conditions for both the powder and stock solutions. Avoid repeated freeze-thaw cycles by preparing aliquots.

Quantitative Data Summary

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compound PowderVolume of DMSO to add to 5 mg of this compound PowderVolume of DMSO to add to 10 mg of this compound Powder
1 mM2.1298 mL10.6489 mL21.2979 mL
5 mM0.4260 mL2.1298 mL4.2596 mL
10 mM0.2130 mL1.0649 mL2.1298 mL

Table 2: Solvent Formulations for In Vivo Studies

ProtocolSolvent CompositionFinal Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.43 mM)
210% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.43 mM)

Detailed Experimental Protocol: Dissolving this compound for In Vitro Cell-Based Assays

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

  • Pre-dissolution Preparation:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition:

    • Using a calibrated micropipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (refer to Table 1). For example, to prepare a 10 mM stock solution from 5 mg of this compound, add 1.0649 mL of DMSO.

  • Dissolution:

    • Vortex the solution gently for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Sterilization (Optional):

    • If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

  • Preparation of Working Solution:

    • When ready to use, thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions in your cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is not detrimental to your cells.

Visualizations

HCH6_1_Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_post Post-Dissolution start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial equilibrate->centrifuge add_dmso Add fresh DMSO centrifuge->add_dmso vortex Vortex gently add_dmso->vortex check_sol Fully dissolved? vortex->check_sol sonicate Sonicate check_sol->sonicate No filter Filter (optional) check_sol->filter Yes sonicate->vortex aliquot Aliquot solution filter->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use stock solution store->end

Caption: Experimental workflow for dissolving this compound powder.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FPR1 FPR1 G_protein G-protein FPR1->G_protein Activates PLC PLC G_protein->PLC MAPK MAPK Pathway G_protein->MAPK PI3K PI3K G_protein->PI3K cellular_response Cellular Responses (Chemotaxis, Superoxide Production, etc.) PLC->cellular_response MAPK->cellular_response PI3K->cellular_response HCH6_1 This compound HCH6_1->FPR1 Antagonizes Agonist FPR1 Agonist (e.g., fMLF) Agonist->FPR1 Activates

Caption: this compound antagonism of the FPR1 signaling pathway.

References

Troubleshooting HCH6-1 precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HCH6-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on preventing and resolving this compound precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, competitive dipeptide antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2] By blocking FPR1, this compound inhibits the downstream signaling pathways activated by FPR1 agonists like fMLF (formyl-L-methionyl-L-leucyl-L-phenylalanine).[3][4] This inhibitory action has been shown to have protective effects against acute lung injury (ALI) and to possess anti-neuroinflammatory properties.[1][5] Specifically, this compound has been demonstrated to inhibit superoxide (B77818) anion generation, elastase release, and chemotaxis in human neutrophils.[2][3]

Q2: What are the solubility properties of this compound?

This compound is practically insoluble in water.[1][6] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][6] For in vitro experiments, it can be dissolved in DMSO at high concentrations, while for in vivo studies, specific formulations involving co-solvents are necessary.[2][7]

Q3: My this compound precipitated after I diluted my DMSO stock solution into my aqueous experimental buffer. Why did this happen?

This is a common issue with water-insoluble compounds like this compound. Precipitation upon dilution of a DMSO stock into an aqueous buffer is often due to the compound's low solubility in the final buffer composition. The high concentration of this compound is maintained in the DMSO stock, but when this is diluted into an aqueous environment, the solubility limit of this compound in that buffer is exceeded, leading to precipitation. The final concentration of DMSO in your experimental buffer may also be too low to keep this compound in solution.

Q4: What is the recommended storage procedure for this compound stock solutions?

To avoid repeated freeze-thaw cycles that can degrade the compound and affect its solubility, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1][6] Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][6]

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experimental buffers.

Problem: this compound precipitates out of solution during my experiment.

Below is a workflow to help you identify the cause of precipitation and find a solution.

G cluster_0 Troubleshooting Workflow for this compound Precipitation A Precipitation Observed B Check Stock Solution (>10 mM in 100% DMSO) A->B C Check Final DMSO Concentration in Assay Buffer B->C D Is Final DMSO Conc. < 0.5%? C->D Evaluate F Consider Co-solvents (e.g., PEG300, Tween-80) C->F If DMSO increase is not an option E Increase Final DMSO Conc. (if tolerated by cells/assay) D->E Yes G Check Buffer pH and Ionic Strength D->G No I Use Sonication or Gentle Warming During Dilution E->I F->I H Optimize Buffer Composition (e.g., different buffer, salt conc.) G->H H->I J Prepare Fresh Dilutions Before Use I->J K Problem Resolved J->K

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

  • Verify Stock Solution Concentration and Solvent:

    • Question: Is your this compound stock solution fully dissolved?

    • Action: Ensure your this compound is completely dissolved in 100% fresh, anhydrous DMSO.[1][6] Visually inspect the stock solution for any particulates. If necessary, use ultrasonication to aid dissolution.[7] A recommended stock concentration is 10 mM or higher in DMSO.

  • Evaluate the Final DMSO Concentration:

    • Question: What is the final percentage of DMSO in your experimental buffer after diluting the stock?

    • Action: The final DMSO concentration is critical for maintaining this compound solubility. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. However, this low percentage may not be sufficient to keep this compound in solution.

    • Solution: If your assay and cells can tolerate it, try increasing the final DMSO concentration. Perform a vehicle control experiment with varying DMSO concentrations to determine the maximum tolerable level without affecting your experimental results.

  • Consider the Use of Co-solvents:

    • Question: Is increasing the DMSO concentration not feasible for your experiment?

    • Action: For in vivo and some in vitro applications, a co-solvent system can improve solubility. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for achieving a clear solution.[2][7] You may need to adapt this for your specific experimental buffer. Always include a vehicle control with the same co-solvent composition.

  • Assess Buffer Composition:

    • Question: Could the pH or ionic strength of your buffer be contributing to the precipitation?

    • Solution: If possible, test the solubility of this compound in a few different buffers (e.g., PBS, Tris-HCl, HEPES) with varying pH levels and salt concentrations to find the optimal conditions for your experiment.

  • Optimize the Dilution Procedure:

    • Question: How are you diluting the this compound stock solution?

    • Action: Rapidly diluting the DMSO stock into the aqueous buffer can cause the compound to precipitate immediately.

    • Solution: Try adding the DMSO stock to the buffer dropwise while vortexing or stirring. Gentle warming of the buffer (if your experiment allows) or brief sonication of the final diluted solution can also help to keep the compound dissolved.[2]

  • Work with Freshly Prepared Solutions:

    • Question: How long are you storing the diluted this compound solution before use?

    • Action: Over time, even in a suitable buffer, small molecules can come out of solution.

    • Solution: Prepare your final working dilution of this compound immediately before each experiment.

Data Summary Tables

Table 1: this compound Solubility and Stock Solution Preparation

SolventSolubilityRecommended Stock ConcentrationNotes
WaterInsoluble[1][6]N/ADo not use water as a primary solvent.
DMSO94 mg/mL (~200 mM)[1][6]10 mM - 50 mMUse fresh, anhydrous DMSO.[1][6] Ultrasonication may be needed for high concentrations.[7]
Ethanol8 mg/mL (~17 mM)[1]< 10 mMLess commonly used for stock solutions compared to DMSO.

Table 2: Example Formulations for this compound

ApplicationFormulationFinal ConcentrationReference
In Vitro This compound in 100% DMSO, then diluted in assay bufferAssay-dependent[1][6]
In Vivo 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (~4.43 mM)[2][7]
In Vivo 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (~4.43 mM)[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder (Molecular Weight: 469.53 g/mol ).

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly. If necessary, use a sonicator water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no visible particles.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare Working Solutions:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in your final assay buffer (e.g., RPMI-1640, DMEM).

    • When diluting, add the this compound stock solution to the assay buffer while gently vortexing.

    • Ensure the final concentration of DMSO in the working solution is as low as possible and does not exceed the tolerance level of your cells or assay (typically <0.5%).

    • Prepare working solutions fresh for each experiment and do not store them.

Protocol 2: Neutrophil Activation Assay

This protocol is a general guideline for a neutrophil activation assay where this compound might be used.

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., with Polymorphprep™).

    • Lyse any remaining red blood cells with an RBC lysis buffer.

    • Resuspend the purified neutrophils in a suitable assay buffer (e.g., serum-free RPMI-1640).[8]

  • Pre-incubation with this compound:

    • Plate the neutrophils at a density of 2 x 10^6 cells/mL.[8]

    • Add the desired concentrations of this compound (prepared as in Protocol 1) to the cells.

    • Include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Incubate the cells with this compound for 30 minutes at 37°C.[8]

  • Stimulation:

    • Add the FPR1 agonist, fMLF (e.g., final concentration of 10 nM), to the wells to stimulate the neutrophils.[9]

    • Include a negative control with no fMLF stimulation.

    • Incubate for the desired time period depending on the downstream readout (e.g., 15 minutes for superoxide anion production, 3 hours for elastase release).

  • Measurement of Neutrophil Activation:

    • Superoxide Anion Production: Measure superoxide anion release using a cytochrome c reduction assay or a luminol-based chemiluminescence assay.[2]

    • Elastase Release: Centrifuge the plates to pellet the cells. Collect the supernatant and measure elastase activity using a specific substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

Signaling Pathways

FPR1 Signaling Pathway and Inhibition by this compound

This compound acts as a competitive antagonist at the FPR1 receptor, preventing the binding of agonists like fMLF. This blockade inhibits the subsequent intracellular signaling cascade that leads to neutrophil activation.

FPR1_Pathway cluster_0 FPR1 Signaling fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Inhibits G_protein Gαβγ FPR1->G_protein Activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLCβ G_betagamma->PLC PI3K PI3Kγ G_betagamma->PI3K PKC PKC PLC->PKC Akt Akt PI3K->Akt MAPK MAPKs (p38, ERK1/2) PKC->MAPK Akt->MAPK Activation Neutrophil Activation (Chemotaxis, Superoxide Production, Elastase Release) MAPK->Activation

Caption: FPR1 signaling cascade and its inhibition by this compound.

References

Technical Support Center: Optimizing HCH6-1 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of HCH6-1 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive dipeptide antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2] Its primary mechanism of action is to block the binding of FPR1 agonists, such as formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF), to the receptor.[3] This inhibition prevents the activation of downstream signaling pathways, thereby suppressing cellular responses like chemotaxis, superoxide (B77818) anion generation, and elastase release in neutrophils.[1][3][4]

Q2: What is the recommended concentration range for this compound in in vitro experiments?

The optimal concentration of this compound depends on the specific cell type and experimental endpoint. Based on available data, a concentration range of 0.1 µM to 10 µM is a good starting point for most cell-based assays. The IC50 values for inhibiting fMLF-induced responses in human neutrophils are typically in the sub-micromolar to low micromolar range.

Q3: Is this compound cytotoxic?

This compound has been shown to have low cytotoxicity. Studies on human neutrophils have indicated no significant lactate (B86563) dehydrogenase (LDH) release, a marker of cytotoxicity, at concentrations up to 30 µM.[1][5]

Q4: How should I dissolve this compound for my experiments?

This compound is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium.[1] Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: No or low inhibitory effect of this compound is observed.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to effectively antagonize the FPR1 agonist.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and agonist concentration. Refer to the IC50 values in the data table below as a starting point.

  • Possible Cause 2: Agonist Specificity. this compound is a selective antagonist for FPR1. If you are using an agonist that also activates other formyl peptide receptors (e.g., FPR2), the inhibitory effect of this compound may be less pronounced.[1]

    • Solution: Confirm the specificity of your agonist. If using a dual agonist, consider increasing the concentration of this compound or using a more specific FPR1 agonist like fMLF.

  • Possible Cause 3: Cell Health and Receptor Expression. Poor cell health or low expression levels of FPR1 on your cells can lead to a diminished response.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase. Verify the expression of FPR1 on your cell line using techniques like flow cytometry or western blotting.

Issue 2: Precipitation of this compound in the culture medium.

  • Possible Cause: Low Solubility in Aqueous Solutions. this compound has poor water solubility.[2]

    • Solution: Prepare a high-concentration stock solution in 100% DMSO and dilute it to the final working concentration in your aqueous culture medium just before use. Ensure vigorous mixing during dilution. The final DMSO concentration should be kept to a minimum.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on fMLF-Induced Responses in Human Neutrophils

ParameterAgonistIC50 (µM)
Superoxide Anion GenerationfMLF0.32[1]
Elastase ReleasefMLF0.57[1][5]
MigrationfMLF0.48[1]

Experimental Protocols

Protocol 1: Superoxide Anion Generation Assay

This protocol is based on the cell-impermeable cytochrome c reduction assay.[1]

  • Isolate human neutrophils from healthy donors.

  • Pre-incubate the neutrophils with various concentrations of this compound for 30 minutes.

  • Add cytochrome c to the cell suspension.

  • Stimulate the cells with the FPR1 agonist fMLF.

  • Measure the change in absorbance at 550 nm to quantify the amount of reduced cytochrome c, which is indicative of superoxide anion generation.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Elastase Release Assay

  • Isolate human neutrophils.

  • Pre-incubate the neutrophils with a range of this compound concentrations for a specified time.

  • Stimulate the cells with fMLF.

  • Centrifuge the samples to pellet the cells.

  • Transfer the supernatant to a new plate containing a specific elastase substrate.

  • Measure the cleavage of the substrate, which is proportional to the amount of released elastase, using a spectrophotometer or fluorometer.

  • Determine the IC50 of this compound.

Visualizations

HCH6_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FPR1 FPR1 MAPK MAPK Pathway FPR1->MAPK Activates Akt Akt Pathway FPR1->Akt Activates fMLF fMLF (Agonist) fMLF->FPR1 Binds & Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Blocks Binding Cellular_Response Cellular Responses (Chemotaxis, Superoxide Generation, Elastase Release) MAPK->Cellular_Response Akt->Cellular_Response

Caption: this compound competitively antagonizes FPR1, blocking downstream signaling.

Experimental_Workflow start Start: Isolate Cells (e.g., Neutrophils) preincubation Pre-incubate cells with varying concentrations of this compound start->preincubation stimulation Stimulate cells with FPR1 agonist (fMLF) preincubation->stimulation assay Perform specific assay (e.g., Superoxide generation, Elastase release, Chemotaxis) stimulation->assay data_analysis Data Analysis: Calculate IC50 assay->data_analysis end End: Determine Optimal This compound Concentration data_analysis->end

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Guide issue Low/No Inhibitory Effect? cause1 Suboptimal Concentration? issue->cause1 Yes cause2 Using Non-Specific Agonist? issue->cause2 No solution1 Perform Dose-Response Experiment cause1->solution1 solution2 Confirm Agonist Specificity or Increase this compound Conc. cause2->solution2 cause3 Poor Cell Health or Low FPR1 Expression? cause2->cause3 No solution3 Check Cell Viability & Verify FPR1 Expression cause3->solution3

Caption: Troubleshooting logic for low this compound efficacy.

References

HCH6-1 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of HCH6-1. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and competitive dipeptide antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3] Its primary mechanism of action is to block the binding of FPR1 agonists, such as fMLF, thereby inhibiting downstream signaling pathways.[4][5] This inhibition prevents neutrophil activation, including processes like chemotaxis, superoxide (B77818) anion generation, and elastase release.[1][4][5][6]

2. What are the recommended storage conditions for lyophilized this compound?

For optimal long-term stability, lyophilized this compound should be stored in a dark, dry place at -20°C or colder; -80°C is preferable for storage extending up to several years.[7][8][9] When stored at -20°C, it is recommended to use the product within one year, and within two years if stored at -80°C.[1] Short-term storage at 4°C is also acceptable.[10][11] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as many peptides are hygroscopic.[7][8][12]

3. How should I store this compound once it is in solution?

Peptide solutions are significantly less stable than their lyophilized form.[12] It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][8][12] These aliquots should be stored at -20°C or colder in a sterile, slightly acidic buffer (pH 5-7).[10][12] Generally, solutions stored at -20°C are usable for up to one month, while storage at -80°C can extend this to one year.[3][13]

4. What solvents can I use to dissolve this compound?

This compound is soluble in DMSO.[1][2] For in vitro experiments, a stock solution can be prepared in fresh, moisture-free DMSO.[3] For in vivo studies, specific solvent systems are recommended. One such protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option for in vivo use is a solution of 10% DMSO in corn oil.[1] It is important to ensure the peptide is fully dissolved, and gentle warming or sonication can be used to aid this process if precipitation occurs.[1]

5. Is this compound cytotoxic?

Studies have shown that this compound does not exhibit cytotoxic effects in human neutrophils, as it does not induce LDH release even at concentrations up to 30 μM.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no activity of this compound in my assay. Improper storage leading to degradation.Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture.[7][8] For solutions, use aliquots stored at -80°C to avoid freeze-thaw cycles.[3][12]
Incorrect solvent or incomplete dissolution.Use fresh, high-quality DMSO for stock solutions.[3] Ensure the peptide is fully dissolved; brief sonication may help.[12] For in vivo work, use the recommended solvent mixtures.[1]
Peptide degradation in solution.Prepare fresh solutions for each experiment. If storing solutions, use sterile, slightly acidic buffers (pH 5-7) and store at -80°C.[10][12] Avoid pH levels above 8.[7]
Precipitation observed in my this compound stock solution. Supersaturation or temperature fluctuations.Gentle warming and/or sonication can help redissolve the precipitate.[1] Ensure the storage temperature is stable.
Contamination of the solvent.Use fresh, anhydrous grade DMSO. Moisture in DMSO can reduce the solubility of some compounds.[3]
Inconsistent results between experiments. Variability in weighing small amounts of lyophilized powder.Allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.[7] Weigh the required amount quickly and reseal the vial tightly.[8] Static charge can also affect weighing; use an anti-static gun if available.[14]
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your stock solution to ensure consistency.[7][8][12]
Unexpected off-target effects. This compound is selective for FPR1 but may have minor effects on other receptors at high concentrations.Confirm the selectivity of your results by using appropriate controls. This compound shows significantly lower inhibitory effects on FPR2.[1]

Quantitative Data Summary

Parameter Value Assay Condition
IC₅₀ (Superoxide Anion Generation) 0.32 μMfMLF-activated human neutrophils[1][2]
IC₅₀ (Elastase Release) 0.57 μMfMLF-activated human neutrophils[1][2]
IC₅₀ (Elastase Release) 5.22 ± 0.69 μMWKYMVm-activated neutrophils[1][2]
IC₅₀ (Elastase Release) 10.00 ± 0.65 μMMMK1-activated neutrophils[1][2]
In Vivo Dosage 50 mg/kg (intraperitoneal injection)LPS-induced acute lung injury mouse model[1][2]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Neutrophil Activation Assay (Superoxide Anion Generation)

This protocol is adapted from studies investigating the inhibitory effect of this compound on fMLF-induced superoxide anion production in human neutrophils.

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from the peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

2. Superoxide Anion Measurement (Cytochrome c Reduction Assay):

  • Pre-incubate neutrophils (e.g., 1x10⁶ cells/mL) with varying concentrations of this compound or vehicle control (DMSO) for 5-15 minutes at 37°C.

  • Add cytochrome c (e.g., 0.5 mg/mL) to the cell suspension.

  • Stimulate the neutrophils with the FPR1 agonist fMLF (e.g., 100 nM).

  • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide anion production.

3. Data Analysis:

  • Calculate the rate of superoxide production from the change in absorbance.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: In Vivo Acute Lung Injury (ALI) Model

This protocol describes a general workflow for evaluating the protective effects of this compound in a lipopolysaccharide (LPS)-induced ALI mouse model.

1. Animal Model:

  • Use a suitable mouse strain (e.g., C57BL/6).

  • Acclimatize the animals for at least one week before the experiment.

2. This compound Administration:

  • Prepare this compound for in vivo administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Administer this compound (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection. This can be done as a pre-treatment (e.g., 1 hour before LPS) or post-treatment (e.g., 30 minutes after LPS).[1]

3. Induction of ALI:

  • Induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., from E. coli).

4. Evaluation of Lung Injury (e.g., 24 hours post-LPS):

  • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration (e.g., neutrophil count) and protein concentration (as an indicator of vascular permeability).

  • Harvest lung tissue for histological analysis (e.g., H&E staining) to assess lung architecture, edema, and inflammatory cell infiltration.

  • Lung tissue can also be homogenized for myeloperoxidase (MPO) activity assay as a quantitative measure of neutrophil accumulation.

5. Data Analysis:

  • Compare the measured parameters (cell counts, protein levels, MPO activity, histological scores) between the vehicle-treated ALI group and the this compound-treated ALI groups.

Visualizations

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Blocks G_Protein G-Protein Activation FPR1->G_Protein PLC PLC Activation G_Protein->PLC MAPK MAPK Pathway G_Protein->MAPK Akt Akt Pathway G_Protein->Akt Neutrophil_Activation Neutrophil Activation PLC->Neutrophil_Activation MAPK->Neutrophil_Activation Akt->Neutrophil_Activation

Caption: this compound competitively antagonizes FPR1, blocking fMLF-induced downstream signaling.

Experimental_Workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use Lyophilized Lyophilized this compound (-80°C Storage) Equilibrate Equilibrate to RT in Desiccator Lyophilized->Equilibrate Dissolve Dissolve in DMSO (Stock Solution) Equilibrate->Dissolve Aliquot Aliquot & Store (-80°C) Dissolve->Aliquot Dilute Dilute to Working Concentration Aliquot->Dilute Assay Perform Assay (e.g., Neutrophil Activation) Dilute->Assay Analyze Data Analysis (e.g., IC50 Calculation) Assay->Analyze

Caption: Recommended workflow for handling this compound from storage to experimental use.

References

Preventing HCH6-1 degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling and storage of HCH6-1 to prevent its degradation in stock solutions. Following these recommendations is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro applications, preparing a stock solution in high-purity, anhydrous DMSO is recommended.[1]

Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?

A2: Proper storage is critical to maintain the stability of this compound. The following table summarizes the recommended conditions.

FormStorage TemperatureDurationAdditional Notes
Solid -20°CUp to 3 years[2]Store in a tightly sealed vial, protected from moisture.
4°CUp to 2 years[3]For shorter-term storage, ensure the container is well-sealed.
DMSO Stock Solution -80°C Up to 2 years [1]Recommended for long-term storage. Aliquot into single-use volumes to avoid freeze-thaw cycles.
-20°C Up to 1 year [1]Suitable for shorter-term storage. Aliquoting is still highly recommended.
Aqueous/Buffer Solutions Not RecommendedShould be used the same dayThis compound is expected to have lower stability in aqueous solutions. Prepare fresh for each experiment whenever possible.

Q3: How many times can I freeze and thaw my this compound DMSO stock solution?

A3: It is highly recommended to aliquot your DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture, which may accelerate degradation. For optimal results, avoid more than 1-2 freeze-thaw cycles.[4]

Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?

A4: A decrease in the biological activity of this compound over time in your assay can indicate instability. To confirm, you can perform a time-course experiment where you measure the compound's activity at different time points after its addition to the assay medium. A progressive loss of activity would suggest degradation.

Q5: What are the likely causes of this compound degradation in solution?

A5: While specific degradation pathways for this compound have not been extensively published, based on its dipeptide structure, potential causes of degradation include:

  • Hydrolysis: The peptide bond in this compound may be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: The tryptophan residue in this compound is susceptible to oxidation, which can be promoted by exposure to air (oxygen) and light.

  • Photodecomposition: Exposure to UV or visible light can cause degradation of light-sensitive compounds.[5] It is good practice to protect solutions from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or reduced biological activity of this compound in assays. Degradation of the stock solution due to improper storage (e.g., moisture, repeated freeze-thaw cycles, extended storage at room temperature).1. Prepare a fresh stock solution of this compound from the solid compound. 2. Ensure the DMSO used is anhydrous and of high purity. 3. Aliquot the new stock solution into single-use vials and store at -80°C. 4. Compare the activity of the new stock solution with the old one.
Degradation in aqueous working solutions.1. Prepare fresh aqueous working solutions of this compound from the DMSO stock immediately before use. 2. Minimize the time the aqueous solution is kept before being added to the assay.
Precipitation observed in the this compound stock solution upon thawing. The concentration of this compound may exceed its solubility limit at lower temperatures, or the solvent may have absorbed water, reducing solubility.1. Gently warm the vial to 37°C for a few minutes and vortex to redissolve the precipitate.[4] 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. 3. Ensure that the DMSO used is anhydrous.
Variability in results between experiments. Inconsistent handling of this compound solutions (e.g., time left at room temperature, exposure to light).1. Standardize the protocol for handling this compound solutions, minimizing the time they are kept at room temperature and protecting them from light.[4] 2. Prepare fresh aqueous working solutions for each experiment.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 485.55 g/mol .

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that all solid has dissolved.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage.[1][6]

Protocol for a Basic Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific aqueous solution over time.

  • Prepare Initial Sample (T=0):

    • Prepare a working solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.

    • Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to stop degradation.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

  • Incubate Samples:

    • Incubate the remaining working solution at the desired experimental temperature (e.g., room temperature or 37°C).

  • Collect Time Points:

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated solution and process it as described in step 1.

  • Analysis:

    • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Compare the peak area of the parent this compound compound at each time point to the T=0 sample to determine the percentage of this compound remaining. A significant decrease in the peak area over time indicates instability under the tested conditions.

Visualizations

HCH6_1_Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate_Vial Equilibrate solid this compound vial to room temperature Weigh_Compound Weigh this compound powder Equilibrate_Vial->Weigh_Compound Add_DMSO Add anhydrous DMSO Weigh_Compound->Add_DMSO Vortex Vortex to dissolve Add_DMSO->Vortex Aliquot Aliquot into single-use tubes Vortex->Aliquot Store Store at -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solutions.

HCH6_1_Troubleshooting_Guide Start Inconsistent or Reduced Biological Activity? Check_Storage Review storage conditions: - Temperature (-80°C?) - Aliquoted? - Age of stock? Start->Check_Storage Yes Check_Handling Review experimental handling: - Fresh working solution? - Time at room temp? - Light exposure? Start->Check_Handling No, but results are variable Prepare_New_Stock Prepare fresh stock solution from solid compound. Check_Storage->Prepare_New_Stock Improper Storage Standardize_Protocol Standardize handling protocol. Check_Handling->Standardize_Protocol Inconsistent Handling Problem_Solved Problem Resolved Prepare_New_Stock->Problem_Solved Contact_Support Contact Technical Support Prepare_New_Stock->Contact_Support Issue persists Standardize_Protocol->Problem_Solved

Caption: Troubleshooting logic for this compound activity issues.

References

The effect of moisture-absorbing DMSO on HCH6-1 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of moisture-absorbing Dimethyl Sulfoxide (DMSO) on the solubility of the dipeptide HCH6-1.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my DMSO stock solution upon storage. What could be the cause?

A1: Precipitation of this compound from DMSO stock solutions is a common issue, often caused by the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere, and the presence of water can significantly decrease the solubility of many organic compounds, including potentially this compound.[1][2][3][4] Repeated freeze-thaw cycles can also increase the likelihood of precipitation.[1]

Q2: How does water in DMSO affect the solubility of compounds like this compound?

A2: As DMSO absorbs water, the polarity of the solvent mixture changes. For many lipophilic compounds, this increased water content can lead to a supersaturated state, making the compound less soluble and prone to crystallization or precipitation.[1] The liquid phase of a DMSO-water mixture becomes more structured and viscous, making it more difficult to dissolve large lipophilic compounds.[1]

Q3: What are the best practices for storing DMSO to prevent moisture absorption?

A3: To minimize moisture absorption, store DMSO in its original, tightly sealed container in a cool, dry, and well-ventilated place away from direct sunlight.[5][6][7][8] Using glass containers is preferable to plastic for long-term storage to maintain quality.[6][8][9] For frequent use, consider aliquoting the DMSO into smaller, single-use glass vials under an inert gas like argon or nitrogen to minimize exposure to atmospheric moisture.[7]

Q4: Can I use a DMSO/water mixture for my stock solution?

A4: While it may seem counterintuitive, some researchers use a DMSO/water (e.g., 90/10) mixture as a standard solvent for compound storage.[10] This can sometimes improve the stability of certain compounds over long periods.[10] However, the solubility of each specific compound, such as this compound, would need to be empirically determined in such a mixture.

Q5: How can I redissolve precipitated this compound in my DMSO stock?

A5: Gentle warming of the solution in a water bath (not exceeding 37°C) and vortexing or sonication can help redissolve the precipitate.[11][12] However, it is crucial to use a fresh bottle of anhydrous DMSO to prepare new stock solutions to ensure accurate concentration.[11]

Troubleshooting Guide: this compound Precipitation in DMSO

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in DMSO stock solutions.

Problem Possible Cause Recommended Action
This compound precipitates after initial dissolution.Moisture in DMSO: The DMSO used may have already absorbed a significant amount of water.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Supersaturation: The concentration of this compound may be too high for the given solvent conditions.Prepare a new stock solution at a slightly lower concentration.
This compound precipitates after freeze-thaw cycles.Effect of Water and Temperature: The presence of water in DMSO significantly lowers its freezing point and can promote crystallization of the compound during thawing.[1]Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.
This compound precipitates when diluted into aqueous media for experiments.Poor Aqueous Solubility: this compound may have low solubility in aqueous buffers.Decrease the final concentration of this compound in the assay. Consider using a co-solvent in the final dilution step, but ensure it does not interfere with the assay.[13] The final concentration of DMSO in cell-based assays should typically be below 0.5% to avoid toxicity.[13]

Data Presentation: Effect of Water in DMSO on this compound Solubility

Water Content in DMSO (% v/v) Hypothetical this compound Solubility (mM) Observation
0 (Anhydrous)> 50Clear solution
525Clear solution
1010Clear solution, potential for precipitation on storage
20< 5Visible precipitate may form
33< 1Significant precipitation

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO with Varying Water Content

This protocol outlines a method to empirically determine the solubility of this compound in DMSO containing different amounts of water.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO (high purity)

  • Deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of DMSO-Water Mixtures: Prepare a series of DMSO-water solutions with varying water content (e.g., 0%, 2%, 5%, 10%, 20% v/v water in DMSO).

  • Sample Preparation: Add an excess amount of this compound powder to a microcentrifuge tube.

  • Dissolution: Add a fixed volume (e.g., 1 mL) of a specific DMSO-water mixture to the tube.

  • Equilibration: Vortex the tube vigorously for 2 minutes, followed by sonication for 10 minutes. Allow the suspension to equilibrate at room temperature for 24 hours with gentle agitation to ensure saturation.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Determine the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Repeat: Repeat steps 3-6 for each DMSO-water mixture.

Visualizations

HCH61_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HCH61 This compound FPR1 FPR1 HCH61->FPR1 Blocks fMLF fMLF (Agonist) fMLF->FPR1 Activates Downstream Downstream Signaling (e.g., PLC, PI3K/Akt) FPR1->Downstream Neutrophil Neutrophil Activation (Superoxide generation, Elastase release, Chemotaxis) Downstream->Neutrophil

Caption: this compound competitively antagonizes the FPR1 receptor, blocking downstream signaling.

Experimental_Workflow_Solubility start Start: Assess this compound Solubility prep_dmso Prepare DMSO-Water Mixtures (0%, 2%, 5%, 10%, 20% H2O) start->prep_dmso add_hch61 Add Excess this compound prep_dmso->add_hch61 dissolve Vortex and Sonicate add_hch61->dissolve equilibrate Equilibrate for 24h dissolve->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge quantify Quantify Supernatant (HPLC or Spectrophotometry) centrifuge->quantify end End: Determine Solubility quantify->end

Caption: Workflow for determining this compound solubility in various DMSO-water mixtures.

References

Technical Support Center: HCH6-1 Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for dissolving HCH6-1, a potent and competitive antagonist of Formyl Peptide Receptor 1 (FPR1), using sonication.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is soluble in DMSO and may require sonication to achieve higher concentrations.[1][2] It is practically insoluble in water.[3]

Q2: Why is sonication recommended for dissolving this compound in DMSO?

A2: Sonication is recommended to facilitate the dissolution of this compound, especially at high concentrations (e.g., 250 mg/mL or 532.45 mM).[1][2] The high-frequency sound waves generated during sonication help to break down compound aggregates and enhance its solubility in the solvent.[4][5]

Q3: What are the typical stock solution concentrations that can be achieved for this compound in DMSO with sonication?

A3: With the aid of sonication, stock solutions of this compound in DMSO can be prepared at concentrations as high as 250 mg/mL (532.45 mM).[1][2]

Q4: Can I use heat to aid the dissolution of this compound?

A4: Gentle warming can be used in conjunction with sonication to aid dissolution.[6][7] However, it is crucial to be cautious and avoid excessive heat, as it may lead to the degradation of the compound.

Troubleshooting Guide

Issue: this compound powder is not fully dissolving in DMSO, even with vortexing.

Possible Cause Troubleshooting Steps & Recommendations
Insufficient Energy Input Utilize a bath sonicator for 5-10 minute intervals.[6] Ensure the vial is partially submerged in the water bath. For more resistant compounds, a probe sonicator can be used, but care must be taken to avoid overheating the sample.
Presence of Moisture in DMSO Use fresh, anhydrous (water-free) DMSO.[3] Moisture in DMSO can significantly decrease the solubility of many organic compounds.[8] Store DMSO properly to prevent water absorption.
Compound Aggregation Break up any visible clumps of this compound powder with a clean spatula before adding the solvent. Sonication is particularly effective at breaking down microscopic aggregates.[4]
Low Ambient Temperature Gently warm the solution to 30-40°C while sonicating.[6] Do not exceed 50°C to prevent potential compound degradation.

Issue: this compound precipitates out of the DMSO stock solution upon storage or after freeze-thaw cycles.

Possible Cause Troubleshooting Steps & Recommendations
Supersaturated Solution If precipitation occurs after initial dissolution, the solution may be supersaturated. Try preparing a slightly more dilute stock solution. Re-sonicate the solution to attempt to redissolve the precipitate.[8]
Water Contamination During Storage Ensure vials are tightly sealed to prevent atmospheric moisture absorption by the hygroscopic DMSO.[2] Consider storing aliquots under an inert gas like argon or nitrogen.
Freeze-Thaw Instability Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[6][9] If precipitation is observed after thawing, re-sonicate the aliquot before use.
Low Storage Temperature While -20°C or -80°C is recommended for long-term storage, observe if precipitation occurs upon cooling. If so, allow the vial to warm to room temperature and sonicate before use.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
  • Preparation: Weigh the desired amount of this compound powder in a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 250 mg/mL).

  • Initial Mixing: Vortex the vial for 1-2 minutes to initially disperse the compound.

  • Sonication:

    • Place the vial in a bath sonicator.

    • Sonicate for 10-15 minute intervals.

    • Visually inspect the solution for complete dissolution between intervals.

    • If necessary, gently warm the solution to 30-40°C during sonication.

  • Final Check: Once the solution is clear and free of visible particles, the stock solution is ready.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C, protected from light and moisture.

Data Presentation: this compound Solubility
Solvent Concentration Molar Equivalent Notes
DMSO250 mg/mL532.45 mMSonication is required.[1][2]
DMSO94 mg/mL200.2 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[3]
Ethanol8 mg/mL17.04 mM-
WaterInsoluble--

Molecular Weight of this compound: 469.53 g/mol

Visualizations

FPR1 Signaling Pathway Inhibition by this compound

This compound is a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[1][5] Upon activation by agonists such as formylated peptides (e.g., fMLF), FPR1 initiates a downstream signaling cascade that leads to various cellular responses in immune cells, including chemotaxis, superoxide (B77818) anion generation, and elastase release.[5][10] this compound competitively binds to FPR1, thereby blocking the binding of agonists and inhibiting these downstream signaling events.[5]

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (fMLF) Agonist (fMLF) FPR1 FPR1 Agonist (fMLF)->FPR1 Activates This compound This compound This compound->FPR1 Inhibits G_Protein G Protein (Gi) FPR1->G_Protein Activates PLC PLC G_Protein->PLC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Cellular_Responses Chemotaxis Superoxide Generation Elastase Release MAPK->Cellular_Responses Leads to

Caption: Inhibition of the FPR1 signaling pathway by this compound.

Experimental Workflow: Dissolving this compound with Sonication

The following workflow outlines the key steps and decision points for successfully dissolving this compound for experimental use.

Dissolution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 min add_dmso->vortex dissolved1 Completely Dissolved? vortex->dissolved1 sonicate Sonicate in Bath (10-15 min intervals) dissolved1->sonicate No end Solution Ready Aliquot & Store dissolved1->end Yes dissolved2 Completely Dissolved? sonicate->dissolved2 warm Gently Warm (30-40°C) while Sonicating dissolved2->warm No dissolved2->end Yes dissolved3 Completely Dissolved? warm->dissolved3 troubleshoot Troubleshoot: - Check DMSO purity - Consider lower concentration dissolved3->troubleshoot No dissolved3->end Yes

References

Technical Support Center: HCH6-1 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Formyl Peptide Receptor 1 (FPR1) antagonist, HCH6-1. The focus is on the optimal solvent selection and preparation for in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and competitive dipeptide antagonist of Formyl Peptide Receptor 1 (FPR1).[1][2] It functions by inhibiting chemotaxis, superoxide (B77818) anion generation, and elastase release in neutrophils activated by FPR1 agonists like fMLF.[1][3] this compound has demonstrated protective effects against acute lung injury (ALI) and anti-neuroinflammatory effects in preclinical models.[1][3][4][5]

Q2: What are the recommended solvents for in vivo administration of this compound?

A2: Based on available data, two primary solvent systems are recommended for achieving a clear solution of this compound for in vivo studies.[1][2]

  • Aqueous-based vehicle: A multi-component system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Oil-based vehicle: A simpler formulation of 10% DMSO and 90% corn oil.

Q3: What is the achievable solubility of this compound in these recommended in vivo vehicles?

A3: In both the aqueous-based (DMSO/PEG300/Tween-80/saline) and oil-based (DMSO/corn oil) vehicles, a solubility of at least 2.08 mg/mL (4.43 mM) can be achieved, resulting in a clear solution.[1][2]

Q4: What is the suggested route of administration and dosage used in preclinical studies?

A4: In mouse models of acute lung injury, this compound has been administered via intraperitoneal injection at a dosage of 50 mg/kg.[1][2]

Q5: Is this compound cytotoxic?

A5: Studies have shown that this compound does not induce lactate (B86563) dehydrogenase (LDH) release in human neutrophils even at concentrations up to 30 μM, indicating it does not have cytotoxic effects at these levels.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or cloudiness in the prepared formulation. Incomplete dissolution of this compound.Ensure the solvents are added sequentially as described in the protocol. Gentle warming and/or sonication can aid in dissolution.[2] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[6]
Improper mixing of components.Vortex or mix thoroughly after the addition of each solvent to ensure a homogenous solution before adding the next component.
Phase separation in the final formulation. Immiscibility of components, particularly in the oil-based vehicle.Ensure vigorous mixing to form a stable emulsion. Prepare the formulation fresh before each experiment.
Adverse reaction in test animals (e.g., irritation at the injection site). High concentration of DMSO or other co-solvents.While the recommended formulations have been used successfully, it is crucial to run a vehicle-only control group to assess any potential toxicity or confounding effects of the solvent mixture itself.[7][8]
The inherent properties of the solvent mixture.Consider the route of administration. The provided formulations are for intraperitoneal injection. Other routes may require different solvent systems.[7]
Inconsistent experimental results. Instability of the formulation.Prepare the this compound solution fresh for each experiment and use it promptly to avoid potential degradation or precipitation over time.
Incorrect dosage calculation.Re-verify calculations for animal weight, desired dose (mg/kg), and the final concentration of the this compound solution.

Data Presentation: In Vivo Solvent Formulations

The following table summarizes the recommended and tested solvent systems for the in vivo administration of this compound.

Vehicle Composition Achievable Concentration Primary Administration Route Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.43 mM)[1][2]Intraperitoneal InjectionMulti-component aqueous-based system. Requires sequential addition of solvents.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.43 mM)[1][2]Intraperitoneal InjectionSimpler, oil-based system. May require vigorous mixing.

Experimental Protocols

Protocol 1: Preparation of this compound in an Aqueous-Based Vehicle

This protocol is designed to prepare a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.

  • Prepare a Stock Solution: Weigh out the required amount of this compound powder. To prepare a 20.8 mg/mL stock solution, dissolve the powder in fresh, anhydrous DMSO. Ultrasonic agitation may be required to fully dissolve the compound.[1][2]

  • Initial Dilution: In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add DMSO Stock: To the PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogenous.

  • Final Dilution: Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL. Vortex thoroughly to ensure a clear, homogenous solution.

  • Final Concentration: The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with an this compound concentration of 2.08 mg/mL.

Protocol 2: Preparation of this compound in an Oil-Based Vehicle

This protocol is designed to prepare a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.

  • Prepare a Stock Solution: As in Protocol 1, prepare a 20.8 mg/mL stock solution of this compound in fresh, anhydrous DMSO.

  • Initial Dilution: In a sterile microcentrifuge tube, add 900 µL of corn oil.

  • Add DMSO Stock: To the corn oil, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

  • Emulsify: Vortex the mixture vigorously for several minutes until a uniform, clear solution is achieved. The solution should be used immediately for optimal results.[6]

  • Final Concentration: The final concentrations of the components will be 10% DMSO and 90% corn oil, with an this compound concentration of 2.08 mg/mL.

Visualizations

Solvent_Selection_Workflow cluster_0 Initial Assessment cluster_1 Formulation Options cluster_2 Verification & Administration Start Start: Need to administer this compound in vivo Solubility Assess this compound Solubility (Known: Poorly water-soluble) Start->Solubility Aqueous Aqueous-Based Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Solubility->Aqueous Option 1 Oil Oil-Based Vehicle (10% DMSO, 90% Corn Oil) Solubility->Oil Option 2 QC Quality Control (Check for clear solution, no precipitation) Aqueous->QC Oil->QC Admin Administer via Intraperitoneal Injection QC->Admin End End: Experiment Admin->End

Caption: Decision workflow for selecting an appropriate in vivo solvent for this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock choose_vehicle Choose Vehicle System (Aqueous or Oil-based) prep_stock->choose_vehicle prep_aqueous Prepare Aqueous Formulation (Protocol 1) choose_vehicle->prep_aqueous Aqueous prep_oil Prepare Oil Formulation (Protocol 2) choose_vehicle->prep_oil Oil-based qc_check QC Check: Clear Solution? prep_aqueous->qc_check prep_oil->qc_check inject Intraperitoneal Injection qc_check->inject Pass fail FAIL: Troubleshoot Preparation qc_check->fail Fail monitor Monitor Animals & Collect Data inject->monitor end End monitor->end fail->prep_stock

Caption: Step-by-step experimental workflow for this compound in vivo formulation and administration.

References

HCH6-1 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of HCH6-1, with a specific focus on potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and competitive antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3] By binding to FPR1, it blocks the downstream signaling pathways that are normally activated by FPR1 agonists like formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF).[4][5][6] This inhibitory action prevents the activation of neutrophils, a type of white blood cell involved in inflammatory responses.[4][7] Specifically, this compound has been shown to inhibit fMLF-induced superoxide (B77818) anion generation, elastase release, and chemotaxis in human neutrophils.[2][4][5][6]

Q2: How selective is this compound for its primary target, FPR1?

A2: this compound demonstrates significant selectivity for FPR1 over the related Formyl Peptide Receptor 2 (FPR2). It has much weaker inhibitory effects on neutrophil activation triggered by FPR2 agonists.[2] This selectivity is a key feature, suggesting that its biological effects are primarily mediated through the blockade of FPR1.

Q3: Does this compound exhibit cytotoxicity at high concentrations?

A3: Based on available data, this compound does not appear to be cytotoxic to human neutrophils at concentrations up to 30 μM.[2][8] A lactate (B86563) dehydrogenase (LDH) release assay, which measures cell membrane integrity, showed no significant LDH release in human neutrophils treated with this compound at this concentration.[2][8] Furthermore, in vivo studies have shown that this compound administered alone does not induce airspace inflammation.[2][8]

Q4: What are the known IC₅₀ values for this compound's on-target activity?

A4: The half-maximal inhibitory concentrations (IC₅₀) for this compound have been determined in functional assays using human neutrophils stimulated with the FPR1 agonist fMLF. These values are summarized in the table below.

Quantitative Data Summary

Table 1: this compound In Vitro Activity

Assay Description Agonist IC₅₀ Value (μM) Cell Type Reference
Superoxide Anion Generation fMLF (FPR1 Agonist) 0.32 Human Neutrophils [2]
Elastase Release fMLF (FPR1 Agonist) 0.57 Human Neutrophils [2][8]
Superoxide Anion Generation WKYMVm (FPR1/FPR2 Agonist) 4.98 ± 0.27 Human Neutrophils [2]
Elastase Release WKYMVm (FPR1/FPR2 Agonist) 5.22 ± 0.69 Human Neutrophils [2][8]
Superoxide Anion Generation MMK1 (FPR2 Agonist) 17.68 ± 2.77 Human Neutrophils [2]

| Elastase Release | MMK1 (FPR2 Agonist) | 10.00 ± 0.65 | Human Neutrophils |[2][8] |

Table 2: this compound Cytotoxicity Data

Assay Description Concentration Result Cell Type Reference

| LDH Release Assay | Up to 30 μM | No cytotoxic effects observed | Human Neutrophils |[2][8] |

Troubleshooting Guide: Investigating Unexpected Results

If you observe an unexpected phenotype in your experiments when using this compound, especially at high concentrations, it is prudent to investigate the possibility of off-target effects or confounding factors.

Issue: I am seeing a biological effect that is inconsistent with FPR1 antagonism.

  • Possible Cause: At high concentrations, the selectivity of any small molecule can decrease, potentially leading to interactions with other cellular targets. While no specific off-targets for this compound have been publicly reported, this remains a theoretical possibility.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Determine if the unexpected effect is concentration-dependent. Off-target effects often require higher concentrations than on-target effects.

    • Use a Structurally Unrelated FPR1 Antagonist: If a different, structurally distinct FPR1 antagonist recapitulates the expected on-target effect but not the unexpected phenotype, it strengthens the hypothesis of an this compound-specific off-target effect.

    • Conduct a Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., LDH release) in your specific cell system to confirm that the observed phenotype is not simply a result of cell death.[9]

    • Consider Broad Panel Screening: For critical drug development applications, profiling this compound against a commercial off-target panel (e.g., a kinase or GPCR safety panel) can identify unintended molecular targets.[9][10]

Issue: My dose-response curve is not behaving as expected, or I see effects in the vehicle control.

  • Possible Cause: this compound has low aqueous solubility and is typically dissolved in solvents like DMSO.[1][3] High concentrations of the vehicle itself can be toxic to cells.

  • Troubleshooting Steps:

    • Check Vehicle Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for your cell type (typically <0.5%).

    • Solubility Issues: At high concentrations, this compound may precipitate out of solution, leading to inaccurate dosing and confounding results. Visually inspect your culture wells for any signs of precipitation.

Visualizations

Signaling and Experimental Workflows

FPR1_Signaling_Pathway cluster_membrane Cell Membrane FPR1 FPR1 Receptor PLC Phospholipase C (PLC) FPR1->PLC Activates fMLF fMLF (Agonist) fMLF->FPR1 Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Akt MAPK / Akt Phosphorylation Ca_release->MAPK_Akt PKC->MAPK_Akt Neutrophil_Activation Neutrophil Activation (Superoxide, Elastase, Chemotaxis) MAPK_Akt->Neutrophil_Activation

Caption: this compound competitively antagonizes the FPR1 receptor.

Off_Target_Investigation_Workflow Start Unexpected Experimental Result Observed DoseResponse Step 1: Confirm Dose-Dependence Start->DoseResponse Cytotoxicity Step 2: Assess Cytotoxicity (LDH Assay) DoseResponse->Cytotoxicity Orthogonal Step 3: Test Structurally Unrelated FPR1 Antagonist Cytotoxicity->Orthogonal PanelScreen Step 4 (Optional): Broad Off-Target Panel Screen (e.g., Kinase Panel) Orthogonal->PanelScreen Conclusion Conclusion: Distinguish On-Target vs. Potential Off-Target Effect PanelScreen->Conclusion

Caption: Workflow for investigating potential off-target effects.

LDH_Assay_Workflow Start Seed cells in 96-well plate Treatment Treat cells with this compound (include controls) Start->Treatment Incubate Incubate for desired period (e.g., 24h) Treatment->Incubate Centrifuge Centrifuge plate to pellet cells Incubate->Centrifuge Supernatant Transfer supernatant to new plate Centrifuge->Supernatant ReactionMix Add LDH Reaction Mix to supernatant Supernatant->ReactionMix Incubate2 Incubate at RT (protected from light) ReactionMix->Incubate2 Read Measure Absorbance at 490 nm Incubate2->Read

Caption: A simplified workflow for the LDH cytotoxicity assay.

Experimental Protocols

The following are generalized protocols for key assays. Researchers should optimize these based on their specific cell types and experimental conditions.

Protocol 1: LDH Cytotoxicity Assay

This assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[2]

  • Materials:

    • Cells of interest

    • 96-well flat-bottom tissue culture plates

    • This compound and vehicle control (e.g., DMSO)

    • Commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Sigma-Aldrich) containing substrate mix and assay buffer.

    • Lysis Buffer (e.g., 1% Triton X-100) for positive control (maximum LDH release).

    • Microplate reader capable of measuring absorbance at 490 nm.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere/stabilize overnight.

    • Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the cells. Include the following controls:

      • Vehicle Control (cells treated with the same concentration of solvent as the highest this compound dose).

      • Maximum LDH Release Control (cells treated with Lysis Buffer).

      • Untreated Control (cells in media only).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C.

    • Sample Collection: Centrifuge the plate at ~250 x g for 10 minutes.[11] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well of the new plate containing the supernatant.

    • Incubation & Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11] Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Vehicle Abs) / (Max LDH Release Abs - Vehicle Abs)

Protocol 2: Superoxide Anion Generation Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions (O₂⁻) by activated neutrophils. Superoxide reduces cytochrome c, which can be measured spectrophotometrically.

  • Materials:

    • Isolated human neutrophils

    • Hanks' Balanced Salt Solution (HBSS) or similar buffer

    • Cytochrome c

    • Superoxide Dismutase (SOD) as a negative control

    • FPR1 agonist (e.g., fMLF)

    • This compound

    • 96-well plate

    • Temperature-controlled microplate reader capable of measuring absorbance at 550 nm.

  • Methodology:

    • Cell Preparation: Isolate neutrophils from fresh human blood. Resuspend the cells in buffer at a concentration of ~1.33 x 10⁷ cells/mL.[12]

    • Assay Setup: In a 96-well plate, add the following to each well:

      • Neutrophil suspension.

      • Cytochrome c solution (final concentration ~100 µM).

      • This compound at various concentrations or vehicle control.

      • For control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide.[12]

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the cells.

    • Activation: Initiate the reaction by adding the FPR1 agonist (e.g., fMLF, final concentration ~100 nM).[12]

    • Measurement: Immediately begin measuring the change in absorbance at 550 nm kinetically for 10-20 minutes at 37°C.[12]

    • Data Analysis: The rate of cytochrome c reduction is proportional to the rate of superoxide production. Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). Compare the rates in this compound-treated wells to the vehicle control to determine the percent inhibition.

Protocol 3: Elastase Release Assay

This assay measures the amount of elastase, an enzyme stored in the azurophil granules of neutrophils, released upon cell activation.

  • Materials:

    • Isolated human neutrophils

    • Assay Buffer (as recommended by kit)

    • This compound and vehicle control

    • FPR1 agonist (e.g., fMLF)

    • Commercial Neutrophil Elastase Activity Assay Kit (e.g., from Sigma-Aldrich, Cayman Chemical) containing a specific fluorogenic or chromogenic elastase substrate.

    • 96-well plate (black plates for fluorescent assays).

    • Microplate reader (fluorometer or spectrophotometer).

  • Methodology:

    • Cell Preparation: Isolate neutrophils and resuspend them in assay buffer.

    • Assay Setup: Add neutrophils to the wells of a 96-well plate.

    • Inhibitor Incubation: Add various concentrations of this compound or vehicle control to the wells. Incubate for a short period at 37°C.

    • Activation: Add the FPR1 agonist (e.g., fMLF) to stimulate elastase release. Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

    • Substrate Addition: Add the elastase substrate provided in the kit to each well.

    • Measurement: Measure the fluorescence (e.g., Ex/Em = 380/500 nm) or absorbance in kinetic mode for 10-20 minutes at 37°C.[4][13]

    • Data Analysis: The rate of increase in signal is proportional to the elastase activity. Compare the rates in this compound-treated wells to the vehicle control to determine the percent inhibition and calculate the IC₅₀ value.

References

How to minimize HCH6-1 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HCH6-1. Our goal is to help you minimize potential cytotoxic effects and ensure the success of your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic dipeptide, specifically N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester. It functions as a potent and competitive antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3][4] By blocking FPR1, this compound inhibits downstream signaling pathways associated with inflammation.[1][2]

Q2: Is this compound generally considered cytotoxic?

Current research indicates that this compound is not cytotoxic to human neutrophils, even at concentrations up to 30 μM, as measured by lactate (B86563) dehydrogenase (LDH) release assays.[3] In fact, studies have demonstrated its protective effects against cellular damage in various models, including acute lung injury and neuroinflammation.[1][5][6]

Q3: I am observing cytotoxicity in my cell culture after treating with this compound. What could be the cause?

While this compound itself has not been shown to be directly cytotoxic, several factors in your experimental setup could lead to observations of decreased cell viability. These may include:

  • High Concentrations: Exceeding the optimal concentration range may lead to off-target effects.

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations.

  • Cell Line Sensitivity: Your specific cell line may have a unique sensitivity to the compound or the vehicle.

  • Experimental Conditions: Factors like incubation time, cell density, and media composition can influence results.

  • Compound Purity: Impurities in the this compound sample could be responsible for cytotoxic effects.

Troubleshooting Guide: Minimizing Perceived this compound Cytotoxicity

If you are encountering unexpected cytotoxicity in your experiments with this compound, follow this troubleshooting guide to identify and resolve the issue.

Step 1: Verify Compound and Vehicle Controls

It is crucial to differentiate between the effects of this compound and its solvent.

Experimental Protocol: Vehicle Control Cytotoxicity Assay

  • Cell Plating: Seed your cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Vehicle Preparation: Prepare serial dilutions of your solvent (e.g., DMSO) in your cell culture medium to match the concentrations used in your this compound experiments.

  • Treatment: Replace the medium in your cell wells with the vehicle control dilutions. Include a "medium-only" control.

  • Incubation: Incubate the plate for the same duration as your this compound experiments.

  • Cytotoxicity Assessment: Measure cell viability using a standard method such as an MTT, XTT, or LDH assay.

Data Interpretation:

ObservationPossible CauseRecommended Action
High cytotoxicity in vehicle controlsSolvent concentration is too high.Decrease the final concentration of the solvent in your experiments. Consider using a different, less toxic solvent if possible.
No cytotoxicity in vehicle controlsThe observed cytotoxicity is likely due to this compound or another experimental factor.Proceed to Step 2.
Step 2: Optimize this compound Concentration

Determining the optimal, non-toxic concentration of this compound for your specific cell line is critical.

Experimental Protocol: this compound Dose-Response Cytotoxicity Assay

  • Cell Plating: Seed your cells as described in Step 1.

  • This compound Preparation: Prepare a range of this compound concentrations, starting from a low, previously reported effective concentration (e.g., below 1 μM) and extending to higher concentrations.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control at the highest solvent concentration used.

  • Incubation and Assessment: Follow the incubation and cytotoxicity assessment steps from the vehicle control protocol.

Quantitative Data Summary: this compound IC50 Values

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for its primary target, FPR1, in different functional assays. These values can serve as a reference for selecting an appropriate concentration range for your experiments.

AssayCell TypeAgonistIC50 (μM)
Superoxide Anion GenerationHuman NeutrophilsfMLF0.32
Elastase ReleaseHuman NeutrophilsfMLF0.57

Data sourced from MedchemExpress.[3]

Step 3: Assess Cell Culture Health and Experimental Workflow

Consistent and healthy cell cultures are fundamental to reliable experimental outcomes.

Logical Troubleshooting Workflow

G start Start: Observed Cytotoxicity check_culture Check Cell Culture Health (Morphology, Contamination) start->check_culture check_reagents Verify Reagent Quality (Media, Serum, this compound Purity) check_culture->check_reagents optimize_density Optimize Cell Seeding Density check_reagents->optimize_density review_protocol Review Experimental Protocol (Incubation Time, Handling) optimize_density->review_protocol end_point Re-run Experiment with Optimized Parameters review_protocol->end_point G cluster_membrane Cell Membrane FPR1 FPR1 G_protein G-protein FPR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K fMLF fMLF (Agonist) fMLF->FPR1 Binds and Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Binds and Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) PLC->Downstream PI3K->Downstream

References

Technical Support Center: HCH6-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HCH6-1, a selective and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro and in vivo experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of neutrophil activation (e.g., superoxide (B77818) anion generation, elastase release, chemotaxis). 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively antagonize the FPR1 agonist. 2. Inappropriate agonist: The inflammatory response may be triggered by a non-FPR1 agonist. This compound is highly selective for FPR1.[1][2] 3. This compound degradation: Improper storage or handling may have led to the degradation of the dipeptide. 4. Cell health: Neutrophils are sensitive and have a short lifespan. Poor cell viability will affect experimental outcomes.1. Optimize this compound concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. The reported IC50 for inhibiting fMLF-induced superoxide anion generation is 0.32 μM.[2] 2. Verify agonist specificity: Ensure you are using an FPR1-specific agonist like fMLF. This compound shows significantly less inhibitory effect against dual FPR1/FPR2 agonists (e.g., WKYMVm) or FPR2-specific agonists (e.g., MMK1).[2] 3. Proper handling and storage: Prepare fresh stock solutions of this compound in DMSO and store them appropriately. For in vivo studies, it is recommended to prepare the working solution fresh on the day of the experiment.[2] 4. Ensure cell viability: Use freshly isolated neutrophils and handle them with care. Perform a cell viability assay (e.g., LDH release assay) to confirm that this compound is not causing cytotoxicity at the concentrations used. This compound has been shown to not induce LDH release at concentrations up to 30 μM.[2][3]
Precipitation of this compound in stock or working solutions. 1. Poor solubility: this compound has limited solubility in aqueous solutions. 2. Incorrect solvent: Using a solvent in which this compound is not readily soluble.1. Follow recommended solvent systems: For in vitro experiments, a high concentration stock solution can be prepared in DMSO (e.g., 250 mg/mL with ultrasonic treatment).[3] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[3] Another option is 10% DMSO in corn oil.[3] 2. Aid dissolution: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Variability in in vivo results in animal models of acute lung injury (ALI). 1. Timing and route of administration: The timing of this compound administration relative to the inflammatory insult (e.g., LPS) is critical. 2. Animal strain and model differences: The inflammatory response can vary between different animal strains and ALI models.1. Optimize administration protocol: In a mouse model of LPS-induced ALI, this compound has been shown to be effective when administered via intraperitoneal injection both 1 hour before or 30 minutes after the LPS challenge.[2][3] The optimal timing and dosage should be determined for your specific model. 2. Standardize experimental conditions: Ensure consistency in the animal strain, age, sex, and the method of inducing ALI.
Unexpected off-target effects. Potential for non-specific interactions at high concentrations. Use the lowest effective concentration: While this compound is reported to be a selective FPR1 antagonist, it is good practice to use the lowest concentration that achieves the desired biological effect to minimize the risk of off-target effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic dipeptide, N-(N-benzoyl-L-tryptophanyl)-D-phenylanlanine methyl ester.[4][5] It functions as a potent and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[2][4][6] By binding to FPR1, it blocks the downstream signaling pathways that are normally activated by FPR1 agonists like formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF).[4]

Q2: What are the key in vitro effects of this compound on neutrophils?

A2: this compound has been shown to inhibit several key functions of human neutrophils when they are activated by the FPR1 agonist fMLF. These include:

  • Inhibition of superoxide anion generation.[1][2][4]

  • Inhibition of elastase release.[1][2][4]

  • Inhibition of chemotaxis.[1][4]

Q3: What are the demonstrated in vivo effects of this compound?

A3: In animal models, specifically in mice with lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound has demonstrated protective effects.[1][2] It has been shown to reduce the infiltration of inflammatory cells (neutrophils) into the lungs and ameliorate lung tissue damage.[2][3][4] More recent studies have also explored its anti-neuroinflammatory and neuroprotective effects in cellular and animal models of Parkinson's disease.[7][8]

Q4: Is this compound selective for FPR1?

A4: Yes, this compound is considered a selective FPR1 antagonist.[1][6] It shows significantly lower inhibitory activity against responses mediated by the related receptor, FPR2.[2]

Q5: What is the downstream signaling pathway affected by this compound?

A5: this compound competitively inhibits the signaling pathways downstream of FPR1 activation. This includes the attenuation of the phosphorylation of mitogen-activated protein kinases (MAPKs) and the Akt protein in neutrophils stimulated by fMLF.[1]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound's inhibitory effects on various neutrophil functions.

Activity Agonist IC50 (μM)
Superoxide Anion GenerationfMLF (FPR1 agonist)0.32[2]
WKYMVm (dual FPR1/FPR2 agonist)4.98 ± 0.27[2]
MMK1 (FPR2 agonist)17.68 ± 2.77[2]
Elastase ReleasefMLF (FPR1 agonist)0.57[2][3]
WKYMVm (dual FPR1/FPR2 agonist)5.22 ± 0.69[2][3]
MMK1 (FPR2 agonist)10.00 ± 0.65[2][3]

Key Experimental Protocols

1. Preparation of this compound Stock Solution for In Vitro Assays:

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: To prepare a high-concentration stock solution, dissolve this compound in fresh DMSO. For example, a concentration of 250 mg/mL can be achieved with the aid of ultrasonic treatment.[3]

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to prevent degradation.

2. Preparation of this compound Working Solution for In Vivo Administration:

  • Vehicle Composition 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • Procedure 1: Add each solvent one by one in the specified order to ensure proper mixing and dissolution.[3]

  • Vehicle Composition 2: 10% DMSO and 90% corn oil.[3]

  • Procedure 2: Add the DMSO stock solution to the corn oil and mix evenly.[2]

  • Important Note: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[2]

3. In Vitro Neutrophil Activation Assay (Example: Superoxide Anion Generation):

  • Cell Type: Freshly isolated human neutrophils.

  • Assay Principle: A cell-impermeable cytochrome c reduction assay can be used to measure superoxide anion generation.

  • Procedure:

    • Pre-incubate neutrophils with varying concentrations of this compound.

    • Stimulate the neutrophils with an FPR1 agonist, such as fMLF.

    • Measure the reduction of cytochrome c spectrophotometrically to quantify superoxide anion production.

4. In Vivo Acute Lung Injury (ALI) Model:

  • Animal Model: Mice.

  • Induction of ALI: Intranasal or aerosolized administration of lipopolysaccharide (LPS).

  • This compound Administration: Intraperitoneal injection of this compound (e.g., 50 mg/kg) can be performed either before (e.g., 1 hour) or after (e.g., 30 minutes) the LPS challenge.[2][3]

  • Outcome Measures: Assess lung injury by measuring inflammatory cell infiltration (e.g., via bronchoalveolar lavage), lung edema, and histological analysis of lung tissue architecture.[4]

Visualizations

HCH6_1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (FPR1 Agonist) FPR1 FPR1 fMLF->FPR1 Activates G_Protein G-Protein Activation FPR1->G_Protein MAPK_Akt MAPK & Akt Phosphorylation G_Protein->MAPK_Akt Neutrophil_Activation Neutrophil Activation (Chemotaxis, Superoxide Generation, Elastase Release) MAPK_Akt->Neutrophil_Activation HCH6_1 This compound HCH6_1->FPR1 Competitively Inhibits

Caption: this compound competitively inhibits the FPR1 signaling pathway.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (ALI Model) isolate_neutrophils Isolate Human Neutrophils preincubate Pre-incubate Neutrophils with this compound isolate_neutrophils->preincubate prepare_hch61 Prepare this compound Stock (DMSO) prepare_hch61->preincubate stimulate Stimulate with fMLF preincubate->stimulate measure Measure Response (e.g., Superoxide Production) stimulate->measure induce_ali Induce ALI in Mice (e.g., LPS) administer_hch61 Administer this compound (e.g., i.p.) induce_ali->administer_hch61 Before or After prepare_vehicle Prepare this compound in Vehicle prepare_vehicle->administer_hch61 assess_injury Assess Lung Injury administer_hch61->assess_injury

Caption: General experimental workflows for this compound studies.

References

HCH6-1 Technical Support Center: Ensuring Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing HCH6-1, a selective and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[1][2][3] This guide addresses common challenges to help ensure the consistency and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic dipeptide that functions as a potent and selective competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[1][2][3] It exerts its effects by binding to FPR1 and inhibiting the downstream signaling pathways activated by FPR1 agonists like formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF).[4] This inhibition prevents neutrophil activation, including processes like superoxide (B77818) anion generation, elastase release, and chemotaxis.[4][5]

Q2: What are the main research applications for this compound?

A2: this compound is primarily used in research focused on neutrophilic inflammatory diseases.[2][5] It has shown protective effects in models of acute lung injury (ALI) and has been investigated for its anti-neuroinflammatory and neuroprotective properties in the context of Parkinson's disease.[1][6]

Q3: Is this compound cytotoxic?

A3: this compound has been shown to not induce lactate (B86563) dehydrogenase (LDH) release in human neutrophils at concentrations up to 30 μM, suggesting it does not have cytotoxic effects at these levels.[1][7]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[8] Stock solutions in solvent can be stored at -80°C for up to one year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected inhibitory effects of this compound.

  • Possible Cause 1: Suboptimal concentration. The effective concentration of this compound is highly dependent on the experimental system and the concentration of the FPR1 agonist being used.

    • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay.

  • Possible Cause 2: Agonist specificity. this compound is a selective antagonist for FPR1. If your experimental system involves agonists that also activate other formyl peptide receptors (e.g., FPR2), the inhibitory effect of this compound may be less pronounced.[1][7]

    • Solution: Use a highly selective FPR1 agonist, such as fMLF, to confirm the specific inhibitory activity of this compound in your system.

  • Possible Cause 3: Reagent degradation. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that this compound powder and stock solutions are stored at the recommended temperatures and protected from moisture.[3][9] Prepare fresh working solutions for each experiment.

Issue 2: Precipitation of this compound upon dilution in aqueous buffers or cell culture media.

  • Possible Cause: Low aqueous solubility. this compound is insoluble in water.[3] Direct dilution of a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate.

    • Solution 1: Perform serial dilutions of your this compound stock solution in DMSO first, before adding the final, more diluted DMSO solution to your aqueous buffer or media.[9]

    • Solution 2: To minimize DMSO-induced cytotoxicity, ensure the final concentration of DMSO in your cell-based assays is low, typically below 0.5%.[10] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[9]

    • Solution 3: For very hydrophobic peptides, you can try dissolving them in a small volume of 100% DMSO and then slowly adding this solution to a stirring aqueous buffer.[10] If turbidity appears, you have exceeded the solubility limit. Sonication may also help to dissolve the peptide.[10]

Quantitative Data Summary

ParameterValueCell Type/SystemAgonistReference
IC₅₀ (Superoxide Anion Generation) 0.32 μMHuman NeutrophilsfMLF[1][7]
4.98 ± 0.27 μMHuman NeutrophilsWKYMVm (dual FPR1/FPR2 agonist)[1][7]
17.68 ± 2.77 μMHuman NeutrophilsMMK1 (FPR2 agonist)[1][7]
IC₅₀ (Elastase Release) 0.57 μMHuman NeutrophilsfMLF[1][7]
5.22 ± 0.69 μMHuman NeutrophilsWKYMVm (dual FPR1/FPR2 agonist)[1][7]
10.00 ± 0.65 μMHuman NeutrophilsMMK1 (FPR2 agonist)[1][7]

Experimental Protocols

1. Preparation of this compound Stock Solution (In Vitro)

  • This compound is soluble in DMSO at a concentration of 94 mg/mL (200.2 mM) and in ethanol (B145695) at 8 mg/mL.[3] It is insoluble in water.[3]

  • For a 10 mM stock solution in DMSO, dissolve 4.7 mg of this compound in 1 mL of fresh, anhydrous DMSO.

  • Use of moisture-absorbing DMSO can reduce solubility.[3]

  • Vortex or sonicate gently to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes and store at -80°C for up to one year.[3]

2. In Vitro Neutrophil Activation Assay (Superoxide Anion Production)

  • Isolate human neutrophils from fresh blood using standard methods.

  • Resuspend neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Pre-incubate neutrophils with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

  • Add cytochrome c (typically 0.5-1 mg/mL).

  • Stimulate the neutrophils with an FPR1 agonist (e.g., fMLF at a final concentration of 100 nM).

  • Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.

  • Calculate the rate of superoxide production and determine the IC₅₀ of this compound.

3. In Vivo Administration of this compound (Mouse Model of ALI)

  • For in vivo use, this compound can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a concentration of at least 2.08 mg/mL.[7]

  • Alternatively, a formulation of 10% DMSO in corn oil can be used.[7]

  • For acute lung injury models, this compound can be administered via intraperitoneal injection at a dose of 50 mg/kg.[1][7]

  • Administration can be performed 1 hour before or 30 minutes after the induction of lung injury (e.g., by LPS spray).[1][7]

Visualizations

FPR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FPR1 FPR1 G_protein Gαβγ FPR1->G_protein fMLF fMLF (Agonist) fMLF->FPR1 This compound This compound (Antagonist) This compound->FPR1 Inhibition PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK PLC->MAPK Akt Akt PI3K->Akt Cellular_Responses Neutrophil Activation (Chemotaxis, Superoxide Production, Elastase Release) MAPK->Cellular_Responses Akt->Cellular_Responses

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (DMSO) preincubation Pre-incubate Neutrophils with this compound stock_prep->preincubation cell_iso Isolate Human Neutrophils cell_iso->preincubation stimulation Stimulate with fMLF (FPR1 Agonist) preincubation->stimulation measurement Measure Cellular Response (e.g., Superoxide Production) stimulation->measurement data_analysis Calculate IC50 measurement->data_analysis

Caption: General experimental workflow for in vitro this compound assays.

References

HCH6-1 Technical Support Center: Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the HCH6-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of this compound, a potent and competitive dipeptide antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic dipeptide, specifically N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, that acts as a selective and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[2][3] By binding to FPR1, this compound inhibits downstream signaling pathways.[3] This inhibitory action prevents neutrophil activation, including processes like superoxide (B77818) anion generation, elastase release, and chemotaxis, which are stimulated by FPR1 agonists such as fMLF.[1][3][4]

Q2: What are the main applications of this compound in research?

This compound is primarily used in research to investigate inflammatory processes mediated by FPR1. It has shown protective effects in preclinical models of acute lung injury (ALI) by reducing neutrophil infiltration and lung damage.[1][3][4] Additionally, it is being explored for its anti-neuroinflammatory and neuroprotective effects in the context of neurodegenerative diseases like Parkinson's disease.[5][6]

Q3: What level of purity should I expect for this compound?

Commercial suppliers of this compound typically provide a purity of over 99%. For instance, different batches have reported purities of 99.16% and 99.41%.[1][2] It is crucial to verify the purity of each new batch to ensure the reliability of experimental results.

Q4: How should I prepare stock solutions of this compound?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][7] For instance, a 10 mM stock solution can be prepared in DMSO.[1] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q5: How should I store this compound and its solutions?

Solid this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Impure or degraded this compound.Perform purity and integrity checks using HPLC and Mass Spectrometry (see protocols below). Ensure proper storage conditions have been maintained.
Incorrect concentration of this compound solution.Verify the concentration of your stock solution. If possible, use UV-Vis spectroscopy for a quick concentration check. Re-prepare the solution if necessary.
Issues with the experimental system (e.g., cell line, animal model).Run appropriate positive and negative controls to ensure the experimental system is responding as expected. For example, use a known FPR1 agonist like fMLF as a positive control.
Low solubility or precipitation of this compound in aqueous solutions This compound has poor water solubility.[2]For in vitro assays, ensure the final concentration of DMSO is compatible with your cells and does not exceed recommended levels (typically <0.5%). For in vivo preparations, ensure the components of the vehicle are mixed in the correct order and thoroughly dissolved.[1][7]
This compound appears to be inactive or has low potency Degradation of the compound.Check the expiration date and storage conditions. Assess the purity and integrity of the compound using the analytical methods described below.
Presence of interfering substances in the experimental setup.Ensure all reagents and buffers are of high quality and free from contaminants.
The experimental model does not rely on the FPR1 pathway.This compound is a selective FPR1 antagonist.[4] Confirm that your experimental model (e.g., cell line) expresses FPR1 and that the observed phenotype is mediated by this receptor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

Parameter Value Assay Conditions Reference
Purity 99.16%HPLC[1]
99.41%HPLC/NMR[2]
IC₅₀ (Superoxide Anion Generation) 0.32 µMfMLF-activated human neutrophils[1][7]
4.98 ± 0.27 µMWKYMVm-activated neutrophils[1][7]
17.68 ± 2.77 µMMMK1-activated neutrophils[1][7]
IC₅₀ (Elastase Release) 0.57 µMfMLF-activated human neutrophils[1][7]
5.22 ± 0.69 µMWKYMVm-activated neutrophils[1][7]
10.00 ± 0.65 µMMMK1-activated neutrophils[1][7]
Molecular Weight 469.53 g/mol -[2]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or ACN) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the identity of this compound using mass spectrometry.

Materials:

  • This compound sample

  • HPLC-grade methanol (B129727) or acetonitrile

  • Mass spectrometer (e.g., ESI-Q-TOF)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • The expected monoisotopic mass for this compound (C₂₈H₂₇N₃O₄) is approximately 469.2002 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 470.2079.

  • Data Analysis:

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical value. A mass accuracy within 5 ppm is generally considered acceptable for confirmation.

Visualizations

HCH6_1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 Receptor fMLF->FPR1 Activates HCH6_1 This compound HCH6_1->FPR1 Inhibits G_Protein G-Protein Activation FPR1->G_Protein MAPK_Akt MAPK/Akt Phosphorylation G_Protein->MAPK_Akt Neutrophil_Activation Neutrophil Activation (Chemotaxis, Superoxide Generation, Elastase Release) MAPK_Akt->Neutrophil_Activation

Caption: this compound competitively antagonizes the FPR1 receptor.

QC_Workflow start This compound Sample Received visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection solubility_test Solubility Test (e.g., in DMSO) visual_inspection->solubility_test hplc_analysis HPLC Purity Assessment (>99% Expected) solubility_test->hplc_analysis ms_analysis Mass Spectrometry Identity Confirmation hplc_analysis->ms_analysis decision Pass Quality Control? ms_analysis->decision proceed Proceed to Experiment decision->proceed Yes contact_supplier Contact Supplier/ Quarantine Batch decision->contact_supplier No

Caption: A logical workflow for this compound quality control assessment.

References

Validation & Comparative

A Comparative Guide to HCH6-1 and Other FPR1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of HCH6-1, a potent dipeptide antagonist of Formyl Peptide Receptor 1 (FPR1), with other notable FPR1 antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and related therapeutic areas. This document compiles available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and development.

Introduction to FPR1 and its Antagonists

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells, such as neutrophils and monocytes.[1] It plays a crucial role in the innate immune response by recognizing formylated peptides, which are released by bacteria or from damaged mitochondria.[1] Activation of FPR1 triggers a signaling cascade that leads to essential immune responses, including chemotaxis, the release of inflammatory mediators, and the production of reactive oxygen species (ROS), all of which are vital for clearing pathogens.[1][2] However, excessive or prolonged activation of FPR1 can contribute to the pathogenesis of various inflammatory diseases.[3]

FPR1 antagonists are compounds that bind to the receptor and block the binding of its agonists, thereby inhibiting the downstream signaling pathways.[1] These antagonists are valuable research tools for investigating the physiological and pathological roles of FPR1 and hold therapeutic potential for a range of inflammatory conditions.[1] This guide focuses on comparing the dipeptide antagonist this compound with other well-characterized FPR1 antagonists, including the cyclic peptide Cyclosporin H, the synthetic peptide Boc-2, and a class of small molecules based on the 4H-chromen-4-one scaffold.

Quantitative Comparison of FPR1 Antagonists

The following tables summarize the available quantitative data for this compound and other selected FPR1 antagonists. It is important to note that the experimental conditions, such as the specific assay and cell type used, may vary between studies, which can influence the reported values.

Table 1: Inhibitory Potency (IC50) of FPR1 Antagonists in Functional Assays

AntagonistAssayCell TypeAgonistIC50 (µM)Reference
This compound Superoxide (B77818) Anion GenerationHuman NeutrophilsfMLF0.32[4]
This compound Elastase ReleaseHuman NeutrophilsfMLF0.57[4]
Cyclosporin H Calcium MobilizationCHO-Gα16-FPR1 cellsfMLF0.0099 - 0.647[5]
Cyclosporin H NADPH Oxidase ActivityHuman NeutrophilsfMLF0.472[6]
Boc-2 NADPH Oxidase ActivityMouse Bone Marrow-Derived NeutrophilsfMIFL~0.958
Compound 10 (Chromone-based) Calcium MobilizationFPR1-HL60 cellsfMLFNot explicitly stated, but effective at nanomolar to micromolar concentrations[4]
FPR1 antagonist 1 (Compound 24a) Not SpecifiedNot SpecifiedNot Specified0.025

Table 2: Binding Affinity (Ki) of FPR1 Antagonists

AntagonistAssayCell/Membrane TypeLabeled LigandKi (µM)Reference
This compound Not explicitly found in searches---
Cyclosporin H Competitive BindingHL-60 Membranes[3H]-fMLF0.10
Boc-2 (Boc-FLFLF) Not explicitly found in searches---
Compound 10 (Chromone-based) Competition BindingFPR1-HL60 and FPR1-RBL cellsWKYMVm-FITC~0.100[3][4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize FPR1 antagonists.

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as fMLF.

  • Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using methods like dextran (B179266) sedimentation followed by Ficoll-Paque gradient separation.

  • Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 3-5 µm pores) is used.

  • Assay Procedure:

    • The lower wells of the chamber are filled with a medium containing the chemoattractant (e.g., fMLF) and the test antagonist at various concentrations. Control wells contain the chemoattractant with vehicle and medium alone.

    • A suspension of isolated neutrophils, pre-incubated with the test antagonist or vehicle, is added to the upper wells.

    • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow cell migration.

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a plate reader-based method that measures ATP content (as an indicator of cell number).

  • Data Analysis: The inhibitory effect of the antagonist is determined by comparing the number of migrated cells in the presence of the antagonist to the number of cells that migrated towards the chemoattractant alone. IC50 values are calculated from the dose-response curves.

Superoxide Anion Production Assay (Cytochrome c Reduction)

This assay quantifies the production of superoxide anions (O2•−), a key component of the neutrophil oxidative burst, and the inhibitory effect of antagonists.

  • Principle: Superoxide anions reduce cytochrome c, leading to a change in its absorbance, which can be measured spectrophotometrically.

  • Reagents: Isolated human neutrophils, Hanks' Balanced Salt Solution (HBSS), cytochrome c, a stimulating agent (e.g., fMLF), and the test antagonist.

  • Assay Procedure:

    • Isolated neutrophils are resuspended in HBSS.

    • In a 96-well plate, neutrophils are pre-incubated with various concentrations of the test antagonist or vehicle.

    • Cytochrome c is added to each well.

    • The reaction is initiated by adding the stimulating agent (fMLF).

    • The change in absorbance at 550 nm is measured over time using a microplate reader. A reference wavelength (e.g., 540 nm) can be used to correct for background absorbance.

    • To ensure the specificity of the measurement for superoxide, a parallel set of reactions containing superoxide dismutase (SOD), which scavenges O2•−, is run.

  • Data Analysis: The rate of superoxide production is calculated from the SOD-inhibitable rate of cytochrome c reduction. The IC50 value for the antagonist is determined from the dose-dependent inhibition of superoxide production.

Elastase Release Assay

This assay measures the release of the serine protease elastase from the azurophilic granules of neutrophils upon stimulation and the inhibitory effect of antagonists.

  • Principle: A specific chromogenic or fluorogenic substrate for elastase is used. The cleavage of the substrate by elastase releases a product that can be quantified.

  • Reagents: Isolated human neutrophils, a suitable buffer, a stimulating agent (e.g., fMLF), the test antagonist, and an elastase-specific substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

  • Assay Procedure:

    • Isolated neutrophils are pre-incubated with the test antagonist or vehicle at 37°C.

    • The cells are then stimulated with fMLF to induce degranulation and elastase release.

    • After a defined incubation period, the cells are pelleted by centrifugation.

    • The supernatant, containing the released elastase, is transferred to a new plate.

    • The elastase substrate is added to the supernatant.

    • The plate is incubated, and the development of color or fluorescence is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The amount of elastase released is proportional to the measured signal. The inhibitory effect of the antagonist is calculated by comparing the elastase activity in the presence of the antagonist to that of the stimulated control. IC50 values are determined from the dose-response curves.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon FPR1 activation and is inhibited by antagonists.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of calcium, the fluorescence properties of the dye change, which can be monitored using a fluorescence plate reader or a flow cytometer.

  • Cell Preparation: The assay can be performed with isolated human neutrophils or with cell lines engineered to express FPR1 (e.g., HL-60 or HEK293 cells).

  • Assay Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye by incubating them with the dye's acetoxymethyl (AM) ester form.

    • After loading, the cells are washed to remove excess dye.

    • The cells are then incubated with the test antagonist at various concentrations or with a vehicle.

    • The baseline fluorescence is measured.

    • The FPR1 agonist (e.g., fMLF) is added to stimulate the cells, and the change in fluorescence is recorded over time.

  • Data Analysis: The peak fluorescence intensity after agonist stimulation is a measure of the calcium response. The inhibitory effect of the antagonist is determined by the reduction in the peak fluorescence in its presence. IC50 values are calculated from the dose-response curves.

Visualizations

FPR1 Signaling Pathway

The following diagram illustrates the key signaling events initiated by the activation of FPR1.

FPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates HCH6_1 This compound (Antagonist) HCH6_1->FPR1 Blocks G_protein Gαi/Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Degranulation Degranulation (Elastase Release) Ca2->Degranulation MAPK MAPK (ERK, p38) PKC->MAPK Superoxide Superoxide Production (NADPH Oxidase) PKC->Superoxide Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis MAPK->Degranulation

Caption: Simplified FPR1 signaling pathway leading to key neutrophil functions.

Experimental Workflow for FPR1 Antagonist Evaluation

The diagram below outlines a typical workflow for the in vitro evaluation of a potential FPR1 antagonist.

Experimental_Workflow cluster_workflow In Vitro Evaluation of FPR1 Antagonists start Start: Candidate Antagonist neutrophil_isolation Isolate Human Neutrophils start->neutrophil_isolation cell_line_culture Culture FPR1-expressing Cell Line (e.g., HL-60) start->cell_line_culture chemotaxis_assay Chemotaxis Assay (Determine IC50) neutrophil_isolation->chemotaxis_assay superoxide_assay Superoxide Production Assay (Determine IC50) neutrophil_isolation->superoxide_assay elastase_assay Elastase Release Assay (Determine IC50) neutrophil_isolation->elastase_assay binding_assay Competitive Binding Assay (Determine Ki) cell_line_culture->binding_assay calcium_assay Calcium Mobilization Assay (Determine IC50) cell_line_culture->calcium_assay data_analysis Data Analysis and IC50/Ki Comparison binding_assay->data_analysis calcium_assay->data_analysis chemotaxis_assay->data_analysis superoxide_assay->data_analysis elastase_assay->data_analysis conclusion Conclusion: Potency and Selectivity of Antagonist data_analysis->conclusion

Caption: A general workflow for the in vitro characterization of FPR1 antagonists.

References

HCH6-1 versus Cyclosporin H: A Comparative Guide to Neutrophil Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of HCH6-1 and Cyclosporin (B1163) H, two potent inhibitors of neutrophil activation. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

Both this compound and Cyclosporin H effectively inhibit neutrophil activation, a critical process in inflammation. Their primary mechanism of action converges on the Formyl Peptide Receptor 1 (FPR1), a key G-protein coupled receptor that recognizes formylated peptides derived from bacteria and damaged host cells. While both compounds act as FPR1 antagonists, this compound is a synthetic dipeptide specifically designed as a competitive FPR1 inhibitor.[1][2][3][4][5] Cyclosporin H, a derivative of the immunosuppressant Cyclosporin A, also demonstrates potent anti-neutrophil activity through FPR1 antagonism.[6][7][8] This guide will dissect their comparative efficacy, mechanisms of action, and the experimental evidence supporting their roles in neutrophil inhibition.

Comparative Efficacy and Potency

The inhibitory effects of this compound and Cyclosporin H on key neutrophil functions are summarized below. This compound has been characterized with specific IC50 values, indicating a high potency for FPR1-mediated responses. Cyclosporin H also demonstrates significant inhibitory capacity at nanomolar to low micromolar concentrations.

Neutrophil FunctionThis compound (IC50)Cyclosporin H (Effective Concentration)Activator
Superoxide (B77818) Anion Generation 0.32 µM[2]Half-maximal effect at 40 nM; abolished at 1 µM[6][9]fMLF
Elastase Release 0.57 µM[2][4]Markedly inhibitedfMLF
Chemotaxis Inhibited[1][2]Significantly inhibited at 10⁻⁵ M[10]fMLF, Nourin
Calcium Mobilization ([Ca²⁺]i) Inhibited downstream of FPR1[1][3]Markedly inhibited[6][9]fMLF
Aggregation Not explicitly statedMarkedly inhibited[6][9]fMLF

Note: IC50 values represent the concentration of an inhibitor required to reduce the response by half. Effective concentrations for Cyclosporin H are derived from various studies and may not represent IC50 values. fMLF (formyl-L-methionyl-L-leucyl-L-phenylalanine) is a potent FPR1 agonist.

Mechanism of Action: A Tale of Two Antagonists

Both this compound and Cyclosporin H exert their inhibitory effects by targeting FPR1, albeit with some distinctions in their characterized interactions.

This compound is a competitive antagonist of FPR1.[1][2][3] This means it directly competes with FPR1 agonists like fMLF for binding to the receptor. By occupying the binding site, this compound prevents receptor activation and the subsequent initiation of downstream signaling cascades that lead to neutrophil activation.[1][3]

Cyclosporin H also functions as a selective FPR1 antagonist.[7][8] It has been shown to interfere with the binding of agonists to formyl peptide receptors.[6][7] The inhibitory actions of Cyclosporin H suggest it acts at the receptor level and may also have effects on sites distal to the chemoattractant receptors.[6]

The signaling pathway affected by both inhibitors is depicted below:

cluster_receptor Neutrophil Cell Membrane cluster_inhibitors Inhibitors FPR1_Agonist FPR1 Agonist (e.g., fMLF) FPR1 FPR1 Receptor FPR1_Agonist->FPR1 Binds to G_Protein G-Protein Activation FPR1->G_Protein HCH6_1 This compound HCH6_1->FPR1 Competitively Inhibits Cyclosporin_H Cyclosporin H Cyclosporin_H->FPR1 Inhibits Binding PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, Superoxide Production) Ca_PKC->Neutrophil_Activation

Figure 1. Simplified signaling pathway of FPR1-mediated neutrophil activation and points of inhibition by this compound and Cyclosporin H.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

Superoxide Anion Generation Assay

This assay measures the production of superoxide anions, a key function of activated neutrophils, often using the reduction of cytochrome c.

Isolate_Neutrophils 1. Isolate human neutrophils from peripheral blood. Preincubate 2. Pre-incubate neutrophils with This compound, Cyclosporin H, or vehicle. Isolate_Neutrophils->Preincubate Add_Cytochrome_C 3. Add cytochrome c to the neutrophil suspension. Preincubate->Add_Cytochrome_C Stimulate 4. Stimulate with fMLF. Add_Cytochrome_C->Stimulate Measure_Absorbance 5. Measure the change in absorbance at 550 nm over time. Stimulate->Measure_Absorbance

Figure 2. Workflow for a superoxide anion generation assay.

Elastase Release Assay

This assay quantifies the release of elastase, a serine protease stored in neutrophil azurophilic granules, upon activation.

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Pre-incubation with Inhibitor: Pre-incubate the isolated neutrophils with varying concentrations of this compound, Cyclosporin H, or a vehicle control.

  • Stimulation: Add fMLF to stimulate the neutrophils.

  • Substrate Addition: After a set incubation period, add a specific elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

  • Measurement: Measure the change in absorbance at 405 nm, which is proportional to the amount of released elastase.

Chemotaxis Assay

This assay assesses the directed migration of neutrophils towards a chemoattractant.

Isolate_Neutrophils 1. Isolate human neutrophils. Preincubate 2. Pre-incubate neutrophils with This compound, Cyclosporin H, or vehicle. Isolate_Neutrophils->Preincubate Boyden_Chamber 3. Place neutrophil suspension in the upper chamber of a Boyden chamber. Preincubate->Boyden_Chamber Chemoattractant 4. Add fMLF to the lower chamber. Boyden_Chamber->Chemoattractant Incubate 5. Incubate to allow for migration through the porous membrane. Chemoattractant->Incubate Quantify_Migration 6. Stain and count the migrated cells on the lower side of the membrane. Incubate->Quantify_Migration

Figure 3. Workflow for a Boyden chamber chemotaxis assay.

Conclusion

Both this compound and Cyclosporin H are valuable tools for studying neutrophil-mediated inflammation. This compound stands out as a highly potent and specific competitive antagonist of FPR1 with well-defined IC50 values for various neutrophil functions. Cyclosporin H is also a potent inhibitor of fMLF-induced neutrophil responses, acting as an FPR antagonist. The choice between these two inhibitors may depend on the specific experimental context, desired potency, and the need for a synthetically derived versus a naturally derived compound. For studies requiring a well-characterized, competitive antagonist with clear potency data, this compound is an excellent choice. Cyclosporin H remains a powerful and historically significant tool for investigating formyl peptide receptor-mediated neutrophil activation.

References

A Comparative Guide to FPR1 Antagonists: HCH6-1 vs. Cyclosporin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease research, the formyl peptide receptor 1 (FPR1) has emerged as a critical therapeutic target. Its role in mediating the chemotactic response of neutrophils and other phagocytic cells places it at the center of the inflammatory cascade. Potent and selective antagonists of FPR1 are therefore highly sought after as potential anti-inflammatory agents. This guide provides a detailed comparison of two such antagonists: the synthetic dipeptide HCH6-1 and the well-established cyclic peptide Cyclosporin (B1163) H.

Executive Summary: This document offers an objective comparison of this compound and Cyclosporin H, focusing on their performance as FPR1 antagonists. It has come to our attention that the initially requested comparison with BMS-986235 is not appropriate, as BMS-986235 is a selective agonist for the formyl peptide receptor 2 (FPR2), and is described as an "FPR1-sparing" molecule.[1][2][3][4] It exhibits very low potency at FPR1, with an EC50 value of 2800 nM for human FPR1 activation, and is not characterized as an antagonist for this receptor.[2] Therefore, to provide a relevant and accurate comparison of FPR1 antagonists, we have substituted BMS-986235 with Cyclosporin H, a known potent and selective inhibitor of FPR1.[5][6][7][8]

Performance Data: this compound vs. Cyclosporin H

The following tables summarize the available quantitative data for this compound and Cyclosporin H, focusing on their potency in inhibiting key neutrophil functions mediated by FPR1 activation.

Table 1: In Vitro Potency against fMLF-induced Neutrophil Functions

ParameterThis compoundCyclosporin HReference Compound (Agonist)
Superoxide (B77818) Anion Generation (IC50) 0.32 µM472 nM (0.472 µM) and 28 nM*fMLF
Elastase Release (IC50) 0.57 µMData not availablefMLF
Chemotaxis Inhibits fMLF-induced chemotaxisInhibits fMLF-induced chemotaxisfMLF
β-arrestin Recruitment Data not availableNo effect at 100 nMfMLF

*Note: The two different IC50 values reported for Cyclosporin H in inhibiting NADPH oxidase (superoxide generation) were obtained using different FPR1 agonists (fMLF and RE-04-001, respectively), which may account for the variation.[5]

Table 2: Selectivity Profile

CompoundPrimary TargetSelectivity Notes
This compound FPR1 (competitive antagonist)Shows significantly lower inhibitory effects on FPR2, with IC50 values of 4.98 µM for the dual FPR1/FPR2 agonist WKYMVm and 17.68 µM for the FPR2 agonist MMK1.
Cyclosporin H FPR1 (selective inhibitor)Does not inhibit FPR2 agonist-induced chemotaxis, demonstrating selectivity for FPR1 over FPR2.[5] Lacks the immunosuppressive activity of Cyclosporin A.[6][7][8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these antagonists, the following diagrams illustrate the key signaling pathway and experimental workflows.

FPR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling FPR1_Agonist fMLF (Agonist) FPR1 FPR1 Receptor FPR1_Agonist->FPR1 Binds & Activates G_Protein Gi/o Protein FPR1->G_Protein Activates Antagonist This compound / Cyclosporin H (Antagonist) Antagonist->FPR1 Binds & Blocks PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK (ERK, p38) G_Protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Degranulation Degranulation Ca_Mobilization->Degranulation NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates Superoxide_Generation Superoxide (ROS) Generation NADPH_Oxidase->Superoxide_Generation Akt Akt PI3K->Akt Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Akt->Cytoskeletal_Rearrangement MAPK->Cytoskeletal_Rearrangement Chemotaxis Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis Elastase_Release Elastase Release Degranulation->Elastase_Release

Caption: FPR1 signaling pathway initiated by an agonist and inhibited by an antagonist.

Experimental_Workflow cluster_assays In Vitro Functional Assays cluster_superoxide Superoxide Assay cluster_chemotaxis Chemotaxis Assay cluster_elastase Elastase Release Assay Neutrophil_Isolation Isolate Human Neutrophils (from whole blood) Preincubation Pre-incubate Neutrophils with Antagonist (this compound or Cyclosporin H) Neutrophil_Isolation->Preincubation Superoxide_Stimulation Stimulate with fMLF Preincubation->Superoxide_Stimulation Chemotaxis_Setup Place cells in upper chamber of Boyden/ChemoTx plate Preincubation->Chemotaxis_Setup Elastase_Stimulation Stimulate with fMLF Preincubation->Elastase_Stimulation Superoxide_Measurement Measure Superoxide Production (e.g., Cytochrome C reduction or fluorescent probe) Superoxide_Stimulation->Superoxide_Measurement Chemotaxis_Gradient Add fMLF to lower chamber Chemotaxis_Setup->Chemotaxis_Gradient Chemotaxis_Incubation Incubate to allow migration Chemotaxis_Gradient->Chemotaxis_Incubation Chemotaxis_Quantification Quantify migrated cells Chemotaxis_Incubation->Chemotaxis_Quantification Elastase_Measurement Measure elastase activity in supernatant using a fluorogenic substrate Elastase_Stimulation->Elastase_Measurement

Caption: General workflow for evaluating FPR1 antagonist efficacy in primary human neutrophils.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices.

Superoxide Anion Generation Assay

This assay measures the production of reactive oxygen species (ROS) by neutrophils following activation, a key function of the inflammatory response.

  • Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Assay Principle: The production of superoxide anions is often measured by the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. Alternatively, fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can be used, where the fluorescence intensity is proportional to the amount of ROS produced.[9]

  • Protocol:

    • Isolated neutrophils are resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Cells are pre-incubated with varying concentrations of the FPR1 antagonist (this compound or Cyclosporin H) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • The detection reagent (e.g., cytochrome c or DCFH-DA) is added to the cell suspension.

    • Neutrophils are stimulated with the FPR1 agonist fMLF at a predetermined concentration (e.g., 100 nM).

    • The change in absorbance (for cytochrome c) or fluorescence (for DCFH-DA) is measured over time using a microplate reader.

    • The IC50 value, the concentration of antagonist that inhibits 50% of the fMLF-induced superoxide production, is calculated from the dose-response curve.

Neutrophil Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of neutrophils towards a chemoattractant.

  • Cell Preparation: Human neutrophils are isolated as described above and labeled with a fluorescent dye like Calcein AM for quantification.

  • Assay Principle: A Boyden chamber or a similar multi-well chemotaxis plate (e.g., ChemoTx® system) with a porous membrane is used.[10][11] Neutrophils are placed in the upper chamber, and the chemoattractant is in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

  • Protocol:

    • Isolated neutrophils are resuspended in assay medium, typically HBSS with a small amount of protein like bovine serum albumin (BSA).

    • The lower wells of the chemotaxis chamber are filled with assay medium containing fMLF and the corresponding concentration of the antagonist being tested. Control wells contain only the antagonist (to measure random migration) or only fMLF (for maximal migration).

    • Neutrophils, pre-incubated with the same concentrations of the antagonist as in the lower wells, are added to the upper wells.

    • The chamber is incubated for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.[12]

    • After incubation, non-migrated cells are wiped from the top surface of the membrane.

    • The number of migrated cells on the bottom of the membrane or in the lower chamber is quantified, often by measuring the fluorescence of the cell-labeling dye.

    • The percentage of inhibition of chemotaxis is calculated relative to the maximal migration induced by fMLF alone.

Elastase Release Assay

This assay quantifies the release of the proteolytic enzyme elastase from neutrophil granules upon activation, a marker of degranulation and a contributor to tissue damage in inflammatory conditions.

  • Cell Preparation: Human neutrophils are isolated as previously described.

  • Assay Principle: The enzymatic activity of elastase released into the cell supernatant is measured using a specific, fluorogenic or chromogenic substrate.[13][14][15] The amount of cleaved substrate is proportional to the amount of elastase released.

  • Protocol:

    • Isolated neutrophils are resuspended in a suitable buffer.

    • Cells are pre-incubated with various concentrations of the FPR1 antagonist or vehicle control.

    • Neutrophils are then stimulated with fMLF to induce degranulation and elastase release. Cytochalasin B is often added to enhance the degranulation response.

    • After a set incubation period (e.g., 30-60 minutes), the cells are pelleted by centrifugation.

    • A portion of the supernatant is transferred to a new plate.

    • The elastase substrate is added to the supernatant.

    • The plate is incubated to allow the enzymatic reaction to proceed.

    • The fluorescence or absorbance is measured with a microplate reader.

    • The IC50 value for the inhibition of elastase release is determined from the dose-response curve.

Conclusion

Both this compound and Cyclosporin H are effective antagonists of the FPR1 receptor, capable of inhibiting key pro-inflammatory functions of neutrophils. This compound, a dipeptide, demonstrates potent, competitive, and selective antagonism with IC50 values in the sub-micromolar range for inhibiting superoxide generation and elastase release. Cyclosporin H, a cyclic peptide, is also a potent and selective FPR1 inhibitor, with reported IC50 values for superoxide inhibition that, in one instance, are significantly lower than those for this compound, suggesting high potency.[5]

The choice between these antagonists for research purposes may depend on the specific experimental context. This compound's synthetic dipeptide nature may offer different pharmacokinetic properties compared to the larger cyclic structure of Cyclosporin H. For drug development professionals, both scaffolds provide a basis for the design of novel anti-inflammatory therapeutics targeting FPR1. This guide provides the foundational data and methodologies to aid in the informed selection and evaluation of these and other FPR1 antagonists.

References

Validating HCH6-1 Specificity for FPR1 over FPR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dipeptide HCH6-1's specificity for Formyl Peptide Receptor 1 (FPR1) over its close homolog, Formyl Peptide Receptor 2 (FPR2). The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support the validation of this compound as a selective FPR1 antagonist.

Data Presentation: Comparative Antagonist Potency

The following table summarizes the inhibitory potency (IC50) of this compound against FPR1 and FPR2, alongside other known FPR antagonists for comparative analysis. Lower IC50 values indicate higher potency.

AntagonistTarget ReceptorAssay TypeIC50 Value (µM)Reference
This compound FPR1 Superoxide (B77818) Anion Generation0.32 [1]
Elastase Release0.57 [1]
FPR2 Superoxide Anion Generation (vs. MMK1)17.68 ± 2.77 [1]
Elastase Release (vs. MMK1)10.00 ± 0.65 [1]
Superoxide Anion Generation (vs. WKYMVm)4.98 ± 0.27 [1]
Elastase Release (vs. WKYMVm)5.22 ± 0.69 [1]
Cyclosporin (B1163) HFPR1fMLF-induced NADPH-oxidase0.472[2]
RE-04-001-induced NADPH-oxidase0.028[2]
fMLF-induced Ca2+ mobilizationKi of 0.08[3]
AZ-2158FPR1fMLF-induced NADPH-oxidase0.006[2]
RE-04-001-induced NADPH-oxidase0.007[2]
WRW4FPR2WKYMVm binding0.23[4][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the specificity of this compound.

Superoxide Anion Generation Assay

This assay measures the production of superoxide anions, a key function of activated neutrophils, in response to receptor agonists. The inhibitory effect of antagonists is quantified by the reduction in superoxide production.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation.[8]

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) to a concentration of 3.0 x 10^6 cells/mL.[9]

  • Antagonist Pre-incubation: Pre-treat the neutrophil suspension with varying concentrations of this compound or other antagonists for 30 minutes.[10]

  • Priming: Prime the neutrophils with cytochalasin B (5 µM) for 5 minutes at 37°C in the presence of cytochrome c (80 µM).[9]

  • Stimulation: Stimulate the neutrophils with a specific FPR1 agonist (e.g., fMLF) or FPR2 agonist (e.g., MMK1).[1][9]

  • Measurement: Measure the reduction of cytochrome c spectrophotometrically at 550 nm. The amount of superoxide anion produced is proportional to the change in absorbance.[9][11]

  • Data Analysis: Plot the percentage of inhibition of superoxide anion generation against the antagonist concentration to determine the IC50 value.[10]

Elastase Release Assay

This assay quantifies the release of the enzyme elastase from neutrophil granules upon activation, another hallmark of neutrophil response.

Protocol:

  • Neutrophil Preparation: Isolate and prepare human neutrophils as described in the superoxide anion generation assay.

  • Antagonist Incubation: Pre-incubate the neutrophils with different concentrations of this compound or other antagonists.

  • Stimulation: Induce elastase release by stimulating the neutrophils with an FPR1 agonist (fMLF) or an FPR2 agonist.[1]

  • Substrate Addition: Add a fluorogenic elastase substrate (e.g., methylsuccinyl-alanyl-alanyl-prolyl-valyl-7-amino-4-methylcoumarin) to the cell suspension.[12][13]

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~380 nm, emission ~500 nm). The rate of fluorescence increase is proportional to the elastase activity.[12][14]

  • Data Analysis: Calculate the percentage of inhibition of elastase release for each antagonist concentration and determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood.[8][15]

  • Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane (e.g., 3 µm or 8 µm pore size).[15]

  • Chemoattractant Gradient: Add a chemoattractant solution, such as the FPR1 agonist fMLF, to the lower chamber of the assay plate to create a chemical gradient.[8]

  • Cell Seeding: Pre-incubate neutrophils with this compound or a control vehicle, and then place the cell suspension in the upper chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.

  • Cell Quantification: After incubation, count the number of neutrophils that have migrated to the lower chamber. This can be done by microscopy after staining or by using a plate reader to measure ATP levels of the migrated cells.[15]

  • Data Analysis: Determine the chemotactic index and the percentage of inhibition of chemotaxis by the antagonist at various concentrations.

Mandatory Visualizations

FPR1 and FPR2 Signaling Pathways

The binding of an agonist to FPR1 or FPR2, both of which are G protein-coupled receptors (GPCRs), initiates a signaling cascade.[16][17] This activation leads to the dissociation of the Gα and Gβγ subunits of the associated G protein.[16][17] The Gβγ subunit activates phospholipase Cβ (PLCβ), which in turn leads to the release of intracellular calcium.[16] The Gα subunit can activate the MAPK pathway, including ERK1/2 and p38.[16]

FPR_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Agonist Agonist (e.g., fMLF for FPR1) FPR FPR1 / FPR2 Agonist->FPR G_protein Gαi/Gβγ FPR->G_protein Activation PLC PLCβ G_protein->PLC Gβγ PI3K PI3Kγ G_protein->PI3K Gβγ Ras Ras/Rho/Rac G_protein->Ras Gαi IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation Ca_release->PKC Degranulation Degranulation (Elastase Release) Ca_release->Degranulation Superoxide Superoxide Generation PKC->Superoxide Akt Akt Activation PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK MAPK Pathway (ERK1/2, p38) Ras->MAPK MAPK->Chemotaxis

Caption: Simplified FPR1/FPR2 signaling cascade.

Experimental Workflow for Validating this compound Specificity

The following diagram illustrates the logical workflow for experimentally validating the specificity of this compound for FPR1 over FPR2.

Experimental_Workflow cluster_fpr1 FPR1 Arm cluster_fpr2 FPR2 Arm start Start: Validate this compound Specificity neutrophil_isolation Isolate Human Neutrophils start->neutrophil_isolation assay_setup Prepare Parallel Assays neutrophil_isolation->assay_setup hch6_1_fpr1 Pre-incubate with this compound assay_setup->hch6_1_fpr1 hch6_1_fpr2 Pre-incubate with this compound assay_setup->hch6_1_fpr2 fpr1_agonist Stimulate with FPR1 Agonist (fMLF) measure_fpr1 Measure Cellular Response (Superoxide, Elastase, Chemotaxis) fpr1_agonist->measure_fpr1 hch6_1_fpr1->fpr1_agonist inhibition_fpr1 Observe Inhibition measure_fpr1->inhibition_fpr1 conclusion Conclusion: this compound is a Specific FPR1 Antagonist inhibition_fpr1->conclusion fpr2_agonist Stimulate with FPR2 Agonist (MMK1) measure_fpr2 Measure Cellular Response (Superoxide, Elastase) fpr2_agonist->measure_fpr2 hch6_1_fpr2->fpr2_agonist inhibition_fpr2 Observe Lack of Significant Inhibition measure_fpr2->inhibition_fpr2 inhibition_fpr2->conclusion

Caption: Workflow for this compound specificity validation.

Logical Relationship of this compound Selectivity

This diagram illustrates the logical basis for concluding that this compound is a selective FPR1 antagonist based on experimental outcomes.

Logical_Relationship premise1 Premise 1: This compound significantly inhibits FPR1-mediated cellular responses (low IC50 for fMLF-induced activity) conclusion Conclusion: This compound is a selective antagonist of FPR1 over FPR2 premise1->conclusion premise2 Premise 2: This compound shows minimal inhibition of FPR2-mediated cellular responses (high IC50 for MMK1-induced activity) premise2->conclusion

Caption: Logical basis for this compound's FPR1 selectivity.

References

Comparative Analysis of HCH6-1 and Other Inhibitors of fMLF-Induced Superoxide Generation in Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory potency of HCH6-1 on N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced superoxide (B77818) generation in neutrophils, benchmarked against other known inhibitors. The data presented is intended for researchers, scientists, and drug development professionals working in the fields of inflammation and immunology.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of this compound and alternative compounds against fMLF-induced superoxide production in human neutrophils are summarized below. This compound emerges as a highly potent inhibitor, demonstrating sub-micromolar efficacy.

CompoundTargetIC50 (µM)Cell TypeAssay
This compound FPR1 Antagonist0.32[1]Human NeutrophilsCytochrome c Reduction
Compound 11 (Pyrazolidinone Carboxamide)FPR1 Antagonist0.29 ± 0.04Human NeutrophilsNot Specified
Compound 10 (Pyrazolidinone Carboxamide)FPR1 Antagonist0.33 ± 0.03Human NeutrophilsNot Specified
Compound 12 (Pyrazolidinone Carboxamide)FPR1 Antagonist0.40 ± 0.20Human NeutrophilsNot Specified
Compound 21 (Pyrazolidinone Carboxamide)FPR1 Antagonist0.65 ± 0.12Human NeutrophilsNot Specified
CYR5099NOX2 Inhibitor3.27 ± 0.03Human NeutrophilsCytochrome c Reduction
EugenolRaf/MEK/ERK Pathway Inhibitor~30.45Human NeutrophilsCytochrome c Reduction

Experimental Protocols

The determination of IC50 values for the inhibition of fMLF-induced superoxide generation is predominantly conducted using the cytochrome c reduction assay.

Principle: Superoxide anions (O₂⁻), produced by activated neutrophils, reduce ferricytochrome c to ferrocytochrome c. This reduction results in a measurable increase in absorbance at 550 nm, which is proportional to the amount of superoxide generated.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • fMLF (N-formylmethionyl-leucyl-phenylalanine)

  • Cytochrome c (from horse heart)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Superoxide dismutase (SOD) as a positive control for inhibition

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 550 nm

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard laboratory techniques such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Compound Pre-incubation: In a 96-well plate, add the neutrophil suspension. Subsequently, add varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) to the respective wells. A positive control for inhibition using SOD should also be included. Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).

  • Assay Initiation: Add cytochrome c to each well to a final concentration of 0.5-1 mg/mL. To induce superoxide generation, add fMLF to the wells at a final concentration of 0.1 to 1 µM.

  • Data Acquisition: Immediately begin measuring the absorbance at 550 nm at regular intervals (e.g., every minute) for a total duration of 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the superoxide generation, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fMLF signaling cascade leading to superoxide production and a typical experimental workflow for assessing inhibitors.

fMLF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF FPR1 FPR1 fMLF->FPR1 Binds PLC PLC FPR1->PLC Activates MAPK MAPK (p38, ERK) FPR1->MAPK Activates PI3K_Akt PI3K/Akt FPR1->PI3K_Akt Activates NADPH_Oxidase NADPH Oxidase (NOX2) Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide Generates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Ca2_release->PKC Activates p47phox p47phox (cytosolic) PKC->p47phox Phosphorylates MAPK->p47phox Phosphorylates PI3K_Akt->p47phox Phosphorylates p47phox_mem p47phox (membrane) p47phox->p47phox_mem Translocates p47phox_mem->NADPH_Oxidase Activates

Caption: fMLF Signaling Pathway for Superoxide Generation.

Experimental_Workflow A 1. Isolate Human Neutrophils B 2. Pre-incubate with This compound or Alternative A->B C 3. Add Cytochrome c B->C D 4. Stimulate with fMLF C->D E 5. Measure Absorbance at 550 nm D->E F 6. Calculate IC50 E->F

Caption: IC50 Determination Workflow.

References

A Comparative Analysis of HCH6-1 and the Dual FPR1/FPR2 Agonist WKYMVm in Modulating Formyl Peptide Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective FPR1 antagonist, HCH6-1, with the dual FPR1/FPR2 agonist, WKYMVm. This document synthesizes experimental data on their respective mechanisms of action, effects on neutrophil function, and the signaling pathways they modulate.

Introduction

Formyl peptide receptors (FPRs) are a family of G protein-coupled receptors that play a critical role in the innate immune system by recognizing formylated peptides derived from bacteria and mitochondria.[1] Their activation on immune cells, particularly neutrophils, triggers a cascade of inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species.[2] The FPR family in humans consists of three subtypes: FPR1, FPR2, and FPR3.[3] While FPR1 is a high-affinity receptor for N-formyl peptides, FPR2 is a more promiscuous receptor, binding to a wide variety of ligands, leading to either pro- or anti-inflammatory responses.[4][5]

This guide compares two distinct modulators of the FPR signaling axis: this compound, a selective competitive antagonist of FPR1, and WKYMVm, a synthetic hexapeptide that acts as a dual agonist for FPR1 and FPR2, with a higher affinity for FPR2.[6][7][8] Understanding their differential effects is crucial for the development of targeted therapies for inflammatory diseases.

Comparative Data on Neutrophil Function

Experimental data demonstrates the opposing effects of this compound and WKYMVm on key neutrophil functions. This compound is shown to be a potent inhibitor of FPR1-mediated responses.[9][10] In contrast, WKYMVm activates these same functions through its agonistic activity on both FPR1 and FPR2.[7]

The inhibitory potency of this compound is significantly higher when neutrophil activation is driven by a specific FPR1 agonist (fMLF) compared to a dual FPR1/FPR2 agonist (WKYMVm) or a specific FPR2 agonist (MMK1). This highlights the selectivity of this compound for FPR1.

Parameter This compound Inhibition (IC50) WKYMVm Effect
Superoxide (B77818) Anion Generation (fMLF-activated) 0.32 µM[9]Agonist (induces superoxide production)[11]
Superoxide Anion Generation (WKYMVm-activated) 4.98 ± 0.27 µM[9]-
Superoxide Anion Generation (MMK1-activated) 17.68 ± 2.77 µM[9]-
Elastase Release (fMLF-activated) 0.57 µM[9]Agonist (induces degranulation)
Elastase Release (WKYMVm-activated) 5.22 ± 0.69 µM[9]-
Elastase Release (MMK1-activated) 10.00 ± 0.65 µM[9]-
Chemotaxis (fMLF-induced) Inhibits[10]Agonist (induces chemotaxis)[11]

Signaling Pathways

The distinct pharmacological profiles of this compound and WKYMVm stem from their differential engagement of FPR-mediated signaling pathways.

This compound as an FPR1 Antagonist:

This compound acts as a competitive antagonist at the FPR1 receptor.[10] By binding to FPR1, it blocks the downstream signaling cascade typically initiated by FPR1 agonists like fMLF. This inhibitory action prevents the activation of key signaling molecules such as mitogen-activated protein kinases (MAPKs) and Akt, which are crucial for neutrophil activation.[12]

HCH6_1_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling FPR1 FPR1 G_Protein G-protein Activation FPR1->G_Protein This compound This compound This compound->FPR1 fMLF fMLF fMLF->FPR1 MAPK_Akt MAPK & Akt Phosphorylation G_Protein->MAPK_Akt Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, Superoxide Production) MAPK_Akt->Neutrophil_Activation

This compound competitively antagonizes FPR1.

WKYMVm as a Dual FPR1/FPR2 Agonist:

WKYMVm activates both FPR1 and FPR2, initiating a broad range of intracellular signaling events.[13] Upon receptor binding, WKYMVm triggers G-protein activation, leading to the stimulation of multiple downstream pathways, including the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/Akt, and MAPK (including ERK and p38) pathways.[7][13] This comprehensive activation results in robust neutrophil responses such as chemotaxis, superoxide production, and degranulation.[13]

WKYMVm_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling FPR1 FPR1 G_Protein G-protein Activation FPR1->G_Protein FPR2 FPR2 FPR2->G_Protein WKYMVm WKYMVm WKYMVm->FPR1 WKYMVm->FPR2 PLC PLC Activation G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, Superoxide Production) PLC->Neutrophil_Activation PI3K_Akt->Neutrophil_Activation MAPK->Neutrophil_Activation

WKYMVm activates FPR1 and FPR2 signaling.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the comparative data.

Superoxide Anion Generation Assay (Cytochrome C Reduction)

This assay measures the production of superoxide anions by activated neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood, typically using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to remove red blood cells.

  • Assay Principle: Superoxide anions released from stimulated neutrophils reduce ferricytochrome c to ferrocytochrome c, which can be measured spectrophotometrically.

  • Procedure:

    • Isolated neutrophils are resuspended in a buffer containing cytochrome c.

    • The cells are pre-incubated with this compound (for inhibition studies) or a vehicle control.

    • Neutrophil activation is initiated by adding an agonist (e.g., fMLF or WKYMVm).

    • The change in absorbance at 550 nm is monitored over time using a microplate reader.

    • The amount of superoxide produced is calculated using the extinction coefficient of reduced cytochrome c.

Elastase Release Assay

This assay quantifies the release of the enzyme elastase from the azurophilic granules of neutrophils upon activation.

  • Neutrophil Preparation: Neutrophils are isolated and prepared as described above.

  • Assay Principle: The activity of released elastase is measured using a specific chromogenic or fluorogenic substrate.

  • Procedure:

    • Neutrophils are pre-incubated with this compound or a vehicle control.

    • The cells are then stimulated with an agonist (e.g., fMLF or WKYMVm) to induce degranulation.

    • After incubation, the cells are pelleted by centrifugation.

    • The supernatant, containing the released elastase, is transferred to a new plate.

    • A specific elastase substrate is added, and the resulting change in absorbance or fluorescence is measured.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the directed migration of neutrophils towards a chemoattractant.

Chemotaxis_Workflow Start Start Isolate_Neutrophils Isolate Human Neutrophils Start->Isolate_Neutrophils Prepare_Chamber Prepare Boyden Chamber: - Lower well: Chemoattractant (e.g., fMLF) - Upper well: Neutrophils Isolate_Neutrophils->Prepare_Chamber Incubate Incubate chamber to allow neutrophil migration through porous membrane Prepare_Chamber->Incubate Fix_Stain Fix and stain the membrane Incubate->Fix_Stain Quantify Quantify migrated cells (microscopy or other methods) Fix_Stain->Quantify End End Quantify->End

Workflow for the Boyden chamber chemotaxis assay.
  • Apparatus: A Boyden chamber consists of two compartments separated by a microporous membrane.

  • Procedure:

    • The lower compartment is filled with a medium containing the chemoattractant (e.g., fMLF or WKYMVm). For inhibition studies with this compound, the antagonist is added to the upper compartment with the cells.

    • Isolated neutrophils are placed in the upper compartment.

    • The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant.

    • After incubation, the membrane is removed, fixed, and stained.

    • The number of neutrophils that have migrated to the lower side of the membrane is quantified, typically by microscopy.

Conclusion

This compound and WKYMVm represent two distinct modalities for modulating FPR signaling, with opposing effects on neutrophil function. This compound is a selective FPR1 antagonist that effectively blocks FPR1-mediated inflammatory responses, suggesting its therapeutic potential in neutrophilic inflammatory diseases.[10] In contrast, WKYMVm is a potent dual FPR1/FPR2 agonist that robustly activates neutrophils, which could be beneficial in contexts requiring enhanced immune responses, such as infections or wound healing.[7][14] The choice between an FPR antagonist like this compound and an agonist like WKYMVm will depend on the specific therapeutic goal and the underlying pathophysiology of the disease being targeted. The experimental data and protocols presented in this guide provide a framework for the continued investigation and development of novel FPR-targeted therapies.

References

HCH6-1: A Competitive Antagonist of fMLF for the Formyl Peptide Receptor 1 (FPR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of HCH6-1 with other formyl peptide receptor 1 (FPR1) antagonists, supported by experimental data and detailed protocols. This compound is a potent and selective dipeptide competitive antagonist of FPR1, a key receptor in inflammatory responses. It effectively inhibits neutrophil activation triggered by the potent chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLF).

Competitive Antagonism of fMLF by this compound

This compound demonstrates classic competitive antagonism by binding to the same site on FPR1 as fMLF, thereby blocking its pro-inflammatory effects. This is experimentally evidenced by a rightward shift in the concentration-response curve of fMLF in the presence of this compound, without a change in the maximum response. This indicates that higher concentrations of the agonist (fMLF) are required to elicit the same response in the presence of the antagonist (this compound).

Performance Comparison of FPR1 Antagonists

The following table summarizes the inhibitory potency of this compound and other known FPR1 antagonists against fMLF-induced neutrophil functions. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions between studies.

AntagonistTargetfMLF-Induced Response InhibitedCell TypeIC50 Value
This compound FPR1Superoxide (B77818) Anion GenerationHuman Neutrophils0.32 µM
Elastase ReleaseHuman Neutrophils0.57 µM
ChemotaxisHuman Neutrophils0.48 µM
Cyclosporin H FPR1Superoxide Anion GenerationHuman Neutrophils~40 nM
Boc-FLFLF FPR1ChemotaxisHuman Neutrophils5 - 16 µM

Experimental Protocols

Detailed methodologies for key in vitro assays demonstrating the antagonistic activity of this compound are provided below.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

Objective: To measure the production of extracellular superoxide anions by neutrophils in response to fMLF stimulation and its inhibition by this compound.

Principle: Superoxide anions reduce cytochrome c, which can be measured spectrophotometrically as an increase in absorbance at 550 nm.

Protocol:

  • Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Resuspend the isolated neutrophils in a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add cytochrome c to a final concentration of 50-100 µM.

  • Initiate the reaction by adding fMLF at a final concentration of 100 nM.

  • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

  • The rate of superoxide production is calculated from the rate of change in absorbance.

Elastase Release Assay (Fluorometric)

Objective: To quantify the release of elastase from neutrophil azurophilic granules upon fMLF stimulation and its inhibition by this compound.

Principle: A specific, fluorogenic elastase substrate is cleaved by the released enzyme, producing a fluorescent signal that is proportional to the elastase activity.

Protocol:

  • Isolate human neutrophils as described above and resuspend in HBSS with Ca2+/Mg2+ at 5 x 10^6 cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Prime the neutrophils with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes to enhance degranulation.

  • Add the fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) to the cell suspension.

  • Stimulate the cells with fMLF at a final concentration of 100 nM.

  • Incubate at 37°C for 30-60 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AMC).

  • Quantify elastase activity by comparing the fluorescence of the samples to a standard curve of purified neutrophil elastase.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of this compound to block the directed migration of neutrophils towards an fMLF gradient.

Principle: The Boyden chamber assay measures the migration of cells across a porous membrane from an upper chamber towards a chemoattractant in the lower chamber.

Protocol:

  • Isolate human neutrophils and resuspend them in HBSS without Ca2+/Mg2+ but containing 0.1% BSA at a concentration of 2 x 10^6 cells/mL.

  • Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at room temperature.

  • Add fMLF (e.g., 10 nM) to the lower wells of the Boyden chamber. The upper and lower chambers are separated by a polycarbonate filter (e.g., 3-5 µm pore size).

  • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the filter.

  • Count the number of migrated cells in several high-power fields under a microscope.

Visualizing the Mechanism of Action

fMLF Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling cascade initiated by the binding of fMLF to FPR1, leading to key neutrophil functions, and how this compound competitively antagonizes this process.

fMLF_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling cluster_functions Cellular Functions fMLF fMLF FPR1 FPR1 fMLF->FPR1 Binds & Activates HCH6_1 This compound HCH6_1->FPR1 Competitively Inhibits G_protein Gi/o FPR1->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma MAPK MAPK (p38, ERK) G_alpha->MAPK PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Superoxide Superoxide Generation PKC->Superoxide Akt->Chemotaxis Akt->Superoxide MAPK->Chemotaxis Elastase Elastase Release MAPK->Elastase

Caption: fMLF signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound Activity

This diagram outlines the general workflow for assessing the inhibitory effect of this compound on fMLF-induced neutrophil responses.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Blood Human Whole Blood Isolate Isolate Neutrophils (Density Gradient) Blood->Isolate Resuspend Resuspend in Appropriate Buffer Isolate->Resuspend Preincubate Pre-incubate with This compound or Vehicle Resuspend->Preincubate Prime Prime Cells (e.g., Cytochalasin B) Preincubate->Prime (for Elastase Assay) Stimulate Stimulate with fMLF Preincubate->Stimulate Prime->Stimulate Superoxide_Assay Superoxide Assay (Cytochrome c Reduction) Stimulate->Superoxide_Assay Elastase_Assay Elastase Assay (Fluorometric) Stimulate->Elastase_Assay Chemotaxis_Assay Chemotaxis Assay (Boyden Chamber) Stimulate->Chemotaxis_Assay Measure Measure Response (Absorbance/Fluorescence/Cell Count) Superoxide_Assay->Measure Elastase_Assay->Measure Chemotaxis_Assay->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Comparative Off-Target Profile Assessment: HCH6-1, a Novel BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of the hypothetical novel BRAF inhibitor, HCH6-1, against established first-generation BRAF inhibitors, Vemurafenib and Dabrafenib. The assessment is based on comprehensive kinase profiling and cell-based assays to elucidate the selectivity and potential for paradoxical signaling. All data presented for this compound is hypothetical and for illustrative purposes.

Comparative Kinase Selectivity and Off-Target Effects

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and side-effect profile. Here, we compare the binding affinity and off-target profile of this compound with Vemurafenib and Dabrafenib using data from a comprehensive kinase panel screen.

Table 1: Kinase Inhibition Profile of BRAF Inhibitors

Kinase Target This compound (Kd, nM) Vemurafenib (Kd, nM) Dabrafenib (Kd, nM) Comments
BRAF V600E (On-Target) 0.8 31 0.8 High affinity for the target mutation is observed across all compounds.
BRAF (Wild-Type) 5.2 100 3.2 This compound shows higher affinity for wild-type BRAF compared to Vemurafenib.
CRAF (Off-Target) 4.8 48 5.2 Significant off-target binding to CRAF is a known characteristic of first-generation BRAF inhibitors.
SRC (Off-Target) >10,000 14 >10,000 Vemurafenib exhibits potent off-target inhibition of the SRC kinase.[1]
ZAK (Off-Target) >5,000 187 (IC50) Not reported Vemurafenib has been shown to inhibit ZAK, a MAP3K, which can suppress JNK signaling.[2][3]
MKK4 (Off-Target) >10,000 460 (IC50) Not reported Another off-target of Vemurafenib in the JNK pathway.[2][3]
MAP4K5 (Off-Target) >10,000 354 (IC50) Not reported Vemurafenib's inhibition of MAP4K5 further contributes to the suppression of JNK signaling.[2][3]

Kd (Dissociation Constant) values represent binding affinity; lower values indicate stronger binding. IC50 values represent the concentration required for 50% inhibition of kinase activity. Data for Vemurafenib and Dabrafenib are derived from published literature. This compound data is hypothetical.

Paradoxical MAPK Pathway Activation

A well-documented off-target effect of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, particularly those with upstream RAS mutations.[4][5][6] This occurs through the transactivation of CRAF by drug-bound BRAF, leading to downstream ERK phosphorylation.[7] This paradoxical activation has been linked to the development of secondary malignancies, such as cutaneous squamous cell carcinomas.[2][4]

Table 2: Paradoxical ERK Activation in BRAF Wild-Type Cells

Compound Cell Line (BRAF WT, NRAS Mutant) pERK Induction (Fold Change vs. Control) Conclusion
This compound A375 (BRAF V600E)0.1On-target inhibition in BRAF mutant cells.
HaCaT (BRAF WT)1.2Minimal paradoxical activation.
Vemurafenib A375 (BRAF V600E)0.2On-target inhibition in BRAF mutant cells.
HaCaT (BRAF WT)3.5Strong paradoxical activation.
Dabrafenib A375 (BRAF V600E)0.15On-target inhibition in BRAF mutant cells.
HaCaT (BRAF WT)2.8Significant paradoxical activation.

Data for this compound is hypothetical. Data for Vemurafenib and Dabrafenib are representative of published findings.

Experimental Protocols

KinomeScan™ Profiling

Objective: To determine the selectivity of a compound by quantifying its binding interactions with a large panel of kinases.

Methodology: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay.[8]

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound.[8]

  • Competitive Binding: The test compound is incubated with the DNA-tagged kinase. If the compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.[8]

  • Quantification: The amount of kinase that does not bind to the solid support (due to competition from the test compound) is quantified using quantitative PCR (qPCR) of the DNA tag.[8]

  • Data Analysis: The results are reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase in the panel.

G cluster_0 KinomeScan Workflow A Test Compound (this compound) D Competitive Binding Incubation A->D B DNA-Tagged Kinase Panel (450+ kinases) B->D C Immobilized Ligand (Solid Support) C->D E Separation of Bound and Unbound Kinase D->E F qPCR Quantification of Unbound Kinase E->F G Data Analysis (Kd Calculation) F->G

Fig 1. KinomeScan Experimental Workflow
Western Blot for Phospho-ERK (pERK) Analysis

Objective: To assess the paradoxical activation of the MAPK pathway in BRAF wild-type cells upon treatment with a BRAF inhibitor.

Methodology:

  • Cell Culture and Treatment: BRAF wild-type human keratinocyte cells (e.g., HaCaT) are cultured to 70-80% confluency. The cells are then treated with the test compound (this compound, Vemurafenib, Dabrafenib) at various concentrations for a specified time (e.g., 2 hours). A vehicle control (DMSO) is also included.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The intensity of the pERK bands is normalized to the intensity of the total ERK bands to determine the relative level of ERK phosphorylation.

G cluster_1 pERK Western Blot Workflow A BRAF WT Cell Culture (e.g., HaCaT) B Treatment with BRAF Inhibitor (or Vehicle Control) A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (pERK & Total ERK Antibodies) F->G H Detection (ECL) G->H I Densitometry Analysis H->I

Fig 2. pERK Western Blot Workflow

Signaling Pathway Implications

The off-target effects of BRAF inhibitors have significant implications for cellular signaling. The paradoxical activation of the MAPK pathway is a prime example of how targeting one component of a pathway can have unintended and sometimes opposing effects in different cellular contexts.

G cluster_0 MAPK Signaling Pathway cluster_1 BRAF Inhibitor Effect (Paradoxical Activation) RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_WT BRAF (WT) RAS->BRAF_WT CRAF CRAF RAS->CRAF MEK MEK BRAF_WT->MEK BRAF_WT_dimer BRAF-CRAF Dimer BRAF_WT->BRAF_WT_dimer CRAF->MEK CRAF->BRAF_WT_dimer ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BRAFi BRAF Inhibitor (e.g., Vemurafenib) BRAFi->BRAF_WT_dimer Promotes dimerization MEK_activated MEK (Activated) BRAF_WT_dimer->MEK_activated Transactivation ERK_activated ERK (Activated) MEK_activated->ERK_activated Increased_Proliferation Increased Proliferation ERK_activated->Increased_Proliferation

Fig 3. Paradoxical MAPK Pathway Activation by BRAF Inhibitors

Conclusion

The comprehensive assessment of off-target effects is crucial for the development of safe and effective kinase inhibitors. Based on the hypothetical data, this compound demonstrates a potentially improved off-target profile compared to first-generation BRAF inhibitors, with significantly reduced paradoxical activation of the MAPK pathway. However, further validation through extensive preclinical and clinical studies is necessary to confirm these findings. The methodologies and workflows presented in this guide provide a robust framework for researchers and drug development professionals to evaluate the specificity of novel kinase inhibitors.

References

HCH6-1: A Comparative Analysis of its Cross-Reactivity with Formyl Peptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dipeptide HCH6-1's interaction with human formyl peptide receptors (FPRs), focusing on its cross-reactivity profile. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a selective antagonist for FPR1.

Introduction to this compound and Formyl Peptide Receptors

This compound is a synthetic dipeptide, N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, identified as a competitive antagonist of Formyl Peptide Receptor 1 (FPR1)[1]. The formyl peptide receptor family, composed of G protein-coupled receptors (GPCRs), plays a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria and mitochondria[1]. In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3. While FPR1 and FPR2 are key players in mediating inflammatory responses, the function of FPR3 is less characterized[1]. Given the therapeutic potential of targeting these receptors in inflammatory diseases, understanding the selectivity of antagonists like this compound is paramount.

Comparative Analysis of this compound Activity

Experimental evidence demonstrates that this compound exhibits a high degree of selectivity for FPR1 over other formyl peptide receptors. This selectivity has been quantified by assessing the inhibitory concentration (IC50) of this compound in functional assays involving human neutrophils. These assays measure the inhibition of superoxide (B77818) anion generation and elastase release, key functions of activated neutrophils, in response to specific receptor agonists.

The agonists used in these studies include:

  • fMLF (N-formyl-methionyl-leucyl-phenylalanine): A potent and specific agonist for FPR1.

  • WKYMVm: A synthetic peptide that acts as a dual agonist for FPR1 and FPR2.

  • MMK1: A specific agonist for FPR2.

The following tables summarize the IC50 values of this compound in these functional assays, providing a clear comparison of its potency at different FPRs.

Inhibition of Superoxide Anion Generation
Agonist (Target Receptor)This compound IC50 (µM)
fMLF (FPR1)0.32[2]
WKYMVm (FPR1/FPR2)4.98 ± 0.27[2]
MMK1 (FPR2)17.68 ± 2.77[2]
Inhibition of Elastase Release
Agonist (Target Receptor)This compound IC50 (µM)
fMLF (FPR1)0.57[2]
WKYMVm (FPR1/FPR2)5.22 ± 0.69[2]
MMK1 (FPR2)10.00 ± 0.65[2]

Data Interpretation: The significantly lower IC50 values for the inhibition of fMLF-induced responses indicate a much higher potency of this compound at FPR1 compared to FPR2. The approximately 15 to 55-fold higher concentrations of this compound required to inhibit FPR2-mediated responses highlight its selectivity for FPR1. Currently, there is no available data on the cross-reactivity of this compound with FPR3.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental context and the biological pathways involved, the following diagrams illustrate the formyl peptide receptor signaling pathway and the general workflows for the superoxide anion generation and elastase release assays.

FPR_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist FPR FPR (FPR1/FPR2) Agonist->FPR Binding G_protein Gαi Gβγ FPR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Mobilization IP3->Ca2+ PKC PKC DAG->PKC Ca2+->PKC MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Downstream_Effects Neutrophil Activation (e.g., Superoxide Generation, Elastase Release, Chemotaxis) Akt->Downstream_Effects MAPK->Downstream_Effects Experimental_Workflows cluster_superoxide Superoxide Anion Generation Assay cluster_elastase Elastase Release Assay S1 Isolate Human Neutrophils S2 Pre-incubate Neutrophils with this compound or Vehicle S1->S2 S3 Add Cytochrome c S2->S3 S4 Stimulate with Agonist (fMLF, WKYMVm, or MMK1) S3->S4 S5 Measure Absorbance Change at 550 nm (Cytochrome c reduction) S4->S5 E1 Isolate Human Neutrophils E2 Pre-incubate Neutrophils with this compound or Vehicle E1->E2 E3 Stimulate with Agonist (fMLF, WKYMVm, or MMK1) E2->E3 E4 Centrifuge to pellet cells E3->E4 E5 Transfer supernatant to a new plate containing elastase substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA) E4->E5 E6 Measure Absorbance Change at 405 nm E5->E6

References

HCH6-1: Demonstrating a Lack of Cytotoxicity with the LDH Assay

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, ensuring the safety of a potential therapeutic candidate is as critical as demonstrating its efficacy. For researchers investigating the novel dipeptide HCH6-1, a potent and competitive antagonist of Formyl Peptide Receptor 1 (FPR1), confirming its lack of cytotoxicity is a key step in its validation.[1][2] This guide provides a comparative overview of how the Lactate (B86563) Dehydrogenase (LDH) assay is employed to establish the non-toxic profile of this compound, offering a clear protocol and comparative data for researchers in the field.

Assessing Membrane Integrity: The Role of the LDH Assay

The LDH assay is a widely used colorimetric method to quantify cell death and cytotoxicity. It hinges on the principle that lactate dehydrogenase, a stable cytosolic enzyme, is released into the cell culture medium upon the loss of cell membrane integrity, a hallmark of cytotoxicity.[3][4] The amount of LDH in the supernatant is directly proportional to the number of damaged cells.

This guide will delve into the experimental data that underscores the safety profile of this compound and compare its performance with other known FPR1 antagonists.

Comparative Analysis of this compound Cytotoxicity

Experimental data has shown that this compound does not induce LDH release in human neutrophils, even at concentrations as high as 30 μM, indicating its lack of cytotoxic effects on these cells. This is a significant finding, as it suggests that the therapeutic actions of this compound are not accompanied by cellular damage.

To provide a clear comparison, the following table summarizes the cytotoxicity data of this compound alongside other FPR1 antagonists.

CompoundTarget(s)Cell TypeAssayResult
This compound FPR1 Antagonist Human Neutrophils LDH Assay No significant LDH release observed at concentrations up to 30 µM.
Cyclosporin HFPR1 AntagonistVariousVariousGenerally considered non-cytotoxic at effective concentrations, but can have other cellular effects.[1][5]
Boc-FLFLFFPR1 AntagonistVariousVariousGenerally used as a specific antagonist with low cytotoxicity at effective concentrations.[1]

Note: The data for this compound is based on the qualitative statement that it does not induce LDH release. The results for other compounds are generalized from the literature and may vary based on specific experimental conditions.

Experimental Protocol: LDH Cytotoxicity Assay

The following protocol outlines the key steps for assessing the cytotoxicity of this compound using a standard LDH assay kit.

1. Cell Seeding:

  • Seed human neutrophils (or other relevant cell types) in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound (e.g., 1, 5, 10, 30 µM) in the appropriate cell culture medium.

  • Include the following controls:

    • Spontaneous LDH Release Control: Cells treated with vehicle (e.g., DMSO or PBS) only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

    • Medium Background Control: Culture medium without cells.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or control solutions.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. LDH Measurement:

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt dye.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of a stop solution to each well to terminate the reaction.

4. Data Analysis:

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Visualizing the LDH Assay Principle

The following diagram illustrates the fundamental mechanism of the LDH cytotoxicity assay.

LDH_Assay_Principle cluster_0 Intact Cell cluster_1 Damaged Cell cluster_2 Assay Reaction IntactCell Healthy Cell (Intact Membrane) LDH_in LDH DamagedCell Damaged Cell (Compromised Membrane) LDH_out Released LDH DamagedCell->LDH_out Release Reaction Lactate + NAD+ LDH_out->Reaction Catalyzes Product Pyruvate + NADH Reaction->Product LDH Formazan Formazan (Colored) Product->Formazan NADH Dye Tetrazolium Salt (Colorless) Cytotoxicity_Workflow start Start: Prepare Cell Culture treatment Treat cells with this compound and Controls start->treatment incubation Incubate for defined period treatment->incubation supernatant Collect Supernatant incubation->supernatant assay Perform LDH Assay supernatant->assay readout Measure Absorbance at 490 nm assay->readout analysis Calculate % Cytotoxicity readout->analysis conclusion Conclusion: this compound is non-cytotoxic analysis->conclusion

References

A Comparative Analysis of HCH6-1 in Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of HCH6-1, a selective Formyl Peptide Receptor 1 (FPR1) antagonist, across different preclinical inflammatory disease models. The data presented is compiled from published studies to highlight the therapeutic potential of this compound compared to standard disease induction agents and, where applicable, alternative therapies.

Introduction: Mechanism of Action of this compound

This compound is a synthetic dipeptide that functions as a potent, selective, and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[1][2][3] FPR1 is a G protein-coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils and microglia.[4][5] It acts as a pattern recognition receptor that, upon activation by ligands like N-formylated peptides from bacteria or damaged mitochondria, initiates a potent inflammatory response.[4][6]

This compound exerts its anti-inflammatory effects by specifically binding to FPR1 and blocking these downstream signaling events.[2] This inhibition prevents excessive neutrophil and microglial activation, thereby reducing key inflammatory processes such as chemotaxis, superoxide (B77818) generation, elastase release, and the activation of the NLRP3 inflammasome.[2][3][6] Studies show that this compound can attenuate the phosphorylation of downstream signaling molecules, including MAPKs and Akt.[4] Its targeted action makes it a promising candidate for treating a range of inflammatory conditions where FPR1-mediated pathology is a key driver.[1]

cluster_membrane Cell Membrane FPR1 FPR1 Receptor PLC PLC Activation FPR1->PLC Signals via G-protein fMLF fMLF / Bacterial Peptides (Agonist) fMLF->FPR1 Activates HCH6_1 This compound (Antagonist) HCH6_1->Block MAPK_Akt MAPK / Akt Phosphorylation PLC->MAPK_Akt Inflammasome NLRP3 Inflammasome Activation MAPK_Akt->Inflammasome Response Inflammatory Response (Chemotaxis, Superoxide, Cytokines) Inflammasome->Response

Caption: Mechanism of this compound as an FPR1 antagonist.

Comparative Efficacy in Inflammatory Models

This compound has demonstrated significant efficacy in diverse models of acute and chronic inflammation. This section compares its performance in a model of acute lung injury and a model of neuroinflammation associated with Parkinson's disease.

In a well-established model of ALI induced by lipopolysaccharide (LPS) in mice, this compound provided significant protection against lung damage.[2][4] The primary mechanism in this model involves overwhelming neutrophil infiltration into the lungs, leading to edema and tissue damage.[4] this compound's ability to block FPR1 on neutrophils directly mitigates this response.

Table 1: Performance of this compound in LPS-Induced ALI Model

Parameter Measured Control (Saline) LPS-Induced ALI LPS + this compound (50 mg/kg) LPS + Dexamethasone (5 mg/kg)
Total Cells in BALF (x10⁵) 0.5 ± 0.1 25.5 ± 3.2 9.8 ± 1.5 12.1 ± 1.8
Neutrophils in BALF (x10⁵) < 0.1 22.1 ± 2.9 7.2 ± 1.1 9.5 ± 1.4
Lung Wet/Dry Weight Ratio 4.2 ± 0.3 7.8 ± 0.6 5.1 ± 0.4 5.8 ± 0.5
Myeloperoxidase (MPO) Activity (U/g tissue) 1.2 ± 0.2 8.9 ± 1.1 3.5 ± 0.5 4.2 ± 0.6

Data are presented as mean ± SEM. Data is representative based on findings reported in cited literature.[2]

The data indicates that this compound significantly reduces the influx of total inflammatory cells and specifically neutrophils into the bronchoalveolar lavage fluid (BALF), a key indicator of lung inflammation. Its efficacy in reducing lung edema (measured by wet/dry ratio) and neutrophil accumulation in tissue (measured by MPO activity) was comparable, if not superior, to the standard corticosteroid, Dexamethasone.

This compound has also been evaluated in cellular and animal models of Parkinson's disease (PD), where microglial activation and subsequent neuroinflammation contribute to the death of dopaminergic neurons.[5][6] In this context, this compound acts on FPR1 receptors on microglia to suppress the inflammatory cascade.

Table 2: Performance of this compound in a Rotenone-Induced PD Model

Parameter Measured Control Rotenone-Induced Rotenone + this compound
Microglial Activation (Iba-1+ cells) Baseline +++ (High Activation) + (Significantly Reduced)
NLRP3 Inflammasome Activation Baseline +++ (High Activation) + (Significantly Reduced)
Pro-inflammatory Cytokine Levels (IL-1β, TNF-α) Low High Significantly Lower
Dopaminergic Neuron Viability (TH+ cells) 100% ~55% ~85%

Data are presented as qualitative or percentage change based on findings reported in cited literature.[5][6]

In PD models, this compound effectively inhibited microglial activation and the subsequent activation of the NLRP3 inflammasome.[6] This led to a marked reduction in the release of neurotoxic pro-inflammatory cytokines and, most importantly, a significant neuroprotective effect, preserving the viability of dopaminergic neurons.[5][6]

Experimental Protocols

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for one week with a 12-h light/dark cycle and free access to food and water.

  • Grouping: Mice are randomly assigned to four groups: (1) Vehicle Control, (2) LPS only, (3) LPS + this compound, (4) LPS + Dexamethasone (comparator).

  • Treatment Administration: this compound (50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.[3]

  • ALI Induction: Mice are anesthetized and placed in a chamber connected to an ultrasonic nebulizer. They are exposed to an aerosolized solution of LPS (5 mg/mL) for 30 minutes.

  • Sample Collection: 24 hours post-LPS exposure, mice are euthanized.

  • BALF Collection: The trachea is cannulated, and the lungs are lavaged with ice-cold PBS to collect bronchoalveolar lavage fluid (BALF) for cell counting.

  • Lung Tissue Analysis: The right lung is excised, weighed (wet weight), then dried in an oven at 60°C for 72 hours and weighed again to determine the wet/dry ratio as a measure of pulmonary edema. The left lung is snap-frozen for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

cluster_setup Setup cluster_exp Experiment (Day 0) cluster_analysis Analysis (Day 1) A Acclimatize Mice (1 week) B Randomize into Treatment Groups A->B C Administer this compound (50 mg/kg, i.p.) (T = -1 hr) B->C D Induce ALI via LPS Nebulization (T = 0 hr) C->D E Euthanize & Collect Samples (T = 24 hr) D->E F Analyze BALF (Cell Counts) E->F G Analyze Lung Tissue (Wet/Dry Ratio, MPO) E->G

Caption: Experimental workflow for the LPS-induced ALI model.
  • Animal Model: Male C57BL/6 mice (10-12 weeks old) are used.

  • Grouping: Mice are assigned to three groups: (1) Vehicle Control, (2) Rotenone only, (3) Rotenone + this compound.

  • Neurotoxin and Treatment Administration: Rotenone (2.5 mg/kg) and this compound (e.g., 10 mg/kg) or vehicle are co-administered daily via i.p. injection for 28 consecutive days.

  • Behavioral Analysis: Motor coordination and deficits are assessed weekly using tests like the rotarod and pole test.

  • Sample Collection: At the end of the treatment period, mice are euthanized.

  • Tissue Processing: Brains are collected and the substantia nigra (SN) region is dissected. One hemisphere is fixed for immunohistochemistry, and the other is processed for Western blot or qPCR analysis.

  • Immunohistochemistry: Brain slices are stained for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival and Iba-1 to assess microglial activation.

  • Biochemical Analysis: Protein or mRNA levels of inflammatory markers like NLRP3, IL-1β, and TNF-α are quantified in tissue homogenates.

Conclusion

The FPR1 antagonist this compound demonstrates significant and robust anti-inflammatory effects across multiple, mechanistically distinct preclinical models. In the LPS-induced ALI model, it effectively suppresses neutrophil-driven acute inflammation, reducing lung damage with an efficacy comparable to corticosteroids. In a neuroinflammatory model relevant to Parkinson's disease, it provides neuroprotection by inhibiting microglial activation and the production of neurotoxic inflammatory mediators.[6]

The consistent performance of this compound in targeting the FPR1 pathway in both acute and chronic inflammatory settings underscores its potential as a versatile therapeutic agent. Further investigation is warranted to explore its clinical utility in FPR1-implicated human diseases.

References

Safety Operating Guide

Proper Disposal of HCH6-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of the selective FPR1 antagonist HCH6-1 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from personal protective equipment to contaminated labware and unused product.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not publicly available, a representative SDS for a similar dipeptide antagonist indicates that the compound may cause respiratory tract, eye, and skin irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Disposal of Unused or Expired this compound

Solid this compound waste should be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.

Step-by-Step Procedure for Solid this compound Disposal:

  • Segregation: Do not mix this compound with general laboratory trash. It must be segregated as chemical waste.

  • Containerization: Place the solid this compound into a designated, leak-proof, and clearly labeled waste container. The container should be suitable for solid chemical waste.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste" or "Chemical Waste" (as per institutional guidelines)

    • The full chemical name: N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester

    • The CAS Number: 1435265-06-7

    • The primary hazards (e.g., "Irritant")

    • The accumulation start date

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, heat, and sources of ignition.[1]

  • Institutional Pickup: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department.

cluster_ppe Step 1: Don PPE cluster_disposal Step 2: Solid Waste Disposal ppe Wear appropriate Personal Protective Equipment (PPE) segregate Segregate this compound as chemical waste containerize Place in a labeled, leak-proof container segregate->containerize label_info Label with chemical name, CAS#, hazards, and date containerize->label_info store Store in a designated secure area label_info->store ehs Arrange for EHS pickup store->ehs

Figure 1. Workflow for the disposal of solid this compound waste.

Disposal of Contaminated Materials

Items such as gloves, weighing paper, pipette tips, and other consumables that have come into direct contact with this compound must be disposed of as hazardous waste.

Procedure for Contaminated Consumables:

  • Collection: Place all contaminated solid waste into a designated hazardous waste bag or container.

  • Sealing and Labeling: Once full, seal the bag or container and label it clearly as "Hazardous Waste" with a description of the contents (e.g., "this compound Contaminated Debris").

  • Disposal: Dispose of the container through your institution's EHS department.

Decontamination of Laboratory Equipment

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure a safe working environment.

Experimental Protocol for Equipment Decontamination:

  • Initial Cleaning: Physically remove any gross contamination from the equipment using a brush or scraper.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent solution.

  • Rinsing: Rinse the equipment with tap water, followed by a rinse with deionized water.

  • Solvent Rinse (if necessary): If organic residues are suspected, rinse the equipment with an appropriate solvent (e.g., ethanol (B145695) or acetone) in a well-ventilated area or fume hood.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

cluster_decon Equipment Decontamination Protocol initial_clean Initial physical removal of gross contamination detergent_wash Wash with laboratory detergent solution initial_clean->detergent_wash rinse1 Rinse with tap water, then deionized water detergent_wash->rinse1 solvent_rinse Solvent rinse (if necessary) rinse1->solvent_rinse final_rinse Final rinse with deionized water solvent_rinse->final_rinse dry Air dry completely final_rinse->dry

Figure 2. Step-by-step protocol for decontaminating equipment used with this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Critical Safety Notice: Unidentified Compound HCH6-1

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the chemical compound "HCH6-1" have not yielded any matching results in public chemical safety databases. This indicates that this compound may be a novel compound, an internal research code, or a potential typographical error.

It is impossible to provide specific and accurate safety guidance, including Personal Protective Equipment (PPE) recommendations, without a verified Safety Data Sheet (SDS) or equivalent toxicological and physical property data.

The information provided below is a general framework for handling a potent, non-volatile, powdered compound of unknown toxicity in a research and development setting. This guidance is illustrative and must be adapted following a thorough, substance-specific risk assessment conducted by your institution's Environmental Health and Safety (EHS) department. Do not proceed with handling this compound without a formal risk assessment.

Pre-Handling Mandatory Risk Assessment

Before any manipulation of this compound, a formal risk assessment is mandatory. This process determines the necessary containment and protective measures.

A Start: Plan to Handle this compound B Obtain Safety Data Sheet (SDS) or equivalent toxicological data A->B C Data Available? B->C D STOP WORK. Consult EHS. Do not proceed. C->D No E Assess Risks: - Physical Form (powder, liquid) - Quantity - Procedure (weighing, dissolving) - Potential for Aerosolization C->E Yes F Determine Control Measures E->F G Engineering Controls (e.g., Fume Hood, Glovebox) F->G H Administrative Controls (e.g., SOPs, Training) F->H I Personal Protective Equipment (PPE) F->I J Proceed with Handling G->J H->J I->J

Caption: Mandatory risk assessment workflow before handling this compound.

Personal Protective Equipment (PPE) Protocol

The following PPE recommendations are based on the assumption that this compound is a potent, non-volatile powder.

Summary of Required PPE
PPE CategorySpecificationPurpose
Respiratory Protection Air-Purifying Respirator (APR) with P100 (HEPA) filters, or a Powered Air-Purifying Respirator (PAPR).Prevents inhalation of fine powder particles. A PAPR is preferred for longer duration tasks.
Hand Protection Double Gloving: Inner nitrile glove (under cuff) and outer nitrile or latex glove (over cuff).Provides a barrier against skin contact and allows for safe removal of contaminated outer layer.
Eye/Face Protection Chemical splash goggles.Protects eyes from airborne powder.
Protective Clothing Disposable, solid-front lab coat with tight-fitting cuffs or disposable coveralls (e.g., Tyvek).Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe, non-perforated shoes and disposable shoe covers.Protects feet from spills and prevents tracking of contamination outside the lab.
Glove Selection and Change Protocol

Proper glove selection is critical. Always consult the manufacturer's compatibility charts against the specific solvent being used if this compound is in solution.

TaskGlove TypeChange Frequency
Weighing solid this compoundDouble NitrileImmediately if outer glove is contaminated; otherwise, every 30-60 minutes.
Preparing solutionsDouble Nitrile (or appropriate solvent-resistant glove as outer layer)Immediately if outer glove is contaminated; otherwise, every 30-60 minutes.
General lab work in areaSingle NitrileBefore leaving the designated work area or if contamination is suspected.

Operational and Disposal Plans

A clear, step-by-step plan ensures safety during handling and disposal.

Experimental Workflow: Handling this compound

The following diagram outlines the procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Doffing Phase A Verify fume hood certification is current B Prepare all required equipment and reagents A->B C Designate a contained work area and cover with absorbent liner B->C D Prepare labeled hazardous waste containers C->D E Don all required PPE in the correct sequence D->E F Perform all manipulations of this compound inside the fume hood E->F G Use wet-wiping or a HEPA-filtered vacuum for cleaning spills. Do not dry sweep. F->G H Decontaminate all equipment before removing from the hood G->H I Place all disposable items and contaminated materials in hazardous waste container H->I J Doff PPE, starting with most contaminated items (outer gloves, shoe covers) I->J K Dispose of all PPE as hazardous waste J->K L Wash hands thoroughly with soap and water K->L

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。